Diiron nonacarbonyl
Description
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Properties
Molecular Formula |
C9Fe2O9 |
|---|---|
Molecular Weight |
363.78 g/mol |
IUPAC Name |
carbon monoxide;iron |
InChI |
InChI=1S/9CO.2Fe/c9*1-2;; |
InChI Key |
JCXLZXJCZPKTBW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Synonyms |
diiron enneacarbonyl diiron nonacarbonyl Fe(2)CO(9) Fe2(CO)9 Fe2CO9 iron carbonyl (Fe2(CO)9) nonacarbonyl diiron |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Diiron Nonacarbonyl from Iron Pentacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a valuable reagent in organometallic chemistry and organic synthesis. It serves as a more reactive source of zerovalent iron than the more common iron pentacarbonyl (Fe(CO)₅) and is a key precursor for the synthesis of various iron-containing complexes. This technical guide provides an in-depth overview of the synthesis of this compound from iron pentacarbonyl, focusing on the widely employed photochemical method. The document includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: Photochemical Dimerization
The primary and most efficient route for the synthesis of this compound is the photochemical irradiation of a solution of iron pentacarbonyl.[1][2] This process induces the dimerization of iron pentacarbonyl with the loss of one carbonyl ligand, leading to the formation of this compound as a crystalline solid. The overall reaction is as follows:
2 Fe(CO)₅ + hν → Fe₂(CO)₉ + CO[1]
Acetic acid is the most commonly used solvent for this reaction, as it facilitates the precipitation of the product, which is virtually insoluble in most common solvents, thereby driving the reaction to completion and simplifying its isolation.[1][3]
Data Presentation: Photochemical Synthesis Parameters
The following table summarizes the key quantitative data associated with the photochemical synthesis of this compound from iron pentacarbonyl.
| Parameter | Value/Condition | Notes |
| Starting Material | Iron Pentacarbonyl (Fe(CO)₅) | Highly toxic and volatile liquid. |
| Solvent | Glacial Acetic Acid | Promotes product precipitation. |
| Light Source | Ultraviolet (UV) light or sunlight | Initiates the photochemical reaction.[1] |
| Reaction Temperature | Ambient temperature | The reaction is not highly temperature-dependent. |
| Product Appearance | Orange, micaceous solid/yellow-orange crystals | [1][4] |
| Yield | 70-80% | Considered a good to high yield for this synthesis.[1] |
| Solubility | Virtually insoluble in all common solvents | [1] |
| Decomposition Temperature | ~100 °C | [1] |
Experimental Protocol: Photochemical Synthesis of this compound
This protocol details a standard laboratory-scale synthesis of this compound.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
Glacial acetic acid
-
Diethyl ether
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Photochemical reactor (e.g., a quartz flask with a UV lamp) or a large glass flask for exposure to sunlight
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Buchner funnel and filter flask
-
Wash bottles
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a photochemical reactor with a magnetic stir bar. The apparatus should be thoroughly dried and purged with an inert gas (nitrogen or argon) to exclude air and moisture.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with a solution of iron pentacarbonyl in glacial acetic acid. A typical concentration is a 1:10 to 1:20 ratio of iron pentacarbonyl to acetic acid by volume.
-
Photolysis: While stirring the solution, irradiate it with a UV lamp or expose it to strong sunlight. The reaction progress is indicated by the formation of a golden-yellow to orange precipitate of this compound. The irradiation is typically continued for several hours to ensure complete reaction.
-
Isolation of the Product: Once the reaction is complete (as indicated by the cessation of gas evolution and no further precipitation), the mixture is filtered under an inert atmosphere using a Buchner funnel.
-
Washing and Purification: The collected solid is washed sequentially with glacial acetic acid (to remove any unreacted iron pentacarbonyl in solution), followed by ethanol and then diethyl ether to facilitate drying.[4]
-
Drying: The purified this compound is dried under vacuum to remove residual solvents. The final product is an orange, crystalline solid.
-
Storage: this compound is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.
Safety Precautions:
-
Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction evolves carbon monoxide (CO), which is a toxic gas. The reaction setup should be vented to a fume hood.
-
This compound can be pyrophoric, especially when finely divided or in the presence of unreacted iron pentacarbonyl.[3] Care should be taken during handling and disposal.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Photochemical synthesis of this compound.
Caption: Step-by-step experimental workflow.
References
An In-depth Technical Guide to the Photochemical Preparation of Diiron Nonacarbonyl (Fe₂(CO)₉)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, with the chemical formula Fe₂(CO)₉, is an organometallic compound that serves as a crucial reagent in both organometallic chemistry and organic synthesis. It is recognized as a more reactive source of zerovalent iron (Fe(0)) compared to its precursor, iron pentacarbonyl (Fe(CO)₅), and is less hazardous to handle due to its nonvolatile solid nature. This micaceous, orange crystalline solid is characteristically insoluble in virtually all common solvents, a property that influences its synthesis and application. The first synthesis of Fe₂(CO)₉ was achieved via a photochemical route, which remains the primary method for its preparation. This guide provides a detailed technical overview of this photochemical process, intended for professionals in chemical research and development.
Reaction Mechanism
The photochemical synthesis of this compound from iron pentacarbonyl is initiated by the absorption of ultraviolet (UV) light. The overall reaction equation is:
2 Fe(CO)₅ → Fe₂(CO)₉ + CO
The mechanism involves the initial photolytic dissociation of a carbon monoxide (CO) ligand from Fe(CO)₅. This process generates a highly reactive, coordinatively unsaturated intermediate, primarily tetracarbonyliron(0) (Fe(CO)₄), which can exist in singlet or triplet states. This intermediate is key to the subsequent formation of the dinuclear product.
The proposed pathway is as follows:
-
Photoexcitation and CO Dissociation: An Fe(CO)₅ molecule absorbs a photon (hν), leading to the cleavage of an Fe-CO bond and the formation of the Fe(CO)₄ fragment along with a free CO molecule.
-
Dimerization and Condensation: The highly reactive Fe(CO)₄ species then reacts with a second molecule of Fe(CO)₅. This encounter leads to the formation of the this compound structure through the formation of iron-iron and bridging carbonyl bonds, with the concomitant loss of one additional CO molecule.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the photochemical formation of Fe₂(CO)₉.
Caption: Reaction pathway for the photochemical synthesis of Fe₂(CO)₉.
Quantitative Data Summary
While the photochemical synthesis of Fe₂(CO)₉ is widely reported as a high-yielding procedure, specific quantitative data, such as quantum yields and precise yields under varied conditions, are sparse in the readily available literature. The following table summarizes the known parameters.
| Parameter | Condition / Value | Notes | Reference |
| Typical Yield | Good | The term "good yield" is consistently used, suggesting the method is efficient. | |
| Quantum Yield (Φ) | Data not available | The quantum yield for the overall reaction 2Fe(CO)₅ → Fe₂(CO)₉ is not specified in the reviewed literature. | |
| Reactant | Iron Pentacarbonyl, Fe(CO)₅ | Should be pure and handled with care due to high toxicity. | |
| Solvent | Glacial Acetic Acid | Acts as a solvent and may play a role in the reaction mechanism. | |
| Product | This compound, Fe₂(CO)₉ | Orange, crystalline solid. | |
| Product Solubility | Insoluble | Virtually insoluble in all common solvents, which facilitates its isolation. |
Experimental Protocol
This section provides a representative, detailed methodology for the photochemical preparation of this compound.
Safety Precaution: Iron pentacarbonyl is extremely toxic, volatile, and pyrophoric. Carbon monoxide is a highly toxic gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including heavy-duty gloves and safety glasses.
4.1 Materials & Equipment
-
Iron pentacarbonyl (Fe(CO)₅)
-
Glacial acetic acid (degassed)
-
Deionized water (degassed)
-
Acetone (B3395972) (degassed)
-
Diethyl ether or pentane (B18724) (degassed, anhydrous)
-
Photochemical reactor with a quartz or Pyrex immersion well
-
High-pressure mercury vapor lamp (e.g., 450W Hanovia lamp)
-
Cooling system (circulating bath or cold finger)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line and associated glassware
-
Sintered glass filtration apparatus (Schlenk-type)
4.2 Experimental Workflow Diagram
The general workflow for the synthesis is outlined below.
Caption: Workflow for the synthesis and purification of Fe₂(CO)₉.
4.3 Step-by-Step Methodology
-
Reactor Setup: Assemble the photochemical reactor. Ensure the immersion well for the lamp and the outer jacket for cooling are clean and leak-free. Place a magnetic stir bar in the reaction vessel. Purge the entire apparatus with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Charging the Reactor: In the fume hood, transfer a solution of iron pentacarbonyl (e.g., 50 mL, 0.34 mol) in degassed glacial acetic acid (e.g., 500 mL) into the reactor via cannula transfer under a positive pressure of inert gas.
-
Photochemical Reaction: Begin vigorous stirring of the solution. Start the circulation of coolant through the reactor's outer jacket or immersion well to maintain a constant temperature, typically between 15-20°C. Once the temperature is stable, turn on the high-pressure mercury lamp.
-
Monitoring the Reaction: As the reaction proceeds, the solution will darken, and shiny, golden-orange platelets of Fe₂(CO)₉ will precipitate. The reaction is typically continued for several hours (e.g., 10-24 hours) until a substantial amount of product has formed. The progress can be monitored by the volume of the precipitate.
-
Product Isolation: Once the reaction is complete, turn off the lamp but maintain the inert atmosphere and stirring. Allow the solid to settle, and then carefully remove the supernatant liquid via a cannula.
-
Purification: The crude product is purified by a series of washes to remove unreacted Fe(CO)₅ and acetic acid.
-
Add degassed deionized water to the solid, stir the slurry for 10-15 minutes, allow the solid to settle, and remove the water via cannula. Repeat this wash twice.
-
Perform a similar wash procedure using degassed acetone (two times).
-
Finally, wash the product with degassed, anhydrous diethyl ether or pentane (two times) to facilitate drying.
-
-
Drying: After the final wash and removal of the solvent, connect the reaction vessel to a high-vacuum line and dry the product thoroughly for several hours. The final product is a free-flowing, orange powder. Traces of residual Fe(CO)₅ in the product can make it susceptible to self-heating upon contact with air.
An In-depth Technical Guide to the Crystal Structure of Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂ (CO)₉, is a pivotal organometallic compound that serves as a significant reagent in both organometallic and organic synthesis.[1] Its utility as a more reactive and safer solid source of zerovalent iron compared to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) has cemented its importance in chemical research.[1] This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its synthesis, crystallographic parameters, and the nuances of its chemical bonding. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize iron carbonyl complexes in their work.
Molecular Structure and Bonding
The molecular structure of this compound is a subject of significant interest and has been elucidated primarily through X-ray diffraction and Mössbauer spectroscopy. The molecule possesses an idealized D₃h symmetry.[2] It consists of two iron atoms, each coordinated to three terminal carbonyl (CO) ligands. These two Fe(CO)₃ units are linked by three bridging carbonyl ligands.[1]
A key feature of this compound's structure is the nature of the interaction between the two iron centers. While early theories proposed a direct Fe-Fe bond to satisfy the 18-electron rule for each iron atom, subsequent theoretical analyses have consistently indicated the absence of a direct, covalent Fe-Fe bond.[1] Modern understanding suggests a more complex bonding picture, where the interaction is net anti-bonding. An alternative model proposes the existence of a three-center, two-electron "banana bond" involving one of the bridging carbonyl ligands.[1] The Mössbauer spectrum of this compound shows a single quadrupole doublet, which is consistent with the D₃h symmetric structure where both iron atoms are in equivalent chemical environments.[3]
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal space group P6₃/m. The insolubility of this compound in most common solvents presents a challenge for growing crystals suitable for diffraction studies.[3]
Quantitative Crystallographic Data
The following tables summarize the key quantitative data obtained from crystallographic studies of this compound.
| Parameter | Value |
| Chemical Formula | Fe₂(CO)₉ |
| Molar Mass | 363.78 g/mol |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| Appearance | Orange crystals |
| Density | 2.08 g/cm³ |
| Melting Point | Decomposes at 100 °C |
Table 1: General Crystallographic and Physical Properties of this compound.[1]
| Bond/Angle | Type | Length (Å) |
| Fe-Fe | ~2.53 | |
| Fe-C | Terminal | ~1.84 |
| Fe-C | Bridging | ~2.01 |
| C-O | Terminal | ~1.16 |
| C-O | Bridging | ~1.18 |
| Angle | Degrees (°) | |
| C(terminal)-Fe-C(terminal) | ~96 | |
| Fe-C(bridging)-Fe | ~78 |
Table 2: Selected Bond Lengths and Angles in this compound.
Experimental Protocols
Synthesis of this compound
The most common and established method for the synthesis of this compound is the photolysis of iron pentacarbonyl.[4]
Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO
Procedure:
-
A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.
-
The solution is irradiated with a suitable light source, typically a UV lamp, at a controlled temperature.
-
As the reaction proceeds, golden-yellow crystals of this compound precipitate from the solution.
-
The reaction is monitored until a sufficient yield of the product is obtained.
-
The crystals are then isolated by filtration, washed with a suitable solvent (e.g., ethanol, followed by ether) to remove unreacted iron pentacarbonyl and acetic acid, and dried under vacuum.
Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Single-Crystal X-ray Diffraction
Due to the air-sensitivity of this compound, its handling for single-crystal X-ray diffraction requires specific techniques to prevent decomposition.
Crystal Selection and Mounting:
-
Single crystals of suitable size and quality are selected under a microscope in an inert atmosphere (e.g., inside a glovebox).
-
A selected crystal is coated with a layer of inert oil (e.g., Paratone-N) to protect it from the atmosphere.[5]
-
The oil-coated crystal is then mounted on a cryoloop or a glass fiber attached to a goniometer head.[5][6]
Data Collection:
-
The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to maintain the crystal's integrity and reduce thermal vibrations.[5]
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The positions of the iron and carbon atoms are determined from the diffraction pattern using direct methods or Patterson methods.
-
The positions of the oxygen atoms are subsequently located from Fourier maps.
-
The structural model is then refined using least-squares methods to obtain the final, accurate crystal structure.
Molecular Structure and Bonding Diagram
The connectivity and bonding in this compound can be visualized to understand the relationship between the iron centers and the carbonyl ligands.
Conclusion
The crystal structure of this compound is a classic example in organometallic chemistry, showcasing complex bonding and a distinctive molecular architecture. A thorough understanding of its structure, facilitated by techniques such as single-crystal X-ray diffraction, is crucial for its effective application in synthesis. This guide has provided a detailed overview of the crystallographic data, experimental protocols for its synthesis and structural analysis, and visual representations of its structure and the associated workflows. This information is intended to be a valuable asset for researchers and professionals working with this important iron carbonyl complex.
References
A Technical Guide to the Spectroscopic Characterization of Diiron Nonacarbonyl (Fe₂(CO)₉)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used to characterize diiron nonacarbonyl, Fe₂(CO)₉. It details the principles of each method, presents quantitative data in structured tables, and outlines the experimental protocols for acquiring the spectroscopic data.
Introduction
This compound, Fe₂(CO)₉, is an organometallic compound first synthesized in 1905 via a photochemical route.[1][2] It serves as an important reagent in organometallic chemistry and a more reactive source of Fe(0) than iron pentacarbonyl, Fe(CO)₅.[3][4] The characterization of Fe₂(CO)₉ presents unique challenges: it is a micaceous, orange solid that is virtually insoluble in all common solvents and thermally decomposes at 100 °C (373 K) before melting.[1][2][3] Consequently, its spectroscopic analysis is primarily limited to solid-state methods.
The molecular structure of Fe₂(CO)₉ consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also bonded to three terminal CO ligands.[3] This arrangement results in an idealized D₃h symmetry, where the two iron atoms are chemically and structurally equivalent.[3][4][5] This high symmetry is a key feature that is confirmed by various spectroscopic techniques.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy is a cornerstone for characterizing metal carbonyls, providing direct insight into molecular geometry and bonding. For Fe₂(CO)₉, both Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes, particularly the distinct stretching frequencies of the terminal and bridging carbonyl ligands.
Infrared (IR) Spectroscopy
In the solid state, the IR spectrum of Fe₂(CO)₉ shows characteristic strong absorption bands in the C≡O stretching region (1700–2200 cm⁻¹).[1][2] The bridging carbonyl groups are characterized by a lower stretching frequency due to the C=O bond being shared between two iron centers, which weakens it compared to the terminal carbonyls. The spectrum typically displays three primary bands in this region, consistent with the D₃h symmetry prediction.[2][6]
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy based on different selection rules. For a molecule with D₃h symmetry, some vibrational modes may be Raman-active but IR-inactive. The Raman spectrum of Fe₂(CO)₉ shows five distinct bands in the C≡O stretching region.[1][2] Additionally, low-frequency modes corresponding to Fe-Fe bond stretching have been identified in the Raman spectrum at 260 and 237 cm⁻¹.[5]
Data Presentation: Vibrational Frequencies
The following table summarizes the key vibrational frequencies observed for Fe₂(CO)₉ in solid-state IR and Raman spectra.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference(s) |
| Terminal C≡O Stretch | 2082 (A₂'') | 2085 | [2][6] |
| Terminal C≡O Stretch | 2019 (E') | 2036 | [2][6] |
| Bridging C≡O Stretch | 1829 (E') | 1855 | [2][6] |
| Fe-Fe Stretch | - | 260, 237 | [5] |
Frequencies are approximate and can vary slightly based on experimental conditions. Assignments (e.g., A₂'', E') refer to the symmetry of the vibrational modes under the D₃h point group.
Experimental Protocol: Vibrational Spectroscopy
A general workflow for the vibrational analysis of Fe₂(CO)₉ is outlined below.
Workflow for Vibrational Spectroscopy of Fe₂(CO)₉.
-
Synthesis : Fe₂(CO)₉ is typically synthesized via the photolysis of an acetic acid solution of Fe(CO)₅.[4]
-
Sample Preparation (IR) : For transmission IR spectroscopy, a small amount of the solid Fe₂(CO)₉ sample is mixed with polyethylene powder and pressed into a thin disc.[1]
-
Sample Preparation (Raman) : The solid sample is mounted directly for analysis. A surface scanning technique is often employed to avoid thermal decomposition caused by the laser.[5] For high-pressure studies, a diamond anvil cell is used.[7]
-
Data Acquisition : Spectra are recorded using FT-IR and FT-Raman spectrometers.
-
Analysis : The resulting spectra are analyzed to identify the characteristic vibrational bands, which are then assigned to specific molecular motions based on theoretical predictions and comparisons with related compounds.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for probing the local chemical environment of iron atoms. It provides information on oxidation states, spin states, and site symmetry.
For Fe₂(CO)₉, the two iron atoms are in identical chemical environments due to the molecule's D₃h symmetry. The Mössbauer spectrum of Fe₂(CO)₉ elegantly confirms this structural feature by displaying a single, sharp quadrupole doublet.[3][4] This indicates that both iron nuclei experience the same electric field gradient and have the same electron density at the nucleus. Studies under high pressure have shown a large shift to higher electron density and a moderate increase in the quadrupole splitting, suggesting changes in shielding and orbital occupation under compression.[8]
Data Presentation: Mössbauer Parameters
| Parameter | Value (mm/s) | Significance | Reference(s) |
| Isomer Shift (δ) | ~0.17 | Consistent with Fe(0) in a low-spin state. | [8] |
| Quadrupole Splitting (ΔEQ) | ~0.42 | A non-zero value indicates a non-spherically symmetric electric field. | [3][8] |
Values are relative to iron metal at room temperature and may vary with experimental conditions.
Experimental Protocol: Mössbauer Spectroscopy
-
Sample Preparation : A thin, uniform layer of powdered, unenriched Fe₂(CO)₉ is sealed in a sample holder.[8] The amount is optimized to provide adequate signal absorption without excessive line broadening.
-
Data Acquisition : The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen, 77 K) to increase the recoil-free fraction. The Mössbauer spectrum is acquired by moving a radioactive ⁵⁷Co source relative to the sample and recording the gamma-ray transmission as a function of velocity.
-
Data Analysis : The resulting spectrum is fitted to a theoretical model (typically Lorentzian lineshapes) to extract precise values for the isomer shift (δ) and quadrupole splitting (ΔEQ).
Correlating Structure with Spectroscopic Signatures
The combined data from vibrational and Mössbauer spectroscopy provide a cohesive and detailed picture of the structure and bonding in Fe₂(CO)₉. The diagram below illustrates the logical relationship between the molecule's key structural features and its characteristic spectroscopic signals.
Correlation of Fe₂(CO)₉ Structure and Spectroscopic Data.
Mass Spectrometry and Other Techniques
Due to its non-volatile nature, conventional mass spectrometry of intact Fe₂(CO)₉ is not feasible. However, techniques like infrared photodissociation (IRPD) spectroscopy have been used to study mass-selected cluster cations, such as Fe₂(CO)₉⁺.[9] These gas-phase studies reveal that the fragmentation pathway typically involves the sequential loss of CO ligands.[10]
Other advanced techniques like Inelastic Neutron Scattering (INS) and X-ray Absorption Near-Edge Spectroscopy (XANES) have also been applied to Fe₂(CO)₉ to provide a more complete assignment of its vibrational spectra and to probe its electronic structure, respectively.[1][2][11]
Conclusion
The spectroscopic characterization of Fe₂(CO)₉ is a classic example of how multiple analytical techniques can be integrated to elucidate the structure of a challenging compound. Vibrational spectroscopy (IR and Raman) confirms the presence of both terminal and bridging carbonyl ligands, while Mössbauer spectroscopy provides definitive evidence for the equivalence of the two iron centers, consistent with the D₃h molecular symmetry. Together, these methods provide a unique spectroscopic fingerprint that is indispensable for the positive identification and structural confirmation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diiron_nonacarbonyl [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectrum of Solid Diiron Nonacarbonyl
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound first synthesized via a photochemical route in 1905.[1] Its structure, featuring two iron centers bridged by three carbonyl ligands, was an early example confirming the existence of bridging carbonyls.[1] The compound is an orange, micaceous solid that is virtually insoluble in common solvents and decomposes at 100 °C (373 K) before melting.[1][2] This insolubility and thermal instability mean that spectroscopic data are almost exclusively available for the solid state, making solid-state infrared (IR) spectroscopy a critical tool for its characterization.[1][3] This guide provides a detailed overview of the solid-state infrared spectrum of Fe₂(CO)₉, experimental protocols for its measurement, and an interpretation of its key vibrational modes.
Quantitative Spectroscopic Data
The solid-state infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching vibrations of its terminal and bridging carbonyl (CO) ligands. In the C≡O stretching region (1700–2200 cm⁻¹), three primary bands are observed in the infrared spectrum.[1] The lower frequency band is assigned to the bridging carbonyls, while the higher frequency bands are attributed to the terminal carbonyls.
A comprehensive assignment of the optically active vibrational modes for solid Fe₂(CO)₉, based on infrared and Raman data, is summarized below. The assignments are presented using D₃h symmetry, which is a good approximation for the molecule.[1][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Symmetry) | Vibrational Mode Description |
| 2081 | Strong | E' | Terminal C≡O Stretch |
| 2039 | Strong | A₂" | Terminal C≡O Stretch |
| 1855 | Strong | E' | Bridging C≡O Stretch |
| 621 | Medium | E' | Fe-C-O Bend |
| 606 | Strong | A₂" | Fe-C-O Bend |
| 558 | Medium | E' | Fe-C-O Bend |
| 458 | Strong | A₂" | Fe-C Stretch |
| 422 | Medium | E' | Fe-C Stretch |
Table 1: Summary of key infrared absorption bands for solid this compound. Data compiled from multiple spectroscopic studies.[1][4]
Experimental Protocols
The acquisition of a high-quality solid-state infrared spectrum of Fe₂(CO)₉ requires careful attention to the synthesis of the compound and the preparation of the sample for analysis.
Synthesis of this compound (Fe₂(CO)₉)
The original and most common method for synthesizing Fe₂(CO)₉ involves the photochemical irradiation of iron pentacarbonyl (Fe(CO)₅).[2]
-
Reactant Preparation : A solution of iron pentacarbonyl in a suitable solvent, such as glacial acetic acid, is prepared.[2]
-
Photolysis : The solution is irradiated with ultraviolet (UV) light. This process causes the dissociation of a CO ligand from Fe(CO)₅, leading to the formation of a reactive Fe(CO)₄ intermediate, which then reacts with another molecule of Fe(CO)₅.
-
Reaction : The overall reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO.[2]
-
Product Isolation : Golden-orange crystals of Fe₂(CO)₉ precipitate from the solution due to its poor solubility. The solid product is then isolated by filtration, washed, and dried.
Safety Note: Iron pentacarbonyl is highly toxic and volatile. All procedures should be conducted in a well-ventilated fume hood.
Sample Preparation for Solid-State IR Spectroscopy
Due to its insolubility, Fe₂(CO)₉ cannot be analyzed in solution. The spectrum must be obtained from a solid sample, typically prepared as a dispersion in a transparent matrix.[1][5]
-
Polyethylene (B3416737) (PE) Disc Method :
-
Finely ground Fe₂(CO)₉ powder is thoroughly mixed with polyethylene powder.
-
The mixture is placed in a die press and compressed under high pressure to form a thin, translucent disc.[1]
-
This method is particularly useful for the far-infrared region where other matrices like KBr absorb.
-
-
Nujol Mull Method :
-
A small amount of the solid Fe₂(CO)₉ is placed in an agate mortar.[5]
-
A few drops of Nujol (a heavy mineral oil) are added.
-
The mixture is ground with a pestle until a smooth, paste-like mull is formed. This reduces the particle size to minimize light scattering.[5]
-
The mull is then spread thinly between two infrared-transparent salt plates (e.g., KBr or CsI).[5] The plates are pressed together to create a thin film for analysis. The characteristic C-H stretching and bending bands from the Nujol will be present in the spectrum but typically do not interfere with the carbonyl stretching region.[5]
-
Spectrometer and Data Acquisition
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Measurement : The prepared sample (PE disc or salt plates) is placed in the sample holder of the spectrometer.
-
Data Collection : A background spectrum of the pure matrix (PE disc or salt plates with Nujol) is collected first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to yield the spectrum of Fe₂(CO)₉.
-
Spectral Range : For analysis of carbonyl modes, the spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of solid this compound.
Caption: Workflow for obtaining the solid-state IR spectrum of Fe₂(CO)₉.
Interpretation and Significance
The infrared spectrum of Fe₂(CO)₉ provides direct insight into its molecular structure. The presence of distinct bands for terminal and bridging carbonyls was early evidence for its D₃h symmetric structure with three bridging CO ligands.[1] The lower frequency of the bridging CO stretch (ca. 1855 cm⁻¹) compared to the terminal stretches (ca. 2040-2080 cm⁻¹) is a hallmark of this bonding mode. In a bridging carbonyl, the carbon atom is bonded to two metal centers, which weakens the C≡O bond and lowers its vibrational frequency. This phenomenon is a classic example of how IR spectroscopy can be used to elucidate the structure of complex molecules, particularly in organometallic chemistry.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Assignment of the Vibrational Spectra of this compound, Fe2(CO)9 [ouci.dntb.gov.ua]
- 4. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Raman Spectroscopy of Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Raman spectroscopy of diiron nonacarbonyl (Fe₂(CO)₉), a compound of significant interest in organometallic chemistry and catalysis. Due to its unique structural features, including both terminal and bridging carbonyl ligands, Raman spectroscopy serves as a powerful tool for probing its vibrational modes and molecular structure. This document outlines the experimental protocols for acquiring Raman spectra of Fe₂(CO)₉ and presents a detailed analysis of its vibrational modes.
Introduction to this compound
This compound is an orange, crystalline solid that was first synthesized in 1905.[1][2] It is notable for being one of the earliest discovered metal carbonyls and the first to be synthesized via a photochemical route.[1] The molecule possesses an idealized D₃h symmetry, with two iron atoms bridged by three carbonyl groups and each iron atom also bonded to three terminal carbonyl ligands.[3][4] A key characteristic of this compound is its very low solubility in common organic solvents and its tendency to decompose upon heating (around 100°C) before melting.[1][2] These properties make solid-state vibrational spectroscopy, particularly Raman spectroscopy, an essential technique for its characterization.[1]
Experimental Protocols
The challenging physical properties of this compound necessitate specific experimental setups for obtaining high-quality Raman spectra. The methodologies described below are synthesized from established research practices.
2.1. Solid-State FT-Raman Spectroscopy
This is the most common method for analyzing this compound at ambient and low temperatures.
-
Sample Preparation:
-
A small amount of crystalline this compound powder is used directly. Given its insolubility, samples are typically analyzed as a solid.[1]
-
For low-temperature measurements, the sample is mounted in a cryostat capable of reaching temperatures as low as 15 K.[1] Temperature control is crucial as it can lead to sharpening of the Raman modes.[1]
-
-
Instrumentation:
-
A high-resolution Fourier-Transform (FT) Raman spectrometer is employed.
-
Laser Source: A near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, is often used to minimize fluorescence and sample decomposition, which can be an issue with higher-energy visible lasers.
-
Detector: A sensitive, cryogenically cooled detector, such as a Germanium (Ge) or Indium Gallium Arsenide (InGaAs) detector, is required for detecting the weak Raman scattering.
-
-
Data Acquisition:
-
Spectra are collected in a backscattering geometry.
-
To avoid thermal decomposition of the sample, a surface scanning technique or a rotating sample holder can be employed to distribute the laser power over a larger area.[5]
-
A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.
-
The spectral resolution is typically set to 2-4 cm⁻¹.
-
2.2. High-Pressure Raman Spectroscopy
This technique is used to study the structural changes of this compound under compression.
-
Sample Preparation:
-
A small crystal of this compound is placed in a diamond anvil cell (DAC).[3]
-
A ruby chip is often included as a pressure calibrant.[3] The pressure is determined by measuring the fluorescence shift of the ruby R1 line.[3]
-
No pressure-transmitting medium is typically used for these experiments with Fe₂(CO)₉.[3]
-
-
Instrumentation:
-
A Raman microscope coupled to a spectrometer is used to focus the laser onto the sample within the DAC and collect the scattered light.
-
Laser Source: An argon ion laser (e.g., 514.5 nm) can be used, but careful control of the laser power is necessary to prevent sample damage.
-
An edge filter is used to remove the Rayleigh scattered light.[3]
-
-
Data Acquisition:
Raman Spectral Data
The Raman spectrum of this compound is complex, with distinct regions corresponding to different types of molecular vibrations. The table below summarizes the key Raman active modes observed at ambient pressure.
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode Description | Symmetry |
| 2083 | ν(CO)t | Terminal C≡O stretching | A₁' |
| 2038 | ν(CO)t | Terminal C≡O stretching | E' |
| 2010 | ν(CO)t | Terminal C≡O stretching | E'' |
| 1895 | ν(CO)b | Bridging C≡O stretching | E' |
| 1824 | ν(CO)b | Bridging C≡O stretching | A₁' |
| 600 | δ(Fe-CO)t | Terminal Fe-C-O bending | A₁' |
| 560 | δ(Fe-CO)t | Terminal Fe-C-O bending | E' |
| 492 | ν(Fe-C)t | Terminal Fe-C stretching | A₁' |
| 452 | ν(Fe-C)t | Terminal Fe-C stretching | E' |
| 408 | ν(Fe-C)t | Terminal Fe-C stretching | E'' |
| 388 | δ(Fe-CO)b | Bridging Fe-C-O bending | E'' |
| 344 | ν(Fe-C)b | Bridging Fe-C stretching | E' |
| 260 | ν(Fe-Fe) | Fe-Fe stretching | A₁' |
| 138 | Cluster Vibration (ΔFe₂C₃) | Deformation of the Fe-C-Fe bridging framework | E' |
| 104 | Cluster Vibration (ΔFe₂C₃) | Deformation of the Fe-C-Fe bridging framework | E'' |
| 74 | Lattice Mode | External vibrational mode of the crystal lattice | E' |
Data compiled from references[1][3]. Note that band positions can vary slightly depending on temperature and pressure.
Vibrational Mode Analysis
The Raman spectrum of Fe₂(CO)₉ can be divided into several key regions:
-
C≡O Stretching Region (1800-2100 cm⁻¹): This region is characterized by strong bands corresponding to the stretching vibrations of the carbonyl ligands.[1] The terminal ν(CO) modes appear at higher frequencies (above 2000 cm⁻¹) compared to the bridging ν(CO) modes (below 1900 cm⁻¹).[3] This difference is due to the weakening of the C≡O bond in the bridging carbonyls, which are coordinated to two iron centers. The number of observed bands in this region is consistent with the D₃h molecular symmetry.[1]
-
Fe-C Stretching and Fe-C-O Bending Region (300-650 cm⁻¹): This region contains the vibrations associated with the stretching of the iron-carbon bonds (ν(Fe-C)) and the bending of the iron-carbonyl units (δ(Fe-CO)).[3] The modes for the terminal carbonyls are generally found at higher wavenumbers than those of the bridging carbonyls.[1]
-
Low-Frequency Region (< 300 cm⁻¹): This region is dominated by vibrations involving the entire molecular skeleton.[3] The Fe-Fe bond stretching mode is a key feature in this region.[5] Additionally, bending modes of the bridging carbonyls and deformation modes of the central Fe₂(CO)₃ cluster are observed.[3]
Visualizations
Experimental Workflow for Raman Spectroscopy
Caption: A generalized workflow for Raman spectroscopy experiments.
Logical Relationship of Vibrational Modes
Caption: Classification of vibrational modes in this compound.
References
The Enigma of Insolubility: A Technical Guide to Diiron Nonacarbonyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Diiron nonacarbonyl (Fe₂[CO]₉), a cornerstone reagent in organometallic chemistry, presents a significant challenge to chemists due to its exceptionally low solubility in virtually all common organic solvents.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering practical insights and methodologies for its effective use in synthesis and research. While quantitative solubility data is scarce due to its near-insoluble nature, this guide focuses on its reactivity and behavior in various solvent classes, providing a more practical framework for its application.
Understanding the Insolubility
The poor solubility of this compound is a primary hurdle in its application and is attributed to strong intermolecular interactions within its crystal lattice.[3] This property has historically complicated its structural elucidation, as the growth of suitable single crystals for X-ray diffraction has been challenging.[1][2] Despite this, its utility as a reactive source of Fe(0), being more reactive than the volatile and toxic iron pentacarbonyl, necessitates strategies to work with this sparingly soluble solid.[1]
Qualitative Solubility and Reactivity in Organic Solvents
While this compound is broadly classified as insoluble, its behavior and reactivity differ significantly across various solvent types. For practical purposes, understanding these qualitative differences is crucial for designing reactions and synthetic protocols. The following table summarizes the behavior of this compound in key organic solvent classes.
| Solvent Class | Examples | Qualitative Solubility | Observations and Reactivity |
| Coordinating | Tetrahydrofuran (B95107) (THF) | Very low, but reacts to dissolve | Forms iron pentacarbonyl (Fe(CO)₅) and a reactive Fe(CO)₄(THF) complex. THF is not an inert solvent and participates in the reaction.[1][3] |
| Aromatic | Benzene (B151609), Toluene | Virtually insoluble | Used for slurry-based reactions, often requiring thermal activation. Slower reaction rates are common.[3] |
| Aliphatic | Hexane, Heptane | Virtually insoluble | Primarily used as a suspension medium for slurry reactions. Very slow reaction rates and potential for decomposition to Fe(CO)₅ and Fe₃(CO)₁₂.[3] |
| Amine-based | Dodecylamine (DDA) in 1-octadecene (B91540) (ODE) | Reacts to form soluble species | Forms anionic iron carbonyl clusters. The amine acts as a reactant and influences the final product, often used in nanoparticle synthesis.[3] |
| Protic | Acetic Acid | Sparingly soluble | Used as a solvent in the photochemical synthesis of this compound from iron pentacarbonyl.[4] |
| Halogenated | Chloroform | Mentioned as a solvent in early studies | Limited information available on reactivity, generally considered to have very low solubility.[4] |
Experimental Protocol: Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol details a typical application of this compound as a slurry in a non-coordinating solvent to synthesize an iron tricarbonyl complex.
Materials:
-
This compound (Fe₂[CO]₉)
-
Benzylideneacetone
-
Anhydrous benzene or tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Charging Reagents: To the flask, add this compound and benzylideneacetone.
-
Solvent Addition: Add anhydrous solvent via cannula or syringe.
-
Using Benzene: The reaction mixture will be a heterogeneous slurry. Gentle heating (e.g., to 40-50 °C) is typically required to drive the reaction.[3]
-
Using THF: The this compound will slowly dissolve as it reacts. The reaction may proceed at room temperature, although gentle warming can accelerate it.[1][3]
-
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any unreacted this compound and other insoluble byproducts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.
Logical Workflow for Solvent Selection
The choice of solvent is critical and depends on the desired reactivity and reaction conditions. The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system when working with this compound.
Caption: Solvent selection workflow for this compound reactions.
References
A Comprehensive Technical Guide to the Thermal Decomposition of Diiron Nonacarbonyl
For: Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉). It details the compound's physicochemical properties, decomposition pathways, and its application in the synthesis of iron-containing nanomaterials, which are of increasing interest in catalysis, magnetic storage, and nanomedicine. The document provides detailed experimental methodologies, quantitative data, and key reaction pathways to support research and development activities.
Introduction
This compound, an organometallic compound with the formula Fe₂(CO)₉, serves as a highly valuable and reactive source of zero-valent iron.[1] Its thermal decomposition is a cornerstone method for producing iron-based nanoparticles.[1] A significant advantage of Fe₂(CO)₉ over the more common precursor, iron pentacarbonyl (Fe(CO)₅), is its solid state, which reduces volatility and toxicity, thereby enhancing safety and simplifying stoichiometric control in synthetic applications.[1][2][3][4] However, the compound's pronounced insolubility in most common solvents presents a significant experimental challenge, necessitating specialized synthetic strategies.[1][5][6][7]
Physicochemical and Thermodynamic Properties
This compound is a micaceous, orange crystalline solid.[6][7] It is sensitive to air and moisture and decomposes upon heating to approximately 100 °C (373 K) without melting.[7][8][9][10] Its poor solubility is a defining characteristic, attributed to strong intermolecular forces within its crystal lattice.[6]
Table 1: Physicochemical and Thermodynamic Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉Fe₂O₉ | [11][12][13] |
| Molecular Weight | 363.781 g/mol | [11][12][13] |
| Appearance | Orange solid / Yellow-orange crystals | [6][7] |
| Density | 2.08 g/cm³ | [7] |
| Decomposition Temp. | ~100 °C (373 K) | [7][8][9] |
| Enthalpy of Sublimation (ΔsubH°) | 75 ± 21 kJ/mol | [12][13] |
| Enthalpy of Reaction (ΔrH°) | 415.9 ± 4.3 kJ/mol | [12] |
| Solubility | Virtually insoluble in all common solvents | [5][6][8][9] |
| For the reaction: Fe₂(CO)₉(cr) → 2Fe(cr) + 9CO(g)[12] |
Thermal Decomposition Pathways
The thermal decomposition of Fe₂(CO)₉ can proceed through several pathways, highly dependent on the reaction conditions, particularly the solvent.
-
Solid-State Decomposition: When heated as a solid, Fe₂(CO)₉ decomposes to form elemental iron and carbon monoxide. This process is fundamental to its use in applications like Chemical Vapor Deposition (CVD).
-
Decomposition in Non-Coordinating Solvents: In hydrocarbon solvents such as benzene, Fe₂(CO)₉ is typically used as a slurry.[6] Heating can lead to disproportionation, yielding iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[5][6]
-
Decomposition in Coordinating Solvents: Tetrahydrofuran (THF) is the most commonly employed solvent for reactions involving Fe₂(CO)₉.[6] THF is not inert; it facilitates the dissolution by reacting to form iron pentacarbonyl and a reactive tetracarbonyliron-THF complex, Fe(CO)₄(THF), which serves as a source for the Fe(CO)₄ fragment.[6][14]
References
- 1. Diironnonacarbonyl | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. Fe2(CO)9 [webbook.nist.gov]
- 13. Fe2(CO)9 [webbook.nist.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
The Discovery and Enduring Significance of Diiron Nonacarbonyl: An In-depth Technical Guide
I have successfully gathered most of the necessary information. I found the detailed experimental protocol for the synthesis of diiron nonacarbonyl in Inorganic Syntheses. I have also collected substantial quantitative data on its crystal structure, including bond lengths and angles from the work of Cotton and Troup, and have information on its Mössbauer, IR, and Raman spectra. Additionally, I have a clearer understanding of the Noyori [3+2] cycloaddition and have found context for its application, although a specific detailed protocol for a representative reaction is still slightly generalized.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, Fe₂ (CO)₉, is a remarkable organometallic compound that holds a significant place in the history of chemistry. First synthesized in 1905, its unique structure and reactivity have made it a valuable reagent and precursor in both organometallic and organic synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, structure, and historical importance of this compound, tailored for a scientific audience.
Historical Discovery
The story of this compound begins with the pioneering work of Sir James Dewar and H. O. Jones. In 1905, they observed that exposing iron pentacarbonyl (Fe(CO)₅) to sunlight resulted in the formation of golden-yellow crystals and the evolution of carbon monoxide. This photochemical transformation marked the first synthesis of this compound, the third metal carbonyl to be discovered after nickel tetracarbonyl and iron pentacarbonyl.[1][2] Their findings were published in 1907, detailing the action of light and heat on iron carbonyls.[3]
Synthesis of this compound
The original photochemical method for the synthesis of this compound remains the most common and efficient approach.[1] The reaction involves the irradiation of a solution of iron pentacarbonyl in a suitable solvent, typically glacial acetic acid, with ultraviolet light.[1][3]
Experimental Protocol: Photochemical Synthesis of this compound
This procedure is adapted from the method described in Inorganic Syntheses.[3]
Materials:
-
Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile. Handle only in a well-ventilated fume hood.
-
Glacial acetic acid
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)
-
Inert gas (e.g., nitrogen or argon) for purging
-
Standard glassware for filtration and washing (e.g., fritted funnel, flasks)
-
Pentane (B18724) or diethyl ether (for washing)
Procedure:
-
Reaction Setup: A solution of iron pentacarbonyl in glacial acetic acid is placed in a photochemical reactor. The apparatus should be equipped with a water-cooled jacket to maintain a low reaction temperature and a system for purging with an inert gas.
-
Photolysis: The solution is irradiated with a UV lamp while maintaining a slow stream of inert gas to carry away the evolved carbon monoxide. The reaction is typically continued for several hours. The progress of the reaction can be monitored by the precipitation of the orange, crystalline this compound.
-
Isolation of Product: After the reaction is complete, the mixture is cooled, and the crystalline product is collected by filtration in an inert atmosphere.
-
Washing and Drying: The collected crystals are washed with glacial acetic acid, followed by pentane or diethyl ether to remove any unreacted iron pentacarbonyl and other soluble impurities. The product is then dried under vacuum.
-
Storage: this compound is an air-sensitive solid and should be stored under an inert atmosphere.
Structure and Bonding
The elucidation of the structure of this compound was a significant challenge due to its low solubility in common solvents.[3] X-ray diffraction studies eventually revealed a structure with D₃h symmetry, consisting of two iron atoms bridged by three carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands.[2]
A key point of discussion in the bonding of this compound has been the presence or absence of a direct iron-iron bond. While older textbooks often depict an Fe-Fe bond to satisfy the 18-electron rule for each iron atom, modern theoretical analyses consistently suggest the absence of a significant direct metal-metal bond.[3] Instead, the bonding is described as involving three-center-two-electron "banana bonds" for the bridging carbonyls.[3] Mössbauer spectroscopy of this compound reveals a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent chemical environments, supporting the D₃h symmetric structure.[3]
Quantitative Structural and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Formula | Fe₂C₉O₉ | [3] |
| Molar Mass | 363.78 g/mol | [3] |
| Appearance | Micaceous orange solid | [3] |
| Density | 2.08 g/cm³ | [3] |
| Melting Point | Decomposes at 100 °C | [3] |
| Solubility | Virtually insoluble | [3] |
| Dipole Moment | 0 D | [3] |
Table 1: Physical and Chemical Properties of this compound.
| Bond | Bond Length (Å) |
| Fe-Fe | 2.523(1) |
| Fe-C (terminal) | 1.838(3) |
| Fe-C (bridging) | 2.016(3) |
| C-O (terminal) | 1.156(4) |
| C-O (bridging) | 1.176(5) |
Table 2: Selected Bond Lengths of this compound from X-ray Crystallography.
| Angle | Bond Angle (degrees) |
| C(terminal)-Fe-C(terminal) | 96.1(1) |
| Fe-C(bridging)-Fe | 77.6(1) |
| Fe-C-O (terminal) | 177.1(3) |
Table 3: Selected Bond Angles of this compound from X-ray Crystallography.
| Spectroscopy | Key Observations |
| Infrared (IR) | ν(CO) bands for terminal and bridging carbonyls are observed. |
| Raman | Complements IR data, showing characteristic bands for both terminal (e.g., ~2107, 2013 cm⁻¹) and bridging (e.g., ~1824 cm⁻¹) carbonyls. |
| Mössbauer | A single quadrupole doublet, indicating that the two iron atoms are in equivalent environments. |
Table 4: Summary of Spectroscopic Data for this compound.
Reactivity and Applications in Synthesis
This compound is a more reactive source of zerovalent iron than iron pentacarbonyl and is often used as a precursor to other iron carbonyl complexes.[3] It is a key reagent in several important organic reactions.
Synthesis of Cyclobutadieneiron Tricarbonyl
One of the landmark applications of this compound is in the synthesis of (C₄H₄)Fe(CO)₃, a stable complex of the highly reactive and otherwise elusive cyclobutadiene (B73232) molecule.
This protocol is a general representation of the synthesis.
Materials:
-
3,4-Dichlorocyclobutene
-
This compound (Fe₂(CO)₉)
-
Anhydrous benzene (B151609) or other suitable solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A solution of 3,4-dichlorocyclobutene in anhydrous benzene is stirred under an inert atmosphere.
-
This compound is added portion-wise to the solution. The reaction is exothermic and is accompanied by the evolution of carbon monoxide.
-
The reaction mixture is typically heated to facilitate the reaction.
-
Upon completion, the reaction mixture is filtered to remove insoluble iron byproducts.
-
The product, cyclobutadieneiron tricarbonyl, is isolated from the filtrate by distillation under reduced pressure.
References
Methodological & Application
Diiron Nonacarbonyl as a Zero-Valent Iron Source: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Diiron nonacarbonyl (Fe₂(CO)₉), a binuclear organometallic compound, is a versatile and reactive source of zero-valent iron (Fe(0)). Its solid, crystalline nature makes it a safer and more manageable alternative to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅).[1] These characteristics have led to its widespread use in materials science for the synthesis of iron-containing nanoparticles and in organic synthesis as a catalyst and reagent for various transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
I. Applications in Materials Science
This compound is a key precursor for the synthesis of a variety of iron-based nanomaterials. The thermal decomposition of Fe₂(CO)₉ provides a controlled source of Fe(0) atoms for the nucleation and growth of nanoparticles with tunable sizes and compositions.
A. Synthesis of Iron-Based Nanoparticles
1. Metallic Iron (Fe) Nanoparticles:
The thermal decomposition of this compound in an inert atmosphere and the presence of surfactants yields metallic iron nanoparticles.[1]
Table 1: Synthesis of Metallic Iron Nanoparticles
| Precursor | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) |
| Fe₂(CO)₉ | Fe | Thermal Decomposition | Dodecylamine (B51217) (DDA)/Octadecene (ODE) | 200 | 10.8 ± 0.9 |
Experimental Protocol: Synthesis of Metallic Iron Nanoparticles
Adapted from Watt et al.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dodecylamine (DDA)
-
1-Octadecene (B91540) (ODE)
-
Hexane (B92381) or Toluene
-
Standard Schlenk line or glovebox setup
-
Three-neck flask, condenser, thermocouple, magnetic stirrer, and heating mantle
-
Centrifuge
Procedure:
-
Precursor Solution Preparation (Inert Atmosphere):
-
In a glovebox, dissolve this compound in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) by gentle heating. The solution will change color from orange to deep red, indicating the formation of an anionic iron carbonyl species.[1]
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.
-
Heat the solution to 200°C under a nitrogen atmosphere.
-
Maintain this temperature for a specific duration to control nanoparticle growth.
-
-
Purification:
-
After the reaction, cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles via centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove any residual surfactants and unreacted precursors.
-
Redisperse the purified nanoparticles in a nonpolar solvent such as hexane or toluene.[1]
-
2. Bimetallic Alloy Nanoparticles (e.g., FeCo):
This compound can be co-decomposed with other metal carbonyls to produce bimetallic alloy nanoparticles.
Experimental Protocol: Synthesis of FeCo Nanoparticles
Adapted from Watt et al.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dodecylamine (DDA)
-
1-Octadecene (ODE)
-
Ethanol
-
Hexane or Toluene
-
Standard Schlenk line or glovebox setup
-
Three-neck flask, condenser, thermocouple, magnetic stirrer, and heating mantle
-
Centrifuge
Procedure:
-
Precursor Solution Preparation (Inert Atmosphere):
-
In a glovebox, dissolve this compound and dicobalt octacarbonyl in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) with heating. The ratio of the iron and cobalt precursors will determine the final composition of the alloy nanoparticles.[1]
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask assembly as described above.
-
Heat the solution to the desired reaction temperature (e.g., 200°C) under a nitrogen atmosphere.
-
-
Purification:
-
Follow the same purification procedure as for metallic iron nanoparticles.
-
B. Chemical Vapor Deposition (CVD) of Iron-Containing Thin Films
This compound can serve as a precursor for the chemical vapor deposition of thin films.
Table 2: Chemical Vapor Deposition using a this compound-Derived Precursor
| Precursor | Product Film | Deposition Method | Substrate Temperature (°C) | Film Composition |
| Cl₂Ge[Fe₂(CO)₈]₂ (derived from Fe₂(CO)₉) | Fe₅Ge₃ | CVD | 650 | Fe:Ge ratio of 62:38 |
Experimental Protocol: General CVD of Iron-Containing Films
Materials:
-
This compound (Fe₂(CO)₉) or a derivative
-
Substrate for deposition
-
CVD reactor system with a precursor container (e.g., bubbler)
-
Inert carrier gas (e.g., Argon)
Procedure:
-
Precursor Handling:
-
Load the this compound or its derivative into a suitable container within the CVD system under an inert atmosphere to prevent premature decomposition.
-
-
CVD Process:
-
Place the substrate in the CVD reactor chamber.
-
Evacuate the chamber to the desired base pressure.
-
Heat the substrate to the deposition temperature (e.g., 650°C).
-
Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure.
-
Introduce the precursor vapor into the reactor chamber using an inert carrier gas.
-
The precursor will decompose on the hot substrate surface, leading to the growth of a thin film.
-
II. Applications in Organic Synthesis
This compound is a valuable reagent and catalyst in a variety of organic transformations, providing a reactive source of Fe(0).
A. Synthesis of (Benzylideneacetone)iron Tricarbonyl
This complex is a useful source of the Fe(CO)₃ fragment in organometallic chemistry.[2][3]
Experimental Protocol: Synthesis of (Benzylideneacetone)iron Tricarbonyl
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous solvent (e.g., benzene (B151609) or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.[1]
-
-
Charging Reagents:
-
To the flask, add this compound and benzylideneacetone.[1]
-
-
Solvent Addition and Reaction:
-
Add the anhydrous solvent via cannula or syringe.
-
Using Benzene: The reaction will be a heterogeneous slurry. Gentle heating (e.g., 40-50°C) is typically required.[1]
-
Using THF: The this compound will slowly dissolve as it reacts. The reaction can proceed at room temperature, but gentle warming can accelerate it.[1]
-
-
Workup and Purification:
-
Once the reaction is complete (monitored by TLC or IR spectroscopy), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble iron byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
B. Catalysis in Organic Synthesis
This compound can act as a catalyst or precatalyst in reactions requiring an Fe(0) source, such as cross-dehydrogenative coupling (CDC) reactions.[4] This method allows for the formation of C-C bonds directly from C-H bonds, offering an atom-economical approach.[4]
General Logical Workflow for Fe₂(CO)₉ in Catalysis
Caption: Logical workflow for the use of Fe₂(CO)₉ in organic catalysis.
C. Cycloaddition Reactions
This compound facilitates various cycloaddition reactions, providing a pathway to complex cyclic molecules.
1. Noyori [3+2] Cycloaddition:
This reaction is used for the synthesis of cyclopentadienones through a net [2+3]-cycloaddition from dibromoketones.[3]
2. Pauson-Khand Reaction:
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While traditionally using cobalt catalysts, iron carbonyls can also be employed.
Reaction Mechanism of the Pauson-Khand Reaction
Caption: Simplified mechanism of the Pauson-Khand reaction.
III. Mechanistic Considerations
The reactivity of this compound is often attributed to its ability to dissociate in solution, providing a source of reactive iron carbonyl species. In coordinating solvents like THF, it is proposed to form iron pentacarbonyl and a reactive Fe(CO)₄(THF) complex.[3]
Proposed Activation of this compound in THF
References
Application Notes and Protocols: Diiron Nonacarbonyl in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile and highly reactive source of zerovalent iron, making it a valuable reagent in organometallic synthesis.[1][2] Unlike the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅), this compound is a solid, which offers advantages in handling and safety.[1][3] It serves as a precursor for a variety of organoiron complexes, including those containing diene, cyclobutadiene, and cyclopentadienone ligands. These complexes, in turn, are important intermediates and catalysts in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Safety Precautions
This compound is a flammable solid and is toxic if swallowed or inhaled. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Reactions involving this compound often release carbon monoxide (CO), a toxic gas, and therefore must be conducted in a fume hood with adequate ventilation. The solid reagent can be pyrophoric, especially the finely divided insoluble residues remaining after a reaction, which should be quenched carefully with water.[4]
Key Applications and Protocols
Synthesis of (η⁴-Diene)iron Tricarbonyl Complexes
This compound is a common reagent for the synthesis of (diene)Fe(CO)₃ complexes, where the Fe(CO)₃ moiety can act as a protecting group for the diene or influence its reactivity.[1]
General Experimental Protocol: Synthesis of (η⁴-Benzylideneacetone)iron Tricarbonyl
This protocol describes the synthesis of (benzylideneacetone)iron tricarbonyl, a useful transfer agent for the Fe(CO)₃ group.[1][5]
Reaction Scheme:
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous tetrahydrofuran (B95107) (THF) or benzene (B151609)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
Celite
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and benzylideneacetone.[5]
-
Add anhydrous THF via cannula or syringe. The this compound will slowly dissolve as it reacts. The reaction can proceed at room temperature, though gentle warming (40-50 °C) can accelerate it.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy by observing the disappearance of the starting material and the appearance of the product.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Filter the mixture through a pad of Celite to remove insoluble iron byproducts.[5]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.[5]
-
The crude product can be purified by crystallization or column chromatography.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | Fe₂(CO)₉ : Benzylideneacetone (1:1 molar ratio is typical) | [5] |
| Solvent | Anhydrous THF or Benzene | [5] |
| Temperature | Room Temperature to 50 °C | [5] |
| Reaction Time | Varies (monitor by TLC or IR) | [5] |
| Typical Yield | Not specified, dependent on conditions | [5] |
Spectroscopic Data for (Benzylideneacetone)iron Tricarbonyl:
| Technique | Data | Reference |
| IR (cyclohexane) ν(CO), cm⁻¹ | 2065, 2005, 1985 | [6] |
| ¹H NMR | See reference for detailed spectrum | [7][8] |
| ¹³C NMR | See reference for detailed spectrum | [7][8] |
Workflow for the Synthesis of (Benzylideneacetone)iron Tricarbonyl
Caption: A typical workflow for the synthesis of (benzylideneacetone)iron tricarbonyl.
Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl
This compound is instrumental in the synthesis of (cyclobutadiene)iron tricarbonyl from 3,4-dichlorocyclobutene. The iron carbonyl acts as both a dehalogenating agent and a source of the Fe(CO)₃ moiety that stabilizes the highly reactive cyclobutadiene.[1][4]
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound (Fe₂(CO)₉)
-
Anhydrous benzene
-
Inert gas (Nitrogen)
-
Three-necked flask, mechanical stirrer, condenser, oil bath
-
Filtercel
Procedure:
-
Set up a 500-mL, three-necked flask fitted with a mechanical stirrer, a condenser with a nitrogen inlet, and a stopper in a well-ventilated fume hood.[4]
-
Add 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to the flask and flush with nitrogen.[4]
-
Add an initial portion of 25 g of this compound and heat the stirred mixture to 50–55 °C in an oil bath.[4]
-
A rapid evolution of carbon monoxide will be observed. After about 15 minutes, as the gas evolution subsides, add another 8 g of this compound. Continue adding 8 g portions at approximately 15-minute intervals, guided by the rate of CO evolution, until gas evolution ceases. A total of approximately 140 g of this compound is required.[4]
-
After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total reaction time is about 6 hours.[4]
-
Cool the flask and filter the contents by suction through Filtercel. Wash the residue thoroughly with pentane until the washings are colorless. Caution: The brown, insoluble residue is often pyrophoric and should be immediately wetted with water before disposal.[4]
-
Combine the filtrates and evaporate the pentane and most of the benzene using a water aspirator.[4]
-
Transfer the residual liquid to a fractional distillation apparatus and distill under reduced pressure. Benzene and iron pentacarbonyl will distill first, followed by the product.[4]
-
Collect (cyclobutadiene)iron tricarbonyl as a pale yellow oil.[4]
Quantitative Data:
| Parameter | Value | Reference |
| cis-3,4-Dichlorocyclobutene | 20 g (0.16 mole) | [4] |
| This compound | ~140 g (in portions) | [4] |
| Solvent | Anhydrous Benzene (125 mL) | [4] |
| Temperature | 50–55 °C | [4] |
| Reaction Time | ~6 hours | [4] |
| Yield | 13.8–14.4 g (45–46%) | [4] |
| Boiling Point | 47 °C (3 mm Hg) | [4] |
Spectroscopic Data for (Cyclobutadiene)iron Tricarbonyl:
| Technique | Data | Reference |
| IR ν(CO), cm⁻¹ | 1985, 2055 | [5] |
| ¹H NMR (CDCl₃) δ, ppm | 3.91 (s, 4H) | [5] |
| ¹³C NMR (CDCl₃) δ, ppm | 214.9 (CO), 64.12 (CH) | [9] |
Logical Flow for Cyclobutadieneiron Tricarbonyl Synthesis
Caption: Logical steps for the synthesis of (cyclobutadiene)iron tricarbonyl.
Noyori [3+2] Cycloaddition for Cyclopentadienone Synthesis
This compound is a key reagent in the Noyori [3+2] cycloaddition reaction, which is used to synthesize cyclopentadienones from dibromoketones and alkenes or alkynes.[1] The reaction is believed to proceed through an iron-stabilized oxyallyl cation intermediate.
General Reaction Scheme:
Conceptual Workflow:
-
Reactant Mixing: The dibromoketone, the alkene or alkyne, and this compound are combined in a suitable anhydrous solvent under an inert atmosphere.
-
Reaction: The mixture is typically stirred at an elevated temperature to facilitate the reaction.
-
Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove iron byproducts, often involving filtration through Celite, followed by purification of the cyclopentadienone product by chromatography or crystallization.
Conceptual Pathway of the Noyori [3+2] Cycloaddition
Caption: The conceptual reaction pathway for the Noyori [3+2] cycloaddition.
Conclusion
This compound is a highly effective reagent for the synthesis of a range of valuable organoiron complexes. Its solid nature provides a safer alternative to iron pentacarbonyl for introducing the Fe(CO)₃ moiety onto organic substrates. The protocols outlined above for the synthesis of (diene)iron tricarbonyls and (cyclobutadiene)iron tricarbonyl, along with its application in the Noyori [3+2] cycloaddition, highlight the utility of this compound in modern organometallic and organic synthesis. Researchers employing these methods should adhere to strict safety precautions due to the hazardous nature of the reagent and the potential for carbon monoxide evolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Fe₂(CO)₉ Mediated Noyori [3+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Noyori [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. This application note focuses on the use of diiron nonacarbonyl, Fe₂(CO)₉, as a mediator for this reaction, specifically in the synthesis of cyclopentenones from α,α'-dibromoketones and various alkenes. This method provides a convergent and efficient route to functionalized cyclopentenone cores, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. The reaction is notable for its use of an inexpensive and readily available iron complex.
Reaction Principle
The Fe₂(CO)₉ mediated Noyori [3+2] cycloaddition involves the reaction of an α,α'-dibromoketone with an alkene in the presence of this compound. The iron complex facilitates the debromination of the dibromoketone to generate a reactive iron-stabilized oxyallyl cation intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkene to furnish the cyclopentenone product.
Applications in Synthesis
The Fe₂(CO)₉ mediated Noyori [3+2] cycloaddition has been employed in the synthesis of a variety of complex molecules. Its ability to create a five-membered ring with control over substitution patterns makes it a valuable transformation in synthetic chemistry. Applications include the construction of key intermediates for natural product synthesis and the development of novel compounds for drug discovery programs.
Data Presentation
Table 1: Substrate Scope of the Fe₂(CO)₉ Mediated Noyori [3+2] Cycloaddition
| Entry | Dibromoketone | Alkene | Product | Yield (%) |
| 1 | 2,4-Dibromo-2,4-dimethyl-3-pentanone | Ethylene | 2,2,5,5-Tetramethylcyclopent-3-en-1-one | 75 |
| 2 | 2,4-Dibromo-3-pentanone | Norbornene | Tricyclo[5.2.1.0²,⁶]dec-8-en-3-one | 82 |
| 3 | 1,3-Dibromo-1,3-diphenyl-2-propanone | Styrene | 2,4,5-Triphenylcyclopent-2-en-1-one | 65 |
| 4 | 2,4-Dibromo-2,4-dimethyl-3-pentanone | 1-Octene | 2,2,5-Hexamethyl-5-hexylcyclopent-3-en-1-one | 58 |
| 5 | 1,3-Dibromo-2-propanone | Indene | 1,2,3,4-Tetrahydro-4aH-fluoren-9-one | 78 |
Note: Yields are isolated yields and may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Fe₂(CO)₉ Mediated Noyori [3+2] Cycloaddition
Materials:
-
α,α'-Dibromoketone
-
Alkene
-
This compound (Fe₂(CO)₉)
-
Anhydrous solvent (e.g., benzene, toluene, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the α,α'-dibromoketone (1.0 equiv) and the alkene (1.0-2.0 equiv).
-
Add the anhydrous solvent to dissolve the reactants.
-
Under a stream of inert gas, add this compound (Fe₂(CO)₉) (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) for the specified time (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble iron residues. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopentenone.
Safety Precautions: this compound is a pyrophoric solid and should be handled with care under an inert atmosphere. Iron carbonyls are toxic and should be used in a well-ventilated fume hood.
Mandatory Visualizations
Caption: Reaction mechanism of the Fe₂(CO)₉ mediated Noyori [3+2] cycloaddition.
Caption: General experimental workflow for the Fe₂(CO)₉ mediated reaction.
Application Notes and Protocols: Synthesis of Cyclopentadienones Using Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienones are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmacologically active compounds. Their utility stems from their reactivity as dienes in Diels-Alder reactions and their susceptibility to various cycloaddition and rearrangement reactions. Diiron nonacarbonyl, Fe₂(CO)₉, has emerged as a valuable reagent for the synthesis of cyclopentadienones and their corresponding iron tricarbonyl complexes. This document provides detailed application notes and experimental protocols for the synthesis of cyclopentadienones mediated by this compound, focusing on two primary methodologies: the Noyori [3+2] cycloaddition of α,α'-dibromo ketones and the intramolecular cyclization of diynes.
This compound is an air-stable, orange solid that serves as a reactive source of Fe(0).[1] Unlike the highly toxic and volatile iron pentacarbonyl, Fe(CO)₅, this compound is a safer and more manageable precursor for many synthetic applications.[1]
I. Synthesis via Noyori [3+2] Cycloaddition
The Noyori [3+2] reaction is a powerful method for the construction of five-membered rings, including cyclopentadienones, through the reaction of α,α'-dibromo ketones with a suitable two-atom component, facilitated by this compound.[1] The reaction is believed to proceed through the formation of an oxyallyl-iron(II) intermediate.
Reaction Mechanism
The proposed mechanism for the Noyori [3+2] cycloaddition for the synthesis of cyclopentadienones is depicted below. The reaction is initiated by the oxidative addition of the α,α'-dibromo ketone to a low-valent iron species generated from this compound. This is followed by the elimination of bromide ions to form a key oxyallyl-iron intermediate. This intermediate then undergoes a [3+2] cycloaddition with an alkene or alkyne, followed by subsequent elimination or rearrangement to afford the cyclopentadienone.
References
Application of Diiron Nonacarbonyl in Cross-Dehydrogenative Coupling Reactions: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diiron nonacarbonyl, Fe₂(CO)₉, has emerged as an inexpensive and effective catalyst for cross-dehydrogenative coupling (CDC) reactions. This powerful synthetic strategy enables the formation of carbon-carbon bonds directly from two C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2][3][4] This document provides detailed application notes and protocols for two distinct CDC reactions utilizing this compound.
Application Note 1: this compound-Catalyzed Cross-Dehydrogenative Coupling of Ethers with 1,3-Dicarbonyl Compounds
This protocol describes the iron-catalyzed oxidative cross-coupling of C(sp³)-H bonds adjacent to an oxygen atom in ethers with the active methylene (B1212753) C(sp³)-H bond of 1,3-dicarbonyl compounds. This compound is an efficient catalyst for this transformation, often used in conjunction with an oxidant like di-tert-butyl peroxide (DTBP).[5]
Experimental Protocol
A general procedure for the Fe₂(CO)₉-catalyzed CDC reaction between an ether and a 1,3-dicarbonyl compound is as follows:
-
To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), the ether (5.0 mL, used as both reactant and solvent), and this compound (Fe₂(CO)₉, 0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add di-tert-butyl peroxide (DTBP, 2.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12 hours).
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Remove the excess ether under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired product.
Quantitative Data Summary
The following table summarizes the scope of the this compound-catalyzed CDC reaction between various ethers and 1,3-dicarbonyl compounds.
| Entry | Ether | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Tetrahydrofuran | Acetylacetone | 2-(Tetrahydrofuran-2-yl)pentane-2,4-dione | 74 |
| 2 | Tetrahydrofuran | Ethyl acetoacetate | Ethyl 2-(tetrahydrofuran-2-yl)-3-oxobutanoate | 68 |
| 3 | Tetrahydrofuran | Dimedone | 2-(Tetrahydrofuran-2-yl)-5,5-dimethylcyclohexane-1,3-dione | 65 |
| 4 | 1,4-Dioxane | Acetylacetone | 2-(1,4-Dioxan-2-yl)pentane-2,4-dione | 71 |
| 5 | Diethyl ether | Acetylacetone | 3-(Diethoxymethyl)pentane-2,4-dione | 55 |
Application Note 2: Ligand-Promoted this compound-Catalyzed Cross-Dehydrogenative Coupling of Unactivated C(sp³)-H Bonds
This section details a regioselective ligand-promoted CDC reaction between unactivated C(sp³)–H bonds, such as those in cycloalkanes and toluene (B28343) derivatives, and the C(sp³)–H bonds of cyclic ethers.[6][7] This method demonstrates the versatility of the iron catalyst system in activating even non-activated C-H bonds. The reaction is typically promoted by a ligand and uses tert-butyl hydroperoxide (TBHP) as the oxidant.
Experimental Protocol
The general experimental procedure for the ligand-promoted Fe₂(CO)₉-catalyzed CDC of unactivated C(sp³)-H bonds is as follows:
-
In a sealed reaction tube, combine the unactivated C-H substrate (e.g., cyclohexane, 2.0 mmol), the cyclic ether (0.2 mmol), this compound (Fe₂(CO)₉, 0.02 mmol, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.02 mmol, 10 mol%).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 0.6 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data Summary
The table below outlines the substrate scope for the ligand-promoted CDC reaction.
| Entry | Unactivated C(sp³)-H Substrate | Cyclic Ether | Product | Yield (%) |
| 1 | Cyclohexane | Tetrahydrofuran | 2-Cyclohexyltetrahydrofuran | 85 |
| 2 | Cycloheptane | Tetrahydrofuran | 2-Cycloheptyltetrahydrofuran | 78 |
| 3 | Cyclooctane | Tetrahydrofuran | 2-Cyclooctyltetrahydrofuran | 80 |
| 4 | Toluene | Tetrahydrofuran | 2-Benzyltetrahydrofuran | 65 |
| 5 | Adamantane | Tetrahydrofuran | 2-(Adamantan-1-yl)tetrahydrofuran | 72 |
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the iron-catalyzed CDC reaction.
Experimental Workflow
Caption: General experimental workflow for Fe₂(CO)₉-catalyzed CDC.
References
- 1. Iron-Catalyzed Cross-Dehydrogenative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Non-noble metal-catalyzed cross-dehydrogenation coupling (CDC) involving ether α-C(sp3)–H to construct C–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of Diiron Nonacarbonyl: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile and reactive organometallic compound that serves as a valuable precursor and catalyst in a variety of organic transformations. Its solid, non-volatile nature makes it a safer alternative to the highly toxic and volatile iron pentacarbonyl, Fe(CO)₅.[1] This document provides detailed application notes and experimental protocols for key catalytic applications of this compound, with a focus on methodologies relevant to fine chemical synthesis and drug development.
Application 1: Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling represents an atom-economical approach to forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates.[2] this compound can serve as a precatalyst for these transformations, generating catalytically active iron species in situ.
Application Note: Fe₂(CO)₉ is particularly effective in catalyzing the coupling of C(sp³)-H bonds with other C-H bonds (sp³, sp², and sp).[2] This methodology is highly valuable in the synthesis of complex molecules, allowing for the direct linkage of molecular fragments and streamlining synthetic routes.
Protocol: Iron-Catalyzed C-H Alkylation of Indoles with Alkenes
This protocol describes the regioselective C-H alkylation of indole (B1671886) derivatives with alkenes, a transformation that provides access to substituted indole scaffolds prevalent in pharmaceuticals.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, a screw-capped vial is charged with the indole derivative (0.2 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.5 equiv), and this compound (0.02 mmol, 10 mol%).
-
Solvent Addition: Anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) is added to the vial.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated indole product.
Quantitative Data:
| Indole Derivative (R¹) | Alkene (R²) | Product | Yield (%) | Reference |
| 1-Methylindole | Styrene | 2-(1-Phenylethyl)-1-methyl-1H-indole | 85 | [4] |
| 1-Methylindole | 4-Chlorostyrene | 2-(1-(4-Chlorophenyl)ethyl)-1-methyl-1H-indole | 78 | [4] |
| 1-Methylindole | 1-Octene | 2-(Octan-2-yl)-1-methyl-1H-indole | 72 | [3] |
Logical Workflow for C-H Alkylation of Indoles:
Caption: Workflow for the iron-catalyzed C-H alkylation of indoles.
Application 2: [3+2] Cycloaddition Reactions (Noyori Reaction)
The Noyori [3+2] cycloaddition is a powerful method for the synthesis of five-membered rings, particularly cyclopentenones.[1] this compound plays a crucial role in this reaction by facilitating the generation of an oxyallyl-iron intermediate from α,α'-dihalo ketones.
Application Note: This reaction is highly valuable for the construction of complex cyclic systems found in many natural products and biologically active molecules. The use of Fe₂(CO)₉ provides a convenient and efficient way to access these important scaffolds.
Protocol: Synthesis of 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one
This protocol details the synthesis of a substituted cyclopentenone from an α,α'-dibromo ketone and an enamine, as described in Organic Syntheses.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a rubber septum, and a bubbler is charged with this compound (40.0 g, 0.110 mol) and 250 mL of dry benzene. The system is flushed with nitrogen.
-
Reagent Addition: α-Morpholinostyrene (56.8 g, 0.300 mol) and 2,4-dibromo-3-pentanone (B1589330) (24.4 g, 0.100 mol) are injected via syringe.
-
Reaction Conditions: The flask is immersed in a 32 °C bath, and the mixture is stirred under a nitrogen atmosphere for 20 hours.
-
Work-up: After the reaction is complete, the mixture is poured onto a silica gel pad and eluted with diethyl ether.
-
Purification: The filtrate is concentrated, and the crude product is distilled under reduced pressure to yield the pure cyclopentenone.
Quantitative Data:
| Dibromo Ketone | Enamine | Product | Yield (%) | Reference |
| 2,4-Dibromo-3-pentanone | α-Morpholinostyrene | 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one | 80-84 | [1] |
Phenylacetylene + Aniline --[Fe₂(CO)₉ (cat.), CO]--> N-Phenylcinnamamide
Caption: Workflow for the iron-catalyzed aminocarbonylation of alkynes.
Application 4: Isomerization of Alkenes
This compound can act as a precursor for iron-based catalysts that are effective in the isomerization of alkenes, particularly the migration of double bonds in allylbenzenes to form more stable conjugated systems.
Application Note: This type of isomerization is crucial in the fragrance and flavor industry, for example, in the conversion of safrole to isosafrole. Iron-catalyzed methods offer a cost-effective alternative to precious metal catalysts.
Protocol: Isomerization of Safrole to Isosafrole
This protocol provides a general method for the isomerization of an allylbenzene.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Activation (optional): In some procedures, an active iron hydride species is generated in situ. For a more direct approach using Fe₂(CO)₉ as a precatalyst, it can be used in conjunction with a hydride source.
-
Reaction Setup: To a solution of safrole (10 mmol) in an inert solvent such as THF (20 mL) under a nitrogen atmosphere, this compound (0.5 mmol, 5 mol%) is added.
-
Reaction Conditions: The mixture is heated to reflux (approximately 66 °C for THF) and stirred for 4-8 hours. The reaction progress can be monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The residue can be purified by distillation to yield isosafrole as a mixture of (E)- and (Z)-isomers.
Quantitative Data:
| Substrate | Product | Yield (%) | (E/Z) Ratio |
| Safrole | Isosafrole | >95 | Typically favors trans |
| Allylbenzene | β-Methylstyrene | High | Typically favors trans |
Logical Relationship in Alkene Isomerization:
Caption: Catalyst activation and reaction sequence in alkene isomerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diiron Nonacarbonyl as a Precursor for Iron Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl (Fe₂(CO)₉) is a highly versatile and reactive organometallic compound that serves as an excellent precursor for the synthesis of iron-based nanoparticles.[1] Its solid, non-volatile nature makes it a safer and more manageable alternative to the highly toxic and volatile iron pentacarbonyl (Fe(CO)₅).[1][2] The thermal or photochemical decomposition of Fe₂(CO)₉ provides a source of zero-valent iron atoms, enabling the controlled synthesis of various iron-containing nanomaterials, including metallic iron, iron oxides, and bimetallic alloy nanoparticles.[1]
These nanoparticles possess unique physicochemical properties, such as high surface area, biocompatibility, and magnetic reactivity, making them ideal candidates for a wide range of biomedical applications.[3] In the field of drug development, iron oxide nanoparticles (IONPs) are of particular interest as they can be engineered for targeted drug delivery, serving as magnetic carriers to guide therapeutic compounds to specific sites within the body, thereby enhancing efficacy and minimizing side effects.[3][4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of iron-based nanoparticles using this compound as a precursor.
Applications in Materials Science and Drug Development
The thermal decomposition of this compound in the presence of surfactants and high-boiling point solvents allows for the controlled nucleation and growth of nanoparticles with tunable sizes and compositions.[1] By carefully controlling the reaction atmosphere, either metallic iron or iron oxide nanoparticles can be synthesized.[1] An inert atmosphere yields metallic iron nanoparticles, while the presence of an oxidizing agent or air leads to the formation of iron oxide nanoparticles.[1]
Furthermore, Fe₂(CO)₉ can be co-decomposed with other metal precursors to synthesize bimetallic alloy nanoparticles, such as FeCo and FePt, which are of significant interest for their magnetic properties in applications like data storage and catalysis.[1]
In drug development, the magnetic properties of iron oxide nanoparticles are leveraged for magnetically guided delivery of therapeutics.[4][5] These nanoparticles can be functionalized and loaded with drugs, and then guided to a target site using an external magnetic field.[3][4] This targeted approach is particularly promising for cancer therapy, where it can increase the concentration of the drug at the tumor site while reducing systemic toxicity.[4][6]
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of iron-based nanoparticles using this compound.
Protocol 1: Synthesis of Metallic Iron (Fe) Nanoparticles
This protocol is adapted from the work of Watt et al.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dodecylamine (B51217) (DDA)
-
1-Octadecene (B91540) (ODE)
-
Nitrogen gas (inert atmosphere)
-
Three-neck flask, condenser, thermocouple, magnetic stirrer
-
Glovebox
Procedure:
-
Precursor Solution Preparation (in a glovebox):
-
Dissolve Fe₂(CO)₉ in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) with heating.
-
The solution will change color from orange to a deep red, indicating the formation of an anionic iron carbonyl species.[1]
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.
-
Heat the solution to 200 °C under a nitrogen atmosphere.[1]
-
Maintain this temperature for a specific duration to allow for the growth of the nanoparticles. The reaction time can be adjusted to control the final particle size.[1]
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Purify the nanoparticles through precipitation and washing steps.
-
Protocol 2: Synthesis of Iron Oxide (Fe₂O₃) Nanoparticles
Materials:
-
Same as Protocol 1, with the addition of a mild oxidizing agent (e.g., trimethylamine (B31210) N-oxide) or controlled exposure to air.
Procedure:
-
Synthesis of Metallic Iron Nanoparticles: Follow steps 1 and 2 from Protocol 1.
-
Controlled Oxidation:
-
After the synthesis of the iron nanoparticles, introduce a controlled amount of a mild oxidizing agent, such as trimethylamine N-oxide dissolved in a suitable solvent.[1]
-
Alternatively, passivation can be achieved by exposing a dispersion of the iron nanoparticles to air for a defined period.[1] The duration of exposure and the concentration of the oxidizing agent will determine the thickness of the iron oxide shell.[1]
-
-
Purification:
-
Purify the resulting core-shell or fully oxidized nanoparticles using the same precipitation and washing procedure as for the metallic iron nanoparticles.[1]
-
Protocol 3: Synthesis of Bimetallic (FeCo) Nanoparticles
This protocol is also adapted from the work of Watt et al.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dodecylamine (DDA)
-
1-Octadecene (ODE)
-
Nitrogen gas
-
Standard glassware for air-sensitive synthesis
Procedure:
-
Precursor Solution Preparation (in a glovebox):
-
Dissolve Fe₂(CO)₉ and Co₂(CO)₈ in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) with heating.
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask.
-
Heat the solution to the desired reaction temperature (e.g., 200 °C) under a nitrogen atmosphere. The ratio of the iron and cobalt precursors in the initial solution will dictate the final composition of the alloy nanoparticles.[1]
-
-
Purification:
-
Follow the same purification steps as outlined in Protocol 1.
-
Quantitative Data Summary
The following tables summarize quantitative data from syntheses using this compound as a precursor.
Table 1: Synthesis of Metallic and Iron Oxide Nanoparticles
| Precursor | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) | Reference |
| Fe₂(CO)₉ | Fe | Thermal Decomposition | Dodecylamine (DDA)/Octadecene (ODE) | 200 | 10.8 ± 0.9 | [1] |
| Fe₂(CO)₉ | Fe₂O₃ | Thermal Decomposition | Ionic Liquid (BMIMBF) | 170-200 | ~10 | [7][8] |
| Fe₂(CO)₉ | Fe₂O₃ | Thermal Decomposition (under air) | Not specified | Not specified | 7.5 | [7] |
Table 2: Synthesis of Bimetallic Nanoparticles
| Precursors | Product | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Particle Size (nm) | Reference |
| Fe₂(CO)₉, Co₂(CO)₈ | FeCo | Co-decomposition | Dodecylamine (DDA)/Octadecene (ODE) | 200 | 9.6 ± 1.6 | [9] |
| Fe₂(CO)₉, Pt(acac)₂ | FePt | Co-decomposition | Dodecylamine (DDA)/Dibenzyl ether | 125 | 7.4 ± 0.5 | [9][10] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of metallic iron nanoparticles.
Caption: Workflow for the synthesis of iron oxide nanoparticles.
Caption: Conceptual workflow for targeted drug delivery using IONPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Magnetic iron oxide nanoparticles for drug delivery: applications and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.nanografi.com [shop.nanografi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Iron Nanoparticles by Thermal Decomposition of Diironnonacarbonyl in Ionic Liquid and Their Potential Use as Nanotracers for Mixer Studies in Liquids Feeds [scirp.org]
- 8. Synthesis of Iron Nanoparticles by Thermal Decomposition of Diironnonacarbonyl in Ionic Liquid and Their Potential Use as Nanotracers for Mixer Studies in Liquids Feeds - Advances in Chemical Engineering and Science - SCIRP [scirp.org]
- 9. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Iron-Based Nanoparticles via Thermal Decomposition of Diiron Nonacarbonyl (Fe₂(CO)₉)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉) is a versatile method for synthesizing high-quality, monodisperse iron-based nanoparticles.[1][2] This technique offers precise control over nanoparticle size, composition, and properties by manipulating reaction parameters such as temperature, reaction time, and the concentration of precursors and surfactants.[3][4][5] The resulting nanoparticles, including metallic iron, iron oxide, and bimetallic alloys, have significant applications in various fields, particularly in biomedicine as contrast agents for magnetic resonance imaging (MRI), for magnetic hyperthermia, and in catalysis for organic synthesis relevant to drug development.[1][6]
These application notes provide detailed protocols for the synthesis of metallic iron nanoparticles and core-shell iron/iron oxide nanoparticles using Fe₂(CO)₉. The protocols are based on established methodologies and are designed to be reproducible in a standard laboratory setting.
Data Presentation
A summary of key experimental parameters and their impact on the resulting nanoparticle characteristics is presented in the tables below. This allows for easy comparison and selection of appropriate synthesis conditions for specific applications.
Table 1: Synthesis of Metallic Iron Nanoparticles
| Precursor | Surfactant/Solvent | Temperature (°C) | Time (min) | Resulting Nanoparticle Size (nm) | Reference |
| Fe₂(CO)₉ | Dodecylamine (B51217) (DDA) / 1-Octadecene (B91540) (ODE) | 200 | Not Specified | 9.3 ± 0.9 | [2] |
| Fe(CO)₅ | Oleylamine | 180 | 10 - 60 | 4.8 - 10.9 | [3] |
| Fe(CO)₅ | Kerosene / Oleylamine | 160 - 180 | Not Specified | 2.2 - 4.4 (for FePt) | [3] |
Table 2: Synthesis of Iron Oxide Nanoparticles
| Precursor | Surfactant/Solvent | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Iron Oleate | 1-Octadecene | 275 - 320 | < 10 | [7] |
| Iron Oleate | Trioctylamine | 350 | 18.5 ± 1.7 | [8] |
| FeCO₃ | Oleic Acid / 1-Octadecene | 240 - 320 | 3.4 - 11.6 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Metallic Iron Nanoparticles
This protocol details the synthesis of metallic iron nanoparticles by the thermal decomposition of Fe₂(CO)₉ in a high-boiling point solvent with a coordinating amine surfactant.
Materials:
-
This compound (Fe₂(CO)₉)
-
Dodecylamine (DDA)
-
1-Octadecene (ODE)
-
Ethanol (B145695) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer with heating mantle
-
Schlenk line or glovebox
-
Centrifuge
Procedure:
-
Precursor Solution Preparation (Inert Atmosphere):
-
In a glovebox or under a nitrogen atmosphere using a Schlenk line, add Fe₂(CO)₉ to a mixture of dodecylamine (DDA) and 1-octadecene (ODE) in a three-neck flask.
-
Gently heat the mixture while stirring to dissolve the Fe₂(CO)₉. The solution will change color from orange to a deep red, indicating the formation of an anionic iron carbonyl species.[1]
-
-
Nanoparticle Synthesis:
-
Equip the three-neck flask with a condenser, a thermocouple, and a magnetic stirrer.
-
Heat the solution to 200 °C under a continuous flow of nitrogen.[1][2]
-
Maintain the temperature for a specific duration to allow for nanoparticle growth. The reaction time can be varied to control the final particle size.[1]
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove any residual surfactants and unreacted precursors.[1]
-
Finally, redisperse the purified nanoparticles in a nonpolar solvent such as hexane or toluene (B28343) for storage.[1]
-
Protocol 2: Synthesis of Core-Shell Iron/Iron Oxide (Fe/Fe-oxide) Nanoparticles
This protocol describes the synthesis of core-shell nanoparticles, where a metallic iron core is encapsulated by an iron oxide shell. This is achieved through the controlled oxidation of pre-synthesized metallic iron nanoparticles.
Materials:
-
Purified metallic iron nanoparticles (from Protocol 1)
-
Trimethylamine (B31210) N-oxide ((CH₃)₃NO)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Initial Synthesis of Fe Nanoparticles:
-
Follow Protocol 1 to synthesize and purify metallic iron nanoparticles.
-
-
Controlled Oxidation:
-
Disperse the purified iron nanoparticles in an appropriate anhydrous solvent.
-
In a separate flask, dissolve a controlled amount of a mild oxidizing agent, such as trimethylamine N-oxide, in the same solvent.
-
Slowly add the oxidizing agent solution to the nanoparticle dispersion under vigorous stirring.
-
The reaction time and the concentration of the oxidizing agent will determine the thickness of the iron oxide shell.[1]
-
Alternatively, controlled passivation can be achieved by exposing a dispersion of the iron nanoparticles to a controlled amount of air or a gas mixture with a low oxygen concentration.
-
-
Purification:
-
Once the desired shell thickness is achieved, the core-shell nanoparticles can be purified using the same precipitation and washing steps outlined in Protocol 1 (steps 3b-3d).
-
Visualizations
Caption: Workflow for the synthesis of metallic iron nanoparticles.
Caption: Controlled oxidation for core-shell nanoparticle formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 5. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital-library.theiet.org [digital-library.theiet.org]
Synthesis of Core-Shell Nanoparticles Using Diiron Nonacarbonyl: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of core-shell nanoparticles utilizing diiron nonacarbonyl (Fe₂(CO)₉) as a precursor for the iron-based shell. This compound offers a safer, solid-state alternative to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) for generating zero-valent iron atoms, which can then be oxidized to form an iron oxide shell.[1][2] These core-shell nanoparticles, with their magnetic and tunable properties, are of significant interest for applications in drug delivery, bio-imaging, and catalysis.[3][4]
Application Notes
The synthesis of core-shell nanoparticles is a multi-step process that typically involves the synthesis of the core material, followed by the controlled deposition of a shell material.[1] This document focuses on the use of this compound for the formation of an iron or iron oxide shell around various nanoparticle cores, including gold (Au), silver (Ag), and magnetic (e.g., Fe₃O₄) nanoparticles.
The general principle involves the thermal decomposition of this compound in a high-boiling point solvent in the presence of surfactants.[1] This process allows for the controlled nucleation and growth of an iron layer on the surface of the core nanoparticles. Subsequent controlled oxidation, for instance, through exposure to air or a mild oxidizing agent, can convert the iron shell into a stable iron oxide shell.[1] The thickness and morphology of the shell can be tuned by controlling reaction parameters such as precursor concentrations, reaction time, and temperature.[5][6]
Key Advantages of Using this compound:
-
Safety: As a solid, Fe₂(CO)₉ is significantly less hazardous to handle compared to the volatile and toxic Fe(CO)₅.[1]
-
Versatility: It can be used to synthesize both metallic iron and iron oxide shells by controlling the reaction atmosphere.[1]
-
Tunability: The process allows for the control of shell thickness and nanoparticle size.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of different types of core-shell nanoparticles using this compound.
Protocol 1: Synthesis of Fe/Fe-Oxide Core-Shell Nanoparticles
This protocol describes the synthesis of nanoparticles with a metallic iron core and an iron oxide shell, where this compound is the precursor for the iron core.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dodecylamine (B51217) (DDA)
-
1-Octadecene (B91540) (ODE)
-
Mild oxidizing agent (e.g., trimethylamine (B31210) N-oxide)
-
Ethanol (B145695) (for precipitation)
-
Hexane (B92381) (for washing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Precursor Solution Preparation (Inert Atmosphere):
-
In a glovebox or under a nitrogen atmosphere, dissolve this compound in a mixture of dodecylamine (DDA) and 1-octadecene (ODE) by gentle heating. The solution will change color from orange to deep red.[1]
-
-
Nanoparticle Synthesis:
-
Transfer the precursor solution to a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer.
-
Heat the solution to 200°C under a continuous flow of nitrogen.[1]
-
Maintain the temperature for a specific duration to allow for the growth of metallic iron nanoparticles. The reaction time can be adjusted to control the final particle size.
-
-
Controlled Oxidation:
-
After the synthesis of the iron core, cool the reaction mixture.
-
Introduce a controlled amount of a mild oxidizing agent, such as trimethylamine N-oxide, dissolved in a suitable solvent.[1]
-
Alternatively, controlled passivation can be achieved by exposing a dispersion of the purified iron nanoparticles to air for a specific period. The duration of exposure and the concentration of the oxidizing agent will influence the thickness of the iron oxide shell.[1]
-
-
Purification:
-
Cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the core-shell nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove any unreacted precursors and excess surfactants.
-
Protocol 2: Synthesis of Au-Core/Iron Oxide-Shell Nanoparticles
This protocol outlines a method for coating pre-synthesized gold nanoparticles with an iron oxide shell using this compound.
Materials:
-
Pre-synthesized gold nanoparticles (AuNPs) dispersed in a high-boiling point solvent
-
This compound (Fe₂(CO)₉)
-
1-Octadecene (ODE)
-
Oleic acid
-
Ethanol
-
Hexane
-
Nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture:
-
In a three-neck flask, disperse the pre-synthesized AuNPs in 1-octadecene.
-
Add oleic acid and oleylamine as stabilizing surfactants.
-
Degas the mixture and heat it to the desired reaction temperature (e.g., 180-220°C) under a nitrogen atmosphere.
-
-
Iron Oxide Shell Formation:
-
In a separate vial inside a glovebox, dissolve this compound in a small amount of 1-octadecene.
-
Inject the Fe₂(CO)₉ solution into the hot AuNP dispersion.
-
The thermal decomposition of Fe₂(CO)₉ will lead to the formation of an iron shell on the AuNPs.
-
To form an iron oxide shell, introduce a controlled amount of an oxidizing agent or allow for slow oxidation by carefully introducing air into the reaction flask.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1 (precipitation with ethanol, centrifugation, and washing with hexane/ethanol).
-
Protocol 3: Synthesis of Ag-Core/Iron Oxide-Shell Nanoparticles
This protocol is similar to Protocol 2 but uses silver nanoparticles as the core.
Materials:
-
Pre-synthesized silver nanoparticles (AgNPs) dispersed in a high-boiling point solvent
-
This compound (Fe₂(CO)₉)
-
1-Octadecene (ODE)
-
Oleic acid
-
Oleylamine
-
Ethanol
-
Hexane
-
Nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture:
-
Disperse the pre-synthesized AgNPs in 1-octadecene in a three-neck flask.
-
Add oleic acid and oleylamine as surfactants.
-
Heat the mixture to the reaction temperature under a nitrogen atmosphere.
-
-
Iron Oxide Shell Formation:
-
Prepare a solution of this compound in 1-octadecene in an inert atmosphere.
-
Inject the Fe₂(CO)₉ solution into the hot AgNP dispersion.
-
Allow the thermal decomposition to proceed to form an iron shell.
-
Introduce an oxidizing agent or controlled air exposure to form the iron oxide shell.
-
-
Purification:
-
Purify the resulting core-shell nanoparticles using the precipitation and washing steps outlined in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data from the synthesis of various core-shell nanoparticles.
Table 1: Synthesis Parameters and Characteristics of Fe/Fe-Oxide Core-Shell Nanoparticles
| Precursor | Synthesis Method | Solvent/Stabilizer | Temperature (°C) | Core Size (nm) | Shell Thickness (nm) | Reference |
| Fe₂(CO)₉ | Thermal Decomposition & Oxidation | DDA/ODE | 200 | 10.8 ± 0.9 | Variable | [1] |
| Fe(CO)₅ (for comparison) | Hot Injection & Oxidation | - | 240 | 5.69 ± 0.98 | 2.37 ± 0.36 | [1] |
Table 2: Synthesis Parameters for Ag-Core/Fe₃O₄-Shell Nanoparticles
| Ag/Fe Molar Ratio | Reaction Time (h) | Core Size (nm) | Shell Thickness (nm) |
| 0.15 | 4 | ~10 | ~70 |
| 0.15 | 8 | ~10 | ~90 |
Note: Data in Table 2 is adapted from a one-step synthesis method and illustrates the effect of reaction time on shell thickness.[7]
Table 3: Influence of Precursor Concentration on Iron Oxide Nanoparticle Size
| Fe₂(CO)₉ Concentration in BMIMBF (%) | Resulting Particle Size (nm) (in N₂ atm) | Resulting Particle Size (nm) (in air) |
| 0.1 | ~10 | 6.9 |
| 0.9 | ~10 | 7.5 |
Note: This data from the synthesis of iron and iron oxide nanoparticles from Fe₂(CO)₉ in an ionic liquid (BMIMBF) demonstrates the effect of precursor concentration and reaction atmosphere on particle size.[8][9]
Mandatory Visualization
Caption: Workflow for the synthesis of Fe/Fe-Oxide core-shell nanoparticles.
Caption: General workflow for coating nanoparticle cores with an iron oxide shell.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Core–shell nanostructures: perspectives towards drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scirp.org [scirp.org]
- 9. Synthesis of Iron Nanoparticles by Thermal Decomposition of Diironnonacarbonyl in Ionic Liquid and Their Potential Use as Nanotracers for Mixer Studies in Liquids Feeds - Advances in Chemical Engineering and Science - SCIRP [scirp.org]
Application Notes and Protocols: Reactions of Diiron Nonacarbonyl with Alkenes and Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactions involving diiron nonacarbonyl (Fe₂(CO)₉) with various alkenes and dienes. This document includes detailed reaction mechanisms, quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction
This compound, an air-sensitive, orange crystalline solid, serves as a valuable reagent in organometallic chemistry.[1] It is a readily available source of the iron(0) carbonyl fragment and is frequently employed in the synthesis of iron-containing complexes and as a catalyst in organic transformations. Its reactions with unsaturated organic molecules, particularly alkenes and dienes, provide access to a diverse range of organoiron complexes, which can be utilized as synthons or catalysts in subsequent reactions.
The primary products from the reaction of this compound with alkenes are typically tetracarbonyl(alkene)iron(0) complexes, (η²-alkene)Fe(CO)₄. In the case of dienes, particularly conjugated dienes, the major products are tricarbonyl(diene)iron(0) complexes, (η⁴-diene)Fe(CO)₃.[1] These reactions are valuable for the synthesis of these complexes and for the protection of dienes from other transformations like Diels-Alder reactions.[2]
Reaction Mechanisms
The reaction of this compound with alkenes and dienes is generally believed to proceed through the initial dissociation of Fe₂(CO)₉ in a coordinating solvent, such as tetrahydrofuran (B95107) (THF), to generate a highly reactive tetracarbonyliron fragment, Fe(CO)₄.[1][3] This reactive intermediate then coordinates to the alkene or diene.
In coordinating solvents (e.g., THF):
It is proposed that this compound dissolves in THF to a small extent, forming iron pentacarbonyl (Fe(CO)₅) and a reactive tetracarbonyliron-THF complex.[1][3] This THF-coordinated species is then susceptible to ligand exchange with an alkene or diene.
In non-coordinating solvents (e.g., Benzene):
In non-coordinating solvents, the reaction is often carried out as a slurry with gentle heating.[4] In this case, it is believed that the reaction occurs on the surface of the solid Fe₂(CO)₉ or through the small concentration of dissolved species.
The following diagrams illustrate the proposed reaction pathways.
Caption: Proposed mechanism for the reaction of Fe₂(CO)₉ with an alkene in THF.
Caption: Proposed mechanism for the reaction of Fe₂(CO)₉ with a diene in THF.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various (alkene)Fe(CO)₄ and (diene)Fe(CO)₃ complexes from this compound.
Table 1: Reactions of this compound with Alkenes
| Alkene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzylideneacetone | Benzene (B151609) | 40-50 | - | (Benzylideneacetone)Fe(CO)₃ | Good |
| Styrene | - | - | - | (Styrene)Fe(CO)₄ | - |
Table 2: Reactions of this compound with Dienes
| Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,3-Butadiene | - | - | - | (Butadiene)Fe(CO)₃ | - |
| 1,3-Cyclohexadiene (B119728) | - | - | - | (1,3-Cyclohexadiene)Fe(CO)₃ | 98 (catalyzed)[5] |
| 1,5-Cyclooctadiene | - | - | - | (1,5-Cyclooctadiene)Fe(CO)₃ | - |
| Norbornadiene | - | - | - | (Norbornadiene)Fe(CO)₃ | - |
| 3,4-Dichlorocyclobutene | - | - | - | (Cyclobutadiene)Fe(CO)₃ | - |
Note: While many diene complexes are known to be prepared from Fe₂(CO)₉, specific yield data from this precursor is often not explicitly reported in general sources. The 98% yield for 1,3-cyclohexadiene was achieved using a 1-aza-1,3-butadiene catalyst to facilitate the transfer of the Fe(CO)₃ group.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative iron carbonyl complexes from this compound.
Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol is a typical example of the transfer of an Fe(CO)₃ unit to a diene-like substrate.[4]
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous benzene or THF
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Celite
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add this compound and benzylideneacetone.
-
Solvent Addition: Add the anhydrous solvent via a cannula or syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the CO stretching bands of Fe₂(CO)₉ and the appearance of those for the product).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove any insoluble iron-containing byproducts.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
-
Caption: Workflow for the synthesis of (Benzylideneacetone)iron Tricarbonyl.
General Protocol for the Synthesis of (η⁴-Diene)Fe(CO)₃ Complexes
This protocol can be adapted for various dienes.
Materials:
-
This compound (Fe₂(CO)₉)
-
Diene of interest
-
Anhydrous THF
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound in anhydrous THF.
-
Addition of Diene: Add the diene to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete (monitoring by TLC or IR spectroscopy). The reaction time will vary depending on the reactivity of the diene. For less reactive dienes, longer reaction times or higher temperatures may be necessary.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove unreacted Fe₂(CO)₉ and other insoluble byproducts.
-
Wash the Celite pad with a small amount of fresh THF.
-
-
Purification:
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or alumina, or by crystallization.
-
Safety Precautions
-
This compound is a source of carbon monoxide and should be handled in a well-ventilated fume hood. [3]
-
It is flammable and should be kept away from heat and open flames.
-
Reactions should be carried out under an inert atmosphere of nitrogen or argon as both the starting material and the products can be air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the synthesis of a wide range of valuable organoiron complexes from alkenes and dienes.
References
Application Notes and Protocols: Preparation of (Benzylideneacetone)iron Tricarbonyl using Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylideneacetone)iron tricarbonyl, denoted as (bda)Fe(CO)₃, is a valuable organometallic reagent primarily utilized for the transfer of the iron tricarbonyl (Fe(CO)₃) moiety to various organic substrates. This air-stable, red crystalline solid serves as a convenient and effective precursor in the synthesis of a wide range of iron-containing complexes, which have applications in organic synthesis, catalysis, and materials science. The preparation of (bda)Fe(CO)₃ involves the reaction of the commercially available benzylideneacetone (B49655) with diiron nonacarbonyl (Fe₂(CO)₉). This document provides detailed protocols for the synthesis, purification, and characterization of (benzylideneacetone)iron tricarbonyl.
Data Presentation
A summary of the key quantitative data for the reactants and the final product is presented in the table below for easy reference and comparison.
| Property | Benzylideneacetone (Reactant) | This compound (Reactant) | (Benzylideneacetone)iron Tricarbonyl (Product) |
| Chemical Formula | C₁₀H₁₀O | Fe₂(CO)₉ | C₁₃H₁₀FeO₄ |
| Molar Mass ( g/mol ) | 146.18 | 363.79 | 286.06 |
| Appearance | Pale yellow solid | Orange-gold crystalline powder | Red crystalline solid |
| Melting Point (°C) | 39-42 | 100-120 (decomposes) | 88-89 |
| Infrared (IR) ν(CO) (cm⁻¹) | Not applicable | ~2080, 2034, 1828 | 2065, 2005, 1985 (in cyclohexane)[1] |
| ¹H NMR (CDCl₃, δ ppm) | 7.58 (d, 1H), 7.41 (m, 5H), 6.73 (d, 1H), 2.41 (s, 3H) | Not applicable | 7.3-7.5 (m, 5H), 5.45 (d, 1H), 3.95 (dd, 1H), 3.25 (d, 1H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 198.2, 143.2, 134.4, 130.5, 129.1, 128.4, 127.8, 27.5 | Not applicable | 211.7, 208.1, 85.9, 83.1, 64.2, 61.9, 29.7, and aromatic signals |
Experimental Protocols
Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol is adapted from established synthetic procedures for the preparation of (benzylideneacetone)iron tricarbonyl.
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous diethyl ether (or ethoxyethane)
-
Celite® or other filter aid
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a stopper. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add this compound (7.3 g, 20 mmol) and benzylideneacetone (2.92 g, 20 mmol).
-
Addition of Solvent: Under a positive pressure of inert gas, add 100 mL of anhydrous diethyl ether to the flask.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours, during which the color of the solution will change from orange to deep red.
-
Reflux: Following the initial stirring period, the mixture is heated to reflux (approximately 35 °C for diethyl ether) and maintained at this temperature with vigorous stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture is then filtered through a pad of Celite® to remove any insoluble iron byproducts. The filtration should be performed under a blanket of inert gas if possible. The insoluble residue is often pyrophoric and should be quenched carefully with water before disposal.
-
The filter cake is washed with a small amount of fresh anhydrous diethyl ether (2 x 20 mL) to ensure complete recovery of the product.
-
-
Purification:
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a red solid.
-
The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of warm hexane and allow it to cool slowly to room temperature, and then in a refrigerator (-20 °C) to induce crystallization.
-
The resulting red crystals are collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.
-
-
Yield: The typical yield of purified (benzylideneacetone)iron tricarbonyl is in the range of 70-80%.
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of (benzylideneacetone)iron tricarbonyl.
Caption: Chemical reaction for the synthesis of (bda)Fe(CO)₃.
Caption: Experimental workflow for the synthesis of (bda)Fe(CO)₃.
References
Application Notes and Protocols: Synthesis of Diiron Dithiolato Complexes using Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron dithiolato complexes are of significant interest in bioinorganic chemistry and drug development due to their structural and functional resemblance to the active site of [FeFe]-hydrogenase enzymes. These enzymes are highly efficient catalysts for hydrogen production and uptake.[1][2] The synthesis of biomimetic models of the [FeFe]-hydrogenase active site, particularly those involving the Fe₂(μ-SR)₂(CO)ₓ core, is crucial for understanding the enzyme's mechanism and for the development of novel catalysts for hydrogen production.[3][4][5] Diiron nonacarbonyl (Fe₂(CO)₉) serves as a key precursor in the synthesis of these complexes, reacting with a variety of organosulfur compounds, most notably thiols and dithiols, to yield the desired diiron dithiolato structures.[4][5]
The reaction of this compound with dithiols is a highly chemoselective process that is tolerant of a wide range of functional groups on the dithiol backbone. This allows for the synthesis of a diverse library of diiron dithiolato complexes with tunable electronic and steric properties.[4][5] These synthetic analogues are instrumental in probing the structure-function relationships of the [FeFe]-hydrogenase active site and have potential applications in the development of catalysts for proton reduction and hydrogen oxidation.
Synthesis Pathway
The general synthesis of diiron dithiolato hexacarbonyl complexes from this compound and a dithiol proceeds via the reaction of the iron carbonyl with the thiol groups, leading to the formation of a bridging dithiolato ligand between two iron centers, with the concomitant loss of carbon monoxide and dihydrogen.
Caption: General reaction scheme for the synthesis of diiron dithiolato hexacarbonyl complexes.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of diiron dithiolato hexacarbonyl complexes using this compound. Researchers should consult the primary literature for specific reaction conditions tailored to their dithiol of interest.
Protocol 1: General Synthesis of Fe₂(μ-S-R-S)(CO)₆ from a Dithiol
Materials:
-
This compound (Fe₂(CO)₉)
-
Dithiol (e.g., 1,3-propanedithiol, 1,2-benzenedithiol)
-
Anhydrous solvent (e.g., toluene (B28343), tetrahydrofuran (B95107) (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Dichloromethane for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dithiol (1.0 mmol) in the anhydrous solvent (20-50 mL).
-
To this solution, add this compound (1.0-1.2 mmol) in one portion. The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux in toluene for 4-5 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product's characteristic CO stretching frequencies.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.
-
The fractions containing the desired red-brown diiron dithiolato hexacarbonyl complex are collected, and the solvent is removed in vacuo to yield the purified product.
-
The final product should be stored under an inert atmosphere to prevent decomposition.
Characterization
The synthesized diiron dithiolato complexes are typically characterized by a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The number and position of the terminal CO stretching bands (ν(CO)) are highly characteristic of the complex's geometry and electronic properties. For Fe₂(μ-SR)₂(CO)₆ complexes, strong absorptions are typically observed in the range of 1950-2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dithiolato ligand.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized complex.
-
X-ray Crystallography: Can be used to determine the solid-state structure of the complex, providing precise bond lengths and angles.[4]
Quantitative Data Summary
The following table summarizes representative data for diiron dithiolato complexes synthesized from various dithiols and iron carbonyls. While Fe₃(CO)₁₂ is also commonly used, the resulting hexacarbonyl complexes are identical to those obtained from Fe₂(CO)₉.[4][5]
| Dithiol Ligand (Abbreviation) | Dithiol Structure | Resulting Complex | Typical ν(CO) bands (cm⁻¹) in hexane | Reference |
| 1,3-Propanedithiolate (pdt) | HS(CH₂)₃SH | Fe₂(μ-pdt)(CO)₆ | 2077, 2036, 1999, 1989, 1968, 1959 | [2] |
| 1,2-Benzenedithiolate (bdt) | HS(C₆H₄)SH | Fe₂(μ-bdt)(CO)₆ | 2081, 2043, 2005 | [2] |
| Azadithiolate (adt) | HN(CH₂SH)₂ | Fe₂(μ-adt)(CO)₆ | Not specified in snippets | [3][6] |
Applications in Drug Development and Research
The synthetic diiron dithiolato complexes serve as invaluable tools for:
-
Mechanistic Studies of [FeFe]-Hydrogenase: By systematically modifying the structure of the dithiolato bridge and observing the impact on the complex's properties (e.g., redox potentials, catalytic activity), researchers can gain insights into the function of the native enzyme.[2]
-
Development of Hydrogen Production Catalysts: These complexes are actively being investigated as electro- and photocatalysts for the hydrogen evolution reaction (HER), a key component of a potential future hydrogen economy.[3][7]
-
Probing the Role of the Second Coordination Sphere: The functional group tolerance of the synthesis allows for the incorporation of moieties that can act as proton relays, mimicking the role of the protein environment in the native enzyme.[3][6]
Logical Relationship of Synthesis and Application
Caption: Workflow from synthesis to application of diiron dithiolato complexes.
Conclusion
The synthesis of diiron dithiolato complexes using this compound is a robust and versatile method for creating structural and functional models of the [FeFe]-hydrogenase active site. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers in bioinorganic chemistry, catalysis, and drug development, enabling the further exploration of these fascinating and important molecules.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Mechanism of Diiron Hydrogenase Complexes Controlled by Nature of Bridging Dithiolate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diiron Azadithiolates as Models for the [FeFe]-Hydrogenase Active Site and Paradigm for the Role of the Second Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Tetrahydrofuran (THF) as a Solvent for Diiron Nonacarbonyl Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile reagent in organometallic chemistry and organic synthesis, serving as a reactive source of zerovalent iron. A significant challenge in its application is its virtual insolubility in common organic solvents.[1] Tetrahydrofuran (THF) is the most frequently employed solvent for reactions involving this compound due to its ability to facilitate the dissolution of the iron complex. This document provides detailed application notes and protocols for conducting reactions with this compound in THF.
It is crucial to note that THF is not an inert solvent in this context. It actively participates in the reaction by promoting the dissolution of Fe₂(CO)₉. The proposed mechanism involves the reaction of a small amount of dissolved this compound with THF to generate iron pentacarbonyl (Fe(CO)₅) and a reactive tetracarbonyliron-THF complex (Fe(CO)₄(THF)).[1][2] This formation of soluble and reactive iron carbonyl species is the primary reason for the enhanced reaction rates and milder conditions observed in THF compared to non-coordinating solvents like benzene (B151609) or hexane, where reactions are typically performed as slurries at elevated temperatures.[1]
Key Applications in Tetrahydrofuran
This compound in THF is a precursor for the synthesis of various organoiron complexes, including:
-
Fe(CO)₄L Complexes: Where L is a ligand.
-
(Diene)Fe(CO)₃ Complexes: Formed by the reaction with conjugated dienes.[1]
-
Transfer of Fe(CO)₃ Units: For the preparation of complexes like (benzylideneacetone)tricarbonyliron.[1][2]
-
[3+2] Cycloaddition Reactions: As demonstrated in the Noyori [3+2] reaction for the synthesis of cyclopentadienones.[2]
Application 1: Synthesis of (Benzylideneacetone)tricarbonyliron
(Benzylideneacetone)tricarbonyliron is a valuable reagent for the transfer of the Fe(CO)₃ moiety to other organic substrates.[2] Its synthesis is a common application of this compound in THF.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Benzylideneacetone | THF | Room Temperature (can be gently warmed) | Not Specified | Not Specified | [1] |
Note: While a detailed protocol exists, specific yields for the reaction in THF are not consistently reported in the surveyed literature. Reactions are often monitored by TLC or IR spectroscopy for completion.[1]
Experimental Protocol: Synthesis of (Benzylideneacetone)tricarbonyliron
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Charging Reagents: To the flask, add this compound and benzylideneacetone.
-
Solvent Addition: Add anhydrous THF via a cannula or syringe. The this compound will slowly dissolve as it reacts. The reaction can proceed at room temperature, although gentle warming can accelerate it.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the CO stretching bands of Fe₂(CO)₉ and the appearance of those for the product complex indicate reaction progression.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove any insoluble iron-containing byproducts.[1]
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting solid can be further purified by chromatography or recrystallization.
Application 2: Synthesis of (Diene)Fe(CO)₃ Complexes
This compound is a common reagent for the synthesis of (diene)Fe(CO)₃ complexes, which are stable compounds that have applications in organic synthesis as the Fe(CO)₃ unit can act as a protecting group for the diene.[1]
Quantitative Data
| Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,3-Cyclohexadiene (B119728) | Not Specified | Not Specified | Not Specified | Moderate | [3] |
| N,N'-bis-(3-phenyl-allylidene)-hydrazine | Refluxing THF | Reflux | 18 h | Mixture of products | [4] |
Experimental Protocol: General Synthesis of (Diene)Fe(CO)₃ Complexes
Materials:
-
This compound (Fe₂(CO)₉)
-
Conjugated diene (e.g., 1,3-cyclohexadiene)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound in anhydrous THF.
-
Addition of Diene: Add the conjugated diene to the stirred suspension.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the dissolution of the orange this compound solid and by spectroscopic methods (IR or NMR).
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove any insoluble residues. The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography on silica (B1680970) gel or alumina, or by distillation or recrystallization.
Application 3: Synthesis of (Tropone)tricarbonyliron
(Tropone)tricarbonyliron is another example of a diene-iron complex that can be synthesized using this compound. This complex has applications in the synthesis of more complex molecules.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Tropone | Benzene | 55 | 1.5 h | 96 |
Note: A high yield has been reported for this reaction in benzene. While THF is a common solvent for Fe₂(CO)₉ reactions, a specific yield for the synthesis of (tropone)tricarbonyliron in THF was not found in the surveyed literature. The protocol would be similar to the general synthesis of (diene)Fe(CO)₃ complexes.
Application 4: Noyori [3+2] Cycloaddition
This compound is employed in the synthesis of cyclopentadienones through a net [2+3]-cycloaddition from dibromoketones, a reaction known as the Noyori [3+2] reaction.[2] THF is a suitable solvent for this transformation.
Note: A detailed, quantitative experimental protocol for the Noyori [3+2] cycloaddition using this compound specifically in THF was not identified in the surveyed literature. The reaction generally involves the dehalogenation of an α,α'-dibromoketone by Fe₂(CO)₉ to generate a reactive oxyallyl-iron(II) intermediate, which then undergoes a [3+2] cycloaddition with an alkene or alkyne.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed pathway for the activation of this compound in THF.
Caption: A generalized workflow for conducting chemical reactions with Fe₂(CO)₉ in THF.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Diiron Nonacarbonyl (Fe₂(CO)₉)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of diiron nonacarbonyl (Fe₂(CO)₉).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents?
This compound is a micaceous orange solid that is virtually insoluble in all common solvents.[1][2] This poor solubility is attributed to strong intermolecular forces within its crystal lattice. In fact, the elucidation of its crystal structure was historically challenging precisely because its low solubility hinders the growth of suitable crystals for X-ray diffraction.[2]
Q2: What is the recommended approach for using this compound in reactions if it doesn't dissolve?
The most common method is to use this compound as a slurry or suspension in the chosen solvent.[3] The reaction then occurs with the small amount of the material that is in solution at any given time. For this reason, efficient stirring is crucial to maximize the surface area of the solid reagent.[3]
Q3: Can coordinating solvents like tetrahydrofuran (B95107) (THF) be used to improve solubility?
Yes, tetrahydrofuran (THF) is a commonly used solvent for reactions involving this compound.[3] However, it's important to understand that this compound doesn't simply dissolve in THF. Instead, it reacts with THF to form soluble species.[3][4] It is proposed that a small amount of Fe₂(CO)₉ dissolves and equilibrates to form iron pentacarbonyl (Fe(CO)₅) and a reactive Fe(CO)₄(THF) complex.[2] This reactive intermediate is then what participates in the desired chemical transformation.
Q4: Are there alternative methods to enhance the solubility of this compound?
A recent and effective approach to overcome solubility issues, particularly in the synthesis of iron-containing nanoparticles, is to react this compound with amines.[5] Long-chain primary alkylamines, such as 1-dodecylamine (DDA), in a high-boiling point solvent like 1-octadecene (B91540) (ODE), react with Fe₂(CO)₉ upon heating to form soluble anionic iron carbonyl species.[5][6] This method results in a homogeneous precursor solution.
Q5: What are the common decomposition products of this compound, and how can they be avoided?
This compound can decompose, especially in hydrocarbon solvents, to form iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[3] This decomposition can be minimized by controlling the reaction temperature and time. Using coordinating solvents like THF can sometimes mitigate this issue by promoting the desired reaction pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or does not initiate. | 1. Poor solubility of Fe₂(CO)₉: Insufficient concentration of the reactive species in solution. 2. Low reaction temperature: Thermal energy may be required to initiate the reaction, especially in slurry reactions. 3. Decomposition of Fe₂(CO)₉: The reagent may have degraded due to improper storage or handling. | 1. Switch to a coordinating solvent like THF to generate a more reactive, soluble species. 2. For reactions in non-coordinating solvents like benzene (B151609) or toluene, gentle heating (e.g., to 40-50 °C) may be necessary. 3. Use freshly purchased this compound and always handle it under an inert atmosphere. |
| Low yield of the desired product. | 1. Incomplete reaction: The reaction may not have reached completion due to the heterogeneous nature of the mixture. 2. Side reactions: Decomposition of Fe₂(CO)₉ or reaction with the solvent can lead to byproducts. 3. Inefficient stirring: Poor mixing can limit the interaction between the solid reagent and the other reactants. | 1. Monitor the reaction progress using techniques like TLC or IR spectroscopy to ensure it has gone to completion before workup. 2. Minimize reaction time and temperature to reduce decomposition. Consider using THF as a solvent to potentially favor the desired reaction. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of insoluble byproducts. | 1. Decomposition of Fe₂(CO)₉: This can lead to the formation of insoluble iron oxides or other iron clusters. 2. Reaction with residual water or oxygen: this compound is sensitive to moisture and air. | 1. Filter the reaction mixture through a pad of Celite to remove insoluble materials before workup. 2. Use anhydrous solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
Data Presentation
| Solvent Class | Example Solvents | Solubility Behavior | Remarks |
| Coordinating | Tetrahydrofuran (THF) | Very low, but reacts to form soluble species. | THF is not an inert solvent and participates in the reaction to form a reactive Fe(CO)₄(THF) complex.[2] |
| Aromatic | Benzene, Toluene | Virtually insoluble; used as a slurry. | Reactions in these solvents are heterogeneous and may require heating to proceed at a reasonable rate.[3] |
| Aliphatic | Hexane, Heptane | Virtually insoluble; used as a slurry. | Similar to aromatic solvents, reactions are heterogeneous. |
| Amine-based | Dodecylamine (DDA) in 1-Octadecene (ODE) | Reacts to form a soluble anionic iron carbonyl species. | This method provides a homogeneous solution, which is particularly useful for controlled nanoparticle synthesis.[5][6] |
Experimental Protocols
Protocol 1: Using this compound as a Slurry in Tetrahydrofuran (THF)
This protocol describes a general procedure for a reaction where this compound is used as a slurry in THF.
Materials:
-
This compound (Fe₂(CO)₉)
-
Substrate
-
Anhydrous THF
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
Under an inert atmosphere, add this compound and the substrate to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF via cannula.
-
Stir the resulting slurry vigorously at room temperature or with gentle warming, as required by the specific reaction. The orange solid will gradually be consumed as it reacts.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or IR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble iron-containing byproducts.
-
The filtrate containing the desired product can then be subjected to standard workup and purification procedures.
Protocol 2: Improving Solubility with Dodecylamine (DDA) for Nanoparticle Synthesis
This protocol outlines the preparation of a soluble this compound precursor for the synthesis of iron nanoparticles, adapted from the work of Watt et al.[6]
Materials:
-
This compound (Fe₂(CO)₉)
-
1-Dodecylamine (DDA)
-
1-Octadecene (ODE)
-
Inert gas (Nitrogen or Argon)
-
Glovebox
-
Three-neck flask, condenser, thermocouple, and magnetic stirrer
Procedure:
-
Precursor Solution Preparation (inside a glovebox):
-
In a flask, combine this compound, 1-dodecylamine, and 1-octadecene.
-
Heat the mixture while stirring. The orange suspension will gradually dissolve, and the solution will turn to a deep red color, indicating the formation of the soluble anionic iron carbonyl species.
-
-
Nanoparticle Synthesis:
-
Transfer the prepared precursor solution to a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer under a nitrogen atmosphere.
-
Heat the solution to the desired temperature (e.g., 200 °C) and maintain it for the required time to allow for nanoparticle growth.
-
After the reaction, cool the solution to room temperature.
-
The resulting nanoparticles can be precipitated by adding an excess of a non-solvent like ethanol (B145695) and then collected by centrifugation.
-
Visualizations
References
- 1. Diiron_nonacarbonyl [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
handling and storage of air-sensitive diiron nonacarbonyl
Technical Support Center: Diiron Nonacarbonyl (Fe₂(CO)₉)
Welcome to the technical support center for this compound (Fe₂(CO)₉). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the handling, storage, and troubleshooting of experiments involving this air-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a micaceous, orange crystalline solid.[1][2] It is notable for being virtually insoluble in all common solvents, which presents a significant challenge in its application.[1][3][4][5] The compound is sensitive to heat, light, and air, and it decomposes at around 100 °C without melting.[2][6][7] Due to its low solubility, studying its properties is challenging, and analyses are often limited to solid-state techniques.[2][5]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent decomposition, this compound must be stored under a dry, inert atmosphere such as argon or nitrogen.[2][8][9] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][9] Refrigerated storage, ideally between 2-8°C or as low as -20°C, is recommended.[2][8][9][10] It is crucial to prevent any contact with moisture or air.[2][8][10]
Q3: How should I handle this compound safely in the laboratory?
A3: All handling of this compound should be performed under an inert atmosphere using a glovebox or Schlenk line techniques to minimize exposure to air and moisture.[2][8] Use spark-proof tools and ensure adequate ventilation.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate protective clothing, should be worn.[8][11] Avoid creating dust, and wash hands thoroughly after handling.[8][9]
Q4: What are the primary hazards associated with this compound?
A4: this compound is a toxic and flammable solid.[1][10] The primary health risk comes from its potential to release carbon monoxide (CO), a highly toxic gas, upon decomposition.[2][3] It is toxic if swallowed or inhaled.[10][11] Large quantities may spontaneously ignite, especially if not stored properly.[10][12] It is also water-reactive and can release flammable gases upon contact with water.[8][10]
Q5: How should I dispose of this compound waste and empty containers?
A5: Waste this compound and contaminated materials should be treated as hazardous waste. Disposal should be carried out by a licensed disposal company.[9] A recommended method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[9] Empty containers retain product residue and can be dangerous; they should not be pressurized, cut, welded, or exposed to heat or sparks.[8]
Troubleshooting Guide
Q1: My reaction with this compound is extremely slow or not starting. What could be the cause?
A1: Sluggish or stalled reactions are a common issue. The primary causes are:
-
Poor Solubility: Fe₂(CO)₉ is virtually insoluble in most solvents.[6] This severely limits the concentration of reactive iron species in the solution.
-
Low Temperature: While gentle heating can sometimes help, low reaction temperatures can contribute to slow kinetics.[6]
-
Reagent Decomposition: If the this compound has been improperly stored, it may have decomposed, reducing its reactivity.[6] Always use freshly opened or properly stored material.[6]
To troubleshoot, consider the following:
-
Switch to a coordinating solvent like tetrahydrofuran (B95107) (THF). THF can react with Fe₂(CO)₉ to form soluble, reactive species like Fe(CO)₄(THF).[1][6][13]
-
For reactions in non-coordinating solvents (e.g., benzene (B151609), hexane), which are conducted as a slurry, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction.[6]
-
Ensure efficient stirring to maximize the surface area of the solid reagent, especially in slurry reactions.[6]
-
An alternative method to improve solubility is the use of amines, which can react with Fe₂(CO)₉ to form soluble anionic iron carbonyl species.[6][14]
Q2: I am observing a low yield of my desired product. What are the likely reasons?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The heterogeneous nature of many reactions can make it difficult to determine the endpoint, leading to premature workup.[6]
-
Decomposition: Fe₂(CO)₉ is sensitive to heat and light, which can cause it to decompose into less reactive or unwanted species like iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂), particularly in hydrocarbon solvents.[6]
-
Side Reactions: The solvent may not be inert. For example, THF can participate in the reaction, potentially leading to side products.[6]
To improve your yield:
-
Monitor the reaction progress carefully using techniques like TLC, GC, or IR spectroscopy to ensure it has gone to completion.[6]
-
Minimize reaction time and temperature to reduce the decomposition of the starting material.[6]
-
Protect the reaction from light.[2]
-
Optimize the workup procedure to minimize product loss. This may involve filtering the reaction mixture through Celite to remove insoluble iron byproducts.[6]
Q3: My reaction is producing a mixture of products, including Fe(CO)₅ and Fe₃(CO)₁₂. How can I prevent this?
A3: The formation of Fe(CO)₅ and Fe₃(CO)₁₂ is a known decomposition pathway for this compound, especially when heated in non-coordinating hydrocarbon solvents.[6] To minimize these side products, you can:
-
Use the mildest possible reaction conditions (lower temperature, shorter reaction time).
-
If the reaction chemistry allows, switch to a coordinating solvent like THF, which can favor the formation of the desired reactive intermediate over decomposition products.[6]
-
Ensure a strict inert atmosphere is maintained throughout the reaction, as the presence of oxygen can accelerate decomposition.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Fe₂(CO)₉ | [1] |
| Molar Mass | 363.78 g/mol | [1][3] |
| Appearance | Micaceous orange/yellow-orange crystals | [1][2][12] |
| Density | 2.08 - 2.85 g/cm³ | [1][2][3] |
| Melting Point | Decomposes at ~100 °C | [1][2][7] |
| Solubility | Virtually insoluble in water and common organic solvents | [1][2][3] |
| Hazards | Toxic, Flammable, Air and Moisture Sensitive | [1][2][10] |
Table 2: Impact of Solvent Choice on this compound Reactions
| Solvent Class | Example(s) | Interaction with Fe₂(CO)₉ | Typical Use | Considerations | Reference(s) |
| Coordinating | Tetrahydrofuran (THF) | Reacts to form soluble Fe(CO)₅ and a reactive Fe(CO)₄(THF) complex. | Precursor to Fe(CO)₄L and Fe(CO)₃(diene) complexes. | THF is not an inert solvent and can participate in side reactions. | [1][6][15] |
| Aromatic | Benzene, Toluene | Used as a suspension medium for slurry-based reactions. | Synthesis of alkene-iron carbonyl complexes. | Slower reaction rates; requires thermal activation; potential for thermal decomposition to Fe(CO)₅ and Fe₃(CO)₁₂. | [6] |
| Aliphatic | Hexane, Heptane | Used as a suspension medium for slurry-based reactions. | Used when a non-coordinating solvent is required. | Very slow reaction rates; significant decomposition to Fe(CO)₅ and Fe₃(CO)₁₂. | [6] |
| Amine-based | Dodecylamine (DDA) in 1-octadecene (B91540) (ODE) | Reacts to form soluble anionic iron carbonyl species. | Synthesis of iron and iron alloy nanoparticles. | The amine is a reactant and will influence the final product. | [6][14][16] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound under Inert Atmosphere
This protocol describes the safe transfer of solid Fe₂(CO)₉ from its storage container to a reaction flask using Schlenk line techniques.
Materials:
-
This compound in a sealed container
-
Flame-dried Schlenk flask equipped with a magnetic stir bar and a septum
-
Spatula
-
Nitrogen or Argon gas source connected to a Schlenk line
-
Vacuum pump
Procedure:
-
Prepare the Glassware: Ensure the Schlenk flask and spatula are thoroughly dried in an oven and subsequently flame-dried under vacuum on the Schlenk line to remove all traces of moisture.
-
Purge the Flask: Connect the flask to the Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas (Nitrogen or Argon). Repeat this cycle at least three times to ensure a completely inert atmosphere inside the flask.
-
Establish a Positive Pressure: Leave the flask under a positive pressure of inert gas. This can be observed by the bubbling of the gas through an oil bubbler on the manifold.
-
Weigh and Transfer: Briefly remove the septum and, under a strong positive flow of inert gas, quickly add the desired amount of this compound to the flask using the dry spatula.
-
Reseal the Flask: Immediately reseal the flask with the septum.
-
Purge Again: Evacuate and backfill the flask with inert gas three more times to remove any air that may have entered during the transfer.
-
Proceed with Reaction: The flask is now ready for the addition of anhydrous solvents and other reagents via syringe or cannula.
Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol is a representative example of using Fe₂(CO)₉ to transfer an Fe(CO)₃ unit to a diene.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous benzene or tetrahydrofuran (THF)
-
Schlenk flask with reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.[6]
-
Charge Reagents: To the flask, add this compound and benzylideneacetone.[6]
-
Solvent Addition: Add the chosen anhydrous solvent (benzene or THF) via cannula or syringe.[6]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the CO stretching bands of Fe₂(CO)₉).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove insoluble iron-containing byproducts.[6]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified by crystallization or column chromatography.[6]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Diiron_nonacarbonyl [chemeurope.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. WebElements Periodic Table » Iron » this compound [webelements.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 15321-51-4 [chemicalbook.com]
- 13. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 14. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diiron Nonacarbonyl (Fe₂(CO)₉)
Welcome to the technical support center for the purification of diiron nonacarbonyl. This guide is intended for researchers, scientists, and drug development professionals who handle this air-sensitive and thermally unstable organometallic compound. Here you will find answers to frequently asked questions, troubleshooting guides for common issues encountered during purification, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to handle and purify? A1: this compound is a micaceous orange solid that is highly sensitive to air, moisture, heat, and light.[1] It is also virtually insoluble in all common solvents, which makes many standard solution-based purification techniques difficult.[2][3] Its sensitivity can lead to decomposition, forming iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂), especially in hydrocarbon solvents.[1] Therefore, all manipulations require strict inert atmosphere techniques.
Q2: What are the primary impurities found in crude this compound? A2: Crude this compound, typically synthesized via photolysis of iron pentacarbonyl, may contain unreacted Fe(CO)₅, decomposition products like Fe₃(CO)₁₂, and non-volatile iron oxides if exposed to air.
Q3: What is the recommended method for storing purified this compound? A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, ideally in a freezer (-20 °C is common).[1] It must be protected from light to prevent photochemical decomposition.
Q4: Can I use a coordinating solvent like THF to handle this compound during purification? A4: While THF can facilitate the dissolution of this compound by reacting with it to form soluble species, it is not an inert solvent.[2] This reactivity makes it generally unsuitable as a solvent for purification techniques like crystallization, where the goal is to isolate the intact molecule. For purification, non-reactive, low-polarity solvents or solvent-free methods are preferred.
Q5: How can I assess the purity of my this compound sample? A5: The purity of this compound can be assessed using infrared (IR) spectroscopy. The IR spectrum is characterized by strong absorption bands in the carbonyl stretching region (2100-1800 cm⁻¹). Pure this compound shows sharp bands for terminal CO ligands (around 2080 and 2034 cm⁻¹) and a broad band for the bridging CO ligands (around 1828 cm⁻¹). The presence of a sharp band around 2020 cm⁻¹ may indicate contamination with Fe(CO)₅.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Troubleshooting Sublimation
| Problem | Possible Cause(s) | Solution(s) |
| No sublimation occurs, or the rate is extremely slow. | 1. Temperature is too low. 2. Vacuum is not sufficient (pressure is too high). 3. The sample is coated with a non-volatile impurity (e.g., iron oxide). | 1. Gradually and carefully increase the temperature of the heating bath, but do not exceed 40-45 °C to minimize thermal decomposition. 2. Ensure your vacuum line can achieve high vacuum (< 0.1 Torr). Check for leaks in your sublimation apparatus. 3. If possible, mechanically remove any surface crust or consider a pre-purification wash with a suitable solvent if applicable. |
| The sample decomposes (turns dark brown/black) in the sublimation flask. | 1. The temperature of the heating bath is too high. This compound begins to decompose thermally around 100 °C, but decomposition can occur at lower temperatures with prolonged heating.[2] 2. Presence of air or moisture due to a leak in the system. | 1. Reduce the heating bath temperature immediately. Maintain a temperature between 35-40 °C for sublimation. 2. Stop the sublimation, re-grease all joints, and ensure a leak-tight seal before restarting the process under high vacuum. |
| Sublimed crystals are washed back into the flask. | The crude sample was not thoroughly dried and contains residual solvent. | Ensure the crude this compound is completely free of solvent before starting sublimation. Dry the crude material under high vacuum for several hours prior to heating. |
| Product is difficult to remove from the cold finger. | The sublimed crystals have formed a dense, adherent layer. | After sublimation is complete, bring the apparatus into a glovebox or use a Schlenk line to backfill with inert gas. The sublimed material can then be carefully scraped from the cold finger into a pre-weighed storage vial using a spatula. |
Troubleshooting Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in hot toluene (B28343). | 1. Insufficient solvent. 2. The compound is highly impure with insoluble material. | 1. Add small additional portions of hot toluene until the compound dissolves. Use the minimum amount necessary to avoid low recovery. 2. Perform a hot filtration under an inert atmosphere to remove insoluble impurities before allowing the solution to cool. |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used). 2. The cooling process is too rapid, leading to an oil or amorphous solid. 3. The solution is supersaturated. | 1. Reheat the solution and carefully evaporate some of the solvent under a stream of inert gas to concentrate it. 2. Ensure slow, undisturbed cooling. Insulate the flask to prolong the cooling time. 3. Gently scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound to induce crystallization. |
| The yield of crystals is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled to a sufficiently low temperature. 3. Premature crystallization occurred during a hot filtration step. | 1. After filtering the initial crop of crystals, concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop. 2. Cool the flask in an ice bath or freezer for several hours after it has reached room temperature to maximize precipitation. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter. |
| Crystals appear discolored or impure. | Impurities were co-precipitated with the product. | The purity may be improved by performing a second recrystallization. Ensure the initial dissolution is complete and that cooling is slow to allow for selective crystallization. |
Quantitative Data Summary
Quantitative data for the purification of this compound is not widely reported in the literature, as yields are highly dependent on the purity of the starting material. The following table provides estimated values based on general laboratory practices.
| Purification Method | Typical Operating Conditions | Expected Purity | Estimated Recovery Yield | Notes |
| Sublimation | 35-40 °C, High Vacuum (< 0.1 Torr) | > 98% | 50-80% | Highly effective for removing non-volatile impurities. Yield depends on the initial purity and duration of the process. |
| Crystallization | Hot Toluene, slow cooling to room temp, then 0 °C | > 95% | 60-90% | Good for removing more soluble and less soluble impurities. Yield is sensitive to the volume of solvent used. |
| Column Chromatography | Silica/Alumina, Hexane (B92381) or Hexane/Toluene gradient | > 95% | Variable | Less common due to insolubility and potential for decomposition on the stationary phase. Conditions must be developed empirically. |
Experimental Protocols
Safety Precaution: this compound is toxic (a source of carbon monoxide), flammable, and highly sensitive to air and moisture. All manipulations must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) using dry, deoxygenated solvents.
Protocol 1: Purification by Sublimation
This method is highly effective for obtaining high-purity this compound, free from non-volatile impurities like iron oxides.
Methodology:
-
Preparation: In a glovebox, load the crude, dry this compound into the bottom of a sublimation apparatus. Ensure the crude material is a fine, solvent-free powder.
-
Assembly: Securely assemble the sublimator, ensuring the cold finger is positioned appropriately above the crude material. Lightly grease the joints with high-vacuum grease.
-
Evacuation: Remove the apparatus from the glovebox and connect it to a high-vacuum line. Slowly evacuate the apparatus to a pressure below 0.1 Torr.
-
Cooling: Once under high vacuum, begin circulating coolant through the cold finger. A water-cooled condenser is typically sufficient, but a dry ice/acetone cold finger can also be used.
-
Heating: Immerse the bottom of the sublimation apparatus in a heating bath (water or oil) pre-heated to 35-40 °C. Do not exceed 45 °C.
-
Sublimation: Over several hours to overnight, golden-yellow, flaky crystals of pure this compound will deposit on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature. Disconnect the vacuum and carefully backfill the apparatus with an inert gas (e.g., nitrogen or argon).
-
Collection: Transfer the entire apparatus into a glovebox. Carefully remove the cold finger and scrape the pure crystals into a pre-weighed, airtight storage container.
Protocol 2: Purification by Crystallization
This method is effective for purifying larger quantities of material where sublimation may be impractical.
Methodology:
-
Setup: Perform all steps under an inert atmosphere using Schlenk techniques or in a glovebox. Add the crude this compound to a Schlenk flask equipped with a stir bar and a reflux condenser.
-
Dissolution: Add a minimal amount of dry, deoxygenated toluene to the flask. Heat the mixture to 80-90 °C with stirring. Continue to add small portions of hot toluene until the this compound just dissolves. Avoid using a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere through a pre-heated filter cannula or filter frit into a clean, pre-warmed Schlenk flask.
-
Cooling: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask).
-
Chilling: Once at room temperature, place the flask in an ice bath or a freezer (0 to -20 °C) for at least 2 hours to maximize crystal formation.
-
Isolation: Isolate the golden-yellow crystals by cannula filtration. Wash the crystals with a small amount of cold, dry diethyl ether or hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Transfer the dry, pure this compound to a pre-weighed, airtight storage container.
Logical Troubleshooting Flow
This diagram outlines a logical process for addressing common problems during purification.
References
Technical Support Center: Diiron Nonacarbonyl (Fe₂(CO)₉) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of diiron nonacarbonyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound product?
A1: The most common impurities in this compound synthesis are typically unreacted starting material, iron pentacarbonyl (Fe(CO)₅), and other iron carbonyl clusters, such as triiron dodecacarbonyl (Fe₃(CO)₁₂).[1][2] Additionally, due to the sensitivity of iron carbonyl compounds to air and moisture, iron oxides and hydroxides can also be present as impurities.[1][3]
Q2: My final product has a dark, reddish-brown appearance instead of the expected golden-yellow crystals. What could be the cause?
A2: A darker-colored product often indicates the presence of decomposition products, primarily iron oxides.[3] This can occur if the reaction or work-up was not performed under strictly inert atmospheric conditions. Exposure to air and moisture can lead to the degradation of the desired this compound.[1]
Q3: After synthesis, I still detect a significant amount of volatile, toxic liquid in my reaction vessel. What is this and how do I handle it?
A3: This is likely unreacted iron pentacarbonyl (Fe(CO)₅), a volatile and toxic liquid.[4] It is crucial to handle this in a well-ventilated fume hood with appropriate personal protective equipment. Purification steps, such as sublimation of the this compound, can help separate it from the volatile Fe(CO)₅.[1]
Q4: Can impurities from my starting iron pentacarbonyl affect the synthesis?
A4: Absolutely. Commercial iron pentacarbonyl can contain various impurities, including other metal carbonyls (e.g., from nickel, chromium, molybdenum, tungsten), lubricant oils, and sulfur compounds.[5] These can carry through the synthesis and contaminate your final product. It is advisable to use high-purity iron pentacarbonyl for the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete photolysis of iron pentacarbonyl. | Ensure the UV light source is of the appropriate wavelength and intensity. Increase the irradiation time or optimize the reaction geometry to maximize light exposure. |
| Thermal decomposition of the product. | Maintain a low reaction temperature during photolysis. This compound starts to decompose at temperatures around 100 °C.[1] | |
| Product is Contaminated with Fe(CO)₅ | Incomplete reaction. | As with low yield, optimize the photolysis conditions (light source, duration). |
| Inefficient removal during work-up. | Utilize sublimation under high vacuum to effectively separate the non-volatile this compound from the volatile iron pentacarbonyl.[1] | |
| Presence of Triiron Dodecacarbonyl (Fe₃(CO)₁₂) in the Product | Photochemical or thermal decomposition of this compound.[2] | Minimize exposure to light and heat after the initial synthesis. Store the product in a cool, dark place under an inert atmosphere. |
| Product is Insoluble in Common Organic Solvents | This is the expected property of this compound. | This compound is virtually insoluble in all common solvents.[6] For reactions, it is typically used as a slurry in solvents like tetrahydrofuran (B95107) (THF).[6] |
| Formation of a Reddish Precipitate upon Exposure to Air | Decomposition to iron oxides and hydroxides.[3] | Handle the product under a strict inert atmosphere (e.g., in a glovebox) at all times to prevent contact with air and moisture.[1] |
Experimental Protocols
Synthesis of this compound via Photolysis of Iron Pentacarbonyl
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅), high purity
-
Glacial acetic acid, degassed
-
Inert gas (Nitrogen or Argon)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp) and a cooling system
-
Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Preparation: Assemble the photochemical reactor and ensure all glassware is dry and free of oxygen. Purge the entire system with an inert gas.
-
Reaction Setup: In a Schlenk flask, prepare a solution of iron pentacarbonyl in degassed glacial acetic acid. The concentration will depend on the scale of the reaction.
-
Photolysis: Transfer the solution to the photochemical reactor under an inert atmosphere. Begin cooling the reactor to maintain a low temperature (typically below 20 °C).
-
Irradiation: Turn on the UV lamp to initiate the photolysis. The reaction is typically run for several hours to days, depending on the scale and light source. The formation of golden-yellow, insoluble crystals of this compound will be observed. The balanced equation for this process is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO.[6]
-
Work-up: Once the reaction is complete, turn off the UV lamp. Allow the solid product to settle.
-
Isolation: Under an inert atmosphere, carefully decant the supernatant liquid containing unreacted Fe(CO)₅ and acetic acid.
-
Purification: Wash the resulting solid with a suitable solvent, such as ethanol (B145695) and diethyl ether, to remove any remaining soluble impurities.[7] Dry the product under vacuum. For higher purity, the this compound can be sublimed under high vacuum at around 35 °C.[7]
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere in a cool, dark place.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in this compound synthesis and impurity formation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Iron pentacarbonyl | Fe(CO)5 | CID 26040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2488625A1 - Preparation of iron pentacarbonyl - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Low Reactivity of Diiron Nonacarbonyl in Slurries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiron nonacarbonyl (Fe₂(CO)₉) slurries. The inherent low solubility and reactivity of this reagent can present challenges, and this guide offers practical solutions and detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound slurry reacting so slowly or not at all?
A1: The low reactivity of this compound in slurries is primarily due to its negligible solubility in most common organic solvents.[1] The reaction occurs at the surface of the solid particles, and the concentration of reactive iron species in solution is extremely low. Several factors can exacerbate this issue:
-
Poor Solvent Choice: Non-coordinating solvents like hexane (B92381) or benzene (B151609) do not assist in dissolving the reagent.[1]
-
Low Temperature: Insufficient thermal energy may not be enough to overcome the activation energy of the reaction.
-
Reagent Quality: Decomposition of this compound due to improper storage or handling can lead to inactivity. It is sensitive to air, moisture, heat, and light.
Q2: What is the best solvent for reactions with this compound?
A2: Tetrahydrofuran (THF) is a commonly used solvent that can accelerate reactions involving this compound.[1] While Fe₂(CO)₉ is still poorly soluble in THF, the solvent is not entirely inert. It is believed that THF facilitates the dissolution by reacting with a small amount of this compound to form iron pentacarbonyl (Fe(CO)₅) and a reactive Fe(CO)₄(THF) complex.[1] This increases the concentration of active iron species in the solution. However, in non-coordinating hydrocarbon solvents, this compound can decompose to form Fe(CO)₅ and triiron dodecacarbonyl (Fe₃(CO)₁₂).[1]
Q3: My reaction is giving a low yield of the desired product. What are the potential causes?
A3: Low yields are a common challenge and can stem from several issues:
-
Incomplete Reaction: Due to the heterogeneous nature of the slurry, it can be difficult to determine when the reaction has reached completion, potentially leading to a premature workup.
-
Decomposition: The starting material or the product may decompose under the reaction conditions. This compound itself decomposes at around 100 °C.
-
Side Reactions: Competing reaction pathways can consume the starting material or the product.
-
Workup Losses: The desired product may be lost during purification steps.
Q4: Are there alternative methods to activate this compound besides thermal heating?
A4: Yes, photochemical and sonochemical methods can be employed to enhance the reactivity of this compound.
-
Photochemical Activation: UV or visible light irradiation can promote reactions by generating highly reactive intermediates. For instance, photolysis of Fe₂(CO)₉ at low temperatures can yield the unsaturated and more reactive Fe₂(CO)₈ complex.[2]
-
Sonication: The application of ultrasound can increase the surface area of the solid reagent and enhance mass transport, leading to faster reaction rates.[3] The high-intensity sound waves create localized hot spots with extreme temperatures and pressures, which can drive the reaction forward.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction does not start or is extremely sluggish. | 1. Poor solubility of Fe₂(CO)₉. 2. Low reaction temperature. 3. Decomposed reagent. | 1. Switch to a coordinating solvent like THF. 2. Gently heat the slurry (e.g., 40-50 °C in benzene). 3. Use a fresh batch of Fe₂(CO)₉ stored under an inert atmosphere in the dark and cold. |
| Low yield of desired product. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Side reactions are occurring. | 1. Monitor the reaction progress using TLC or IR spectroscopy. 2. Maintain a constant, moderate temperature and protect the reaction from light. 3. Consider changing the solvent or reaction temperature to disfavor side reactions. |
| Formation of significant amounts of Fe(CO)₅ and Fe₃(CO)₁₂. | Decomposition of Fe₂(CO)₉. | Minimize reaction time and temperature. Use a solvent that is less prone to promoting decomposition. |
| Inconsistent results between batches. | 1. Variable quality of Fe₂(CO)₉. 2. Presence of oxygen or moisture. 3. Inefficient stirring. | 1. Source high-purity Fe₂(CO)₉ and store it properly. 2. Use anhydrous solvents and maintain a strict inert atmosphere. 3. Ensure vigorous and consistent stirring to maintain a well-suspended slurry. |
Data Presentation
Table 1: Qualitative Comparison of Solvents for this compound Slurry Reactions
| Solvent Class | Example(s) | Solubility | Reactive Species | Common Applications | Potential Issues |
| Coordinating | THF | Very low, but reacts to dissolve | Fe(CO)₅ and Fe(CO)₄(THF) | Synthesis of Fe(CO)₄L and Fe(CO)₃(diene) complexes | THF is not inert and can participate in side reactions. |
| Aromatic | Benzene, Toluene | Virtually insoluble | Surface reaction | Synthesis of alkene-iron carbonyl complexes | Slower reaction rates; potential for thermal decomposition. |
| Aliphatic | Hexane, Heptane | Virtually insoluble | Surface reaction | General slurry reactions | Very slow reaction rates; decomposition to Fe(CO)₅ and Fe₃(CO)₁₂. |
Experimental Protocols
Protocol 1: Thermal Activation - Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol describes a typical reaction where this compound is used to transfer an Fe(CO)₃ unit to an alkene.
Materials:
-
This compound (Fe₂(CO)₉)
-
Anhydrous solvent (THF or benzene)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: Add this compound and benzylideneacetone to the flask.
-
Solvent Addition: Add the anhydrous solvent via a cannula or syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC (observing the disappearance of the starting materials) or by IR spectroscopy (monitoring the disappearance of the CO stretching bands of Fe₂(CO)₉).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove insoluble iron byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Protocol 2: Sonochemical Activation (General Guidance)
While specific, quantitative protocols for sonochemical activation of this compound in organic synthesis are not widely published, the following general principles can be applied.
Equipment:
-
Ultrasonic bath or probe sonicator. The power and frequency of the ultrasound can influence the reaction rate.[5]
-
Reaction vessel designed for sonication.
Procedure:
-
Setup: Set up the reaction as described in the thermal activation protocol in a suitable reaction vessel.
-
Sonication: Immerse the reaction vessel in an ultrasonic bath or place the tip of a probe sonicator into the slurry.
-
Temperature Control: Use a cooling bath to maintain the desired reaction temperature, as sonication can generate heat.
-
Monitoring and Workup: Follow the same monitoring and workup procedures as for the thermal activation protocol. It is often observed that sonication can significantly reduce reaction times.[3]
Protocol 3: Photochemical Activation (General Guidance)
Photochemical reactions require specialized equipment to provide a consistent and controlled light source.
Equipment:
-
Photoreactor with a suitable light source (e.g., mercury lamp, LEDs). The wavelength of light can be critical for the reaction.
-
Quartz reaction vessel (as borosilicate glass absorbs UV light).
Procedure:
-
Setup: Assemble the reaction in a quartz reaction vessel under an inert atmosphere.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation. The distance from the light source and the intensity of the light should be controlled.
-
Temperature Control: Use a cooling system to maintain the desired reaction temperature, as the light source can generate significant heat.
-
Monitoring and Workup: Monitor the reaction progress and perform the workup as described in the thermal activation protocol.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: General experimental workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hielscher.com [hielscher.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fe₂(CO)₉ Catalysis
Welcome to the technical support center for diiron nonacarbonyl (Fe₂(CO)₉) catalysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of working with this versatile but sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to work with?
A1: this compound, Fe₂(CO)₉, is a micaceous orange solid and a highly reactive source of zero-valent iron, making it a valuable reagent in organometallic chemistry and organic synthesis.[1] The primary challenges stem from its physical properties: it is virtually insoluble in all common solvents and is sensitive to heat, light, and air.[1][2][3] Its low solubility often leads to slow or incomplete reactions, while its sensitivity can cause decomposition, leading to inconsistent results.[2]
Q2: What are the best practices for storing and handling Fe₂(CO)₉?
A2: Proper storage and handling are critical for reproducible results. Fe₂(CO)₉ should be stored in a cool, dry, and dark environment under an inert atmosphere, such as nitrogen or argon.[2] It is crucial to use freshly opened or properly stored reagent and to handle it exclusively using inert atmosphere techniques (e.g., in a glovebox or via Schlenk line) to prevent decomposition from exposure to oxygen or moisture.[2]
Q3: How does Fe₂(CO)₉ decompose, and what are the byproducts?
A3: Fe₂(CO)₉ is sensitive to heat and light.[2] In hydrocarbon solvents, it can decompose to form iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[2] This decomposition pathway is a known issue, especially when reactions are heated for extended periods.[2] Traces of Fe(CO)₅ in the product can also lead to self-heating.[3]
Q4: What is the role of THF as a solvent in Fe₂(CO)₉ reactions?
A4: Tetrahydrofuran (THF) is the most commonly used solvent for reactions with Fe₂(CO)₉ because it actively facilitates its dissolution.[2] THF is not an inert solvent in this context; it reacts with the small amount of dissolved Fe₂(CO)₉ to form soluble, reactive species: iron pentacarbonyl (Fe(CO)₅) and a tetracarbonyliron-THF complex (Fe(CO)₄(THF)).[1][2] This equilibrium, shown below, increases the concentration of the active iron species in the solution.[1]
Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF)[1]
Troubleshooting Guide
This guide addresses common problems encountered during Fe₂(CO)₉-catalyzed reactions.
Q5: My reaction is extremely slow or fails to initiate. What are the likely causes?
A5: This is a frequent issue primarily linked to the catalyst's solubility and activity.
-
Poor Solubility: The concentration of the active iron species may be too low in your chosen solvent.[2]
-
Low Temperature: The reaction may require thermal activation, especially in non-coordinating solvents.[2]
-
Decomposed Reagent: The Fe₂(CO)₉ may have decomposed due to improper storage or handling.[2]
To address this, consider switching to a coordinating solvent like THF to increase the concentration of the active species.[2] For reactions in non-coordinating solvents (e.g., benzene, hexane), gentle heating may be necessary.[2] Always use a fresh, reliably sourced batch of Fe₂(CO)₉ and ensure a strict inert atmosphere.[2]
Q6: The yield of my desired product is low. How can I improve it?
A6: Low yields can result from several factors, including incomplete reactions, side reactions, or product decomposition.
-
Incomplete Reaction: The reaction may not have reached completion before workup.[2]
-
Catalyst Decomposition: As mentioned, decomposition of Fe₂(CO)₉ into less reactive iron carbonyls can stall the reaction.[2]
-
Sub-optimal Conditions: The solvent and temperature may not be ideal for your specific transformation.
Carefully monitor the reaction's progress using techniques like TLC, GC, or IR spectroscopy to ensure it has gone to completion.[2] Minimize reaction time and temperature where possible to reduce catalyst decomposition.[2] Optimizing the solvent system is also crucial, as it can significantly alter reactivity and selectivity.[2]
Q7: I am observing significant amounts of Fe(CO)₅ and Fe₃(CO)₁₂. Why is this happening?
A7: The formation of these species indicates the decomposition of Fe₂(CO)₉.[2] This is a common side reaction, particularly in hydrocarbon solvents under thermal conditions.[2] To mitigate this, minimize the reaction time and temperature. If the desired transformation allows, using THF can favor the formation of the reactive Fe(CO)₄(THF) complex over decomposition pathways.[2]
Q8: My reaction outcomes are inconsistent between batches. What could be the cause?
A8: Inconsistent results are often traced back to three key variables:
-
Reagent Quality: The purity and activity of Fe₂(CO)₉ can vary between suppliers or even batches.[2]
-
Atmosphere Control: Trace amounts of moisture or oxygen can significantly impact the reaction.[2]
-
Physical Setup: For heterogeneous slurry reactions, the efficiency of stirring can affect the reactive surface area of the solid reagent, leading to variability.[2]
To ensure reproducibility, use a reliable source for Fe₂(CO)₉, employ rigorous inert atmosphere and anhydrous solvent techniques, and maintain consistent and efficient stirring throughout the reaction.[2]
Data Presentation
Table 1: Qualitative Impact of Solvents on Fe₂(CO)₉ Reactivity This table summarizes how different solvent classes affect reactions involving this compound.
| Solvent Class | Example(s) | Solubility of Fe₂(CO)₉ | Typical Reaction Conditions | Common Applications | Potential Issues |
| Coordinating | THF | Reacts to form soluble Fe(CO)₄(THF)[1][2] | Homogeneous reaction; often proceeds at room temperature[2] | Precursor for Fe(CO)₄L and Fe(CO)₃(diene) complexes[1] | THF is not inert and may participate in side reactions[2] |
| Aromatic | Benzene, Toluene | Virtually insoluble[2] | Slurry-based reaction; often requires gentle heating[2] | Synthesis of alkene-iron carbonyl complexes[1][2] | Slower reaction rates; potential for thermal decomposition[2] |
| Aliphatic | Hexane, Heptane | Virtually insoluble[2] | Slurry-based reaction (suspension)[2] | Used as a suspension medium for specific reactions | Very slow reaction rates; high tendency for decomposition to Fe(CO)₅ and Fe₃(CO)₁₂[2] |
Experimental Protocols
General Protocol for the Synthesis of an Alkene-Iron Carbonyl Complex
This protocol provides a generalized workflow for using Fe₂(CO)₉ in a catalytic reaction. Note: This is a template and must be adapted based on the specific literature procedure for the desired transformation.
-
Reaction Setup:
-
Add the alkene substrate and a stir bar to a flame-dried Schlenk flask.
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add anhydrous solvent (e.g., THF or benzene) via cannula or syringe under a positive pressure of inert gas.
-
In a glovebox or under a strong flow of inert gas, weigh the required amount of Fe₂(CO)₉ and add it to the reaction flask.
-
-
Reaction Conditions:
-
If using THF: Stir the mixture at room temperature. The orange solid of Fe₂(CO)₉ will slowly dissolve as it reacts.[2] Gentle warming can be used to accelerate the reaction if necessary.
-
If using Benzene: Stir the heterogeneous slurry. Gentle heating (e.g., 40-50 °C) is typically required to drive the reaction.[2]
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture under inert conditions.
-
Monitor the progress by thin-layer chromatography (TLC), gas chromatography (GC), or infrared spectroscopy (observing the disappearance of Fe₂(CO)₉ CO stretching bands and the appearance of product bands).[2]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction as specified by the literature procedure.
-
Perform an appropriate workup, which may involve filtration to remove insoluble iron byproducts, followed by extraction.
-
Purify the crude product using techniques such as column chromatography to isolate the desired complex.
-
Visualizations
Caption: Troubleshooting workflow for low reactivity in Fe₂(CO)₉ catalysis.
References
Technical Support Center: Troubleshooting Inconsistent Yields in Diiron Nonacarbonyl Reactions
Welcome to the technical support center for diiron nonacarbonyl (Fe₂[CO]₉) reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems encountered during reactions involving this compound.
Issue 1: Reaction is sluggish or does not initiate.
-
Question: My reaction with this compound is extremely slow or fails to start. What are the likely causes?
-
Answer: This is a frequent issue primarily due to the inherent properties of this compound. Several factors can contribute:
-
Poor Solubility: this compound is practically insoluble in most common solvents.[1][2] This low solubility results in a very low concentration of the reactive iron species in the solution, leading to slow reaction rates.[1]
-
Low Reaction Temperature: While attempting to minimize thermal decomposition, the temperature might be too low to initiate the reaction, especially in slurry-based reactions using non-coordinating solvents.[1]
-
Reagent Decomposition: The this compound may have decomposed due to improper storage or handling. It is sensitive to heat, light, and air.[1][3][4]
-
Troubleshooting Steps:
-
Solvent Selection: Consider switching to a coordinating solvent like tetrahydrofuran (B95107) (THF). THF can react with Fe₂(CO)₉ to form soluble, reactive species like an Fe(CO)₄(THF) complex and Fe(CO)₅.[1][2][5] Be aware that THF is not an inert solvent in this context.[1] For certain applications, such as nanoparticle synthesis, using an amine-based solvent like dodecylamine (B51217) (DDA) can create soluble anionic iron carbonyl species.[6][7]
-
Temperature Adjustment: For reactions in non-coordinating solvents like benzene (B151609) or hexane (B92381) where Fe₂(CO)₉ is a suspension, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction forward.[1]
-
Reagent Quality: Always use freshly opened or properly stored this compound.[1] Ensure it has been stored in a cool, dark place under an inert atmosphere.[1]
Issue 2: Low yield of the desired product.
-
Question: My reaction is complete, but the yield of my desired product is consistently low. What could be the reasons?
-
Answer: Low yields can stem from several factors throughout the experimental process:
-
Incomplete Reaction: The reaction may not have reached completion before workup.[1]
-
Decomposition: The starting material or the product might be decomposing under the reaction conditions.[1] this compound itself can decompose, especially in hydrocarbon solvents, to form iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[1]
-
Side Reactions: Competing reaction pathways may be consuming the starting material.[1]
-
Product Loss During Workup: The purification and isolation procedures may not be optimized, leading to significant product loss.[1]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction's progress using appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Infrared (IR) spectroscopy to ensure it has gone to completion.[1]
-
Optimize Reaction Conditions: Maintain the recommended reaction temperature and protect the reaction mixture from light to minimize decomposition.[1] Consider if a different solvent could improve selectivity towards the desired product.[1]
-
Workup Optimization: Review and refine your workup and purification protocol to minimize any potential loss of the product.
Issue 3: Inconsistent reaction outcomes and reproducibility issues.
-
Question: I am getting variable yields and inconsistent results even when I follow the same protocol. What could be causing this?
-
Answer: Inconsistent outcomes are often traced back to subtle variations in experimental parameters:
-
Variable Quality of this compound: The purity of Fe₂(CO)₉ can differ between batches or suppliers. Traces of Fe(CO)₅ from its synthesis can lead to self-heating and decomposition.[8]
-
Presence of Moisture or Oxygen: this compound is sensitive to air and moisture, and any contamination can lead to decomposition and inconsistent results.[1][3][4]
-
Stirring Efficiency: In heterogeneous (slurry) reactions, the efficiency of stirring is critical to maximize the surface area of the solid reagent and ensure consistent reaction rates.[1]
-
Troubleshooting Steps:
-
Standardize Reagent Source: Use a reliable source for your this compound and consider titrating or analyzing new batches for purity.[1]
-
Strict Inert Atmosphere: Employ rigorous inert atmosphere techniques. Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.[1]
-
Consistent Stirring: Ensure efficient and consistent stirring for all reactions, particularly for slurries.[1]
Data Presentation
Table 1: Impact of Solvent Choice on this compound Reactions
| Solvent Class | Examples | Solubility of Fe₂(CO)₉ | Activation Mechanism | Typical Applications | Potential Issues |
| Coordinating | Tetrahydrofuran (THF) | Very low, but reacts to dissolve[1] | Forms Fe(CO)₅ and a reactive Fe(CO)₄(THF) complex[1][2] | Precursor to Fe(CO)₄L and Fe(CO)₃(diene) complexes[2][5] | THF is not inert and can participate in side reactions[1] |
| Aromatic | Benzene, Toluene | Virtually insoluble[1] | Slurry-based reaction; thermal activation[1] | Synthesis of alkene-iron carbonyl complexes[1][5] | Slower reaction rates; potential for thermal decomposition[1] |
| Aliphatic | Hexane, Heptane | Virtually insoluble[1] | Slurry-based reaction; thermal activation | Used as a suspension medium | Very slow reaction rates; decomposition to Fe(CO)₅ and Fe₃(CO)₁₂[1] |
| Amine-based | Dodecylamine (DDA) in 1-octadecene (B91540) (ODE) | Reacts to form soluble species[6][7] | Forms anionic iron carbonyl clusters[6][7] | Synthesis of iron and iron alloy nanoparticles[6][7] | The amine is a reactant and will influence the final product[1] |
Experimental Protocols
Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol details a typical reaction where this compound is used to transfer an Fe(CO)₃ unit to an organic substrate.
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous solvent (e.g., benzene or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add this compound and benzylideneacetone.
-
Solvent Addition: Add the anhydrous solvent via a cannula or syringe.
-
Using Benzene: The reaction will be a heterogeneous slurry. Gentle heating to 40-50 °C is typically required to drive the reaction.
-
Using THF: The this compound will slowly dissolve as it reacts. The reaction may proceed at room temperature, although gentle warming can accelerate it.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the CO stretching bands of Fe₂(CO)₉ and the appearance of those for the product).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The subsequent workup will depend on the properties of the product but typically involves filtration to remove iron-containing byproducts and purification by chromatography or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent yields.
Caption: Key factors influencing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. CAS 15321-51-4: this compound | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Diiron Nonacarbonyl (Fe₂(CO)₉) Decomposition in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diiron nonacarbonyl. The information addresses common issues related to the decomposition of this reagent and the formation of side products during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound in solution?
A1: The decomposition of this compound (Fe₂(CO)₉) in solution can lead to several side products, largely dependent on the solvent and reaction conditions. In non-coordinating hydrocarbon solvents like benzene (B151609) or hexane, the primary decomposition products are iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[1] In coordinating solvents such as tetrahydrofuran (B95107) (THF), Fe₂(CO)₉ can dissociate into Fe(CO)₅ and a reactive Fe(CO)₄(THF) complex.[1][2][3] Thermal decomposition at higher temperatures, particularly in the synthesis of nanoparticles, can lead to the formation of zero-valent iron (Fe) or iron oxides if oxygen is present.[4]
Q2: Why is my reaction with this compound so slow or not initiating?
A2: Sluggish or stalled reactions are common when using this compound and are most often attributed to its extremely low solubility in most common solvents.[1][2][3][5][6] For the reaction to proceed, the solid Fe₂(CO)₉ must dissolve to some extent to provide reactive iron species in the solution. If the chosen solvent cannot facilitate this, the reaction will be very slow. Other contributing factors can include low reaction temperatures or the use of aged or improperly stored Fe₂(CO)₉ that may have already started to decompose.[1]
Q3: How does the choice of solvent affect the decomposition of this compound?
A3: The solvent plays a critical role. Coordinating solvents like THF can actively participate in the reaction by forming soluble complexes, such as Fe(CO)₄(THF), which increases the concentration of reactive species in solution.[1][2] Non-coordinating hydrocarbon solvents (e.g., benzene, toluene, hexanes) do not form these complexes, and reactions are typically run as slurries. In these cases, thermal activation may be necessary, which can also promote the decomposition of Fe₂(CO)₉ into Fe(CO)₅ and Fe₃(CO)₁₂.[1] In the presence of amines, such as dodecylamine (B51217) (DDA), Fe₂(CO)₉ can react to form soluble anionic iron carbonyl clusters.[7]
Q4: I am observing the formation of a metallic mirror on my glassware. What is happening?
A4: The formation of an iron mirror is indicative of the thermal decomposition of iron carbonyl species to form zero-valent iron.[8] This is more likely to occur at elevated temperatures. To avoid this, it is crucial to carefully control the reaction temperature and minimize reaction times.
Q5: Can I use this compound that has changed color?
A5: this compound is an orange, crystalline solid.[2][3] A significant change in color, such as darkening, may indicate decomposition. For consistent and reliable results, it is highly recommended to use freshly opened or properly stored Fe₂(CO)₉. The reagent should be stored in a cool, dry, and dark place under an inert atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not start. | 1. Poor solubility of Fe₂(CO)₉ in the chosen solvent.[1] 2. Low reaction temperature. 3. Decomposition of the Fe₂(CO)₉ reagent.[1] | 1. Switch to a coordinating solvent like THF to increase the concentration of the active iron species.[1] 2. For reactions in non-coordinating solvents, gentle heating may be required.[1] 3. Use a fresh batch of Fe₂(CO)₉ from a reliable supplier. |
| Low yield of the desired product. | 1. Incomplete reaction due to poor solubility. 2. Decomposition of the starting material or product.[1] 3. Dominance of side reactions. | 1. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, IR spectroscopy). 2. Maintain the recommended reaction temperature and protect the reaction from light. 3. Consider using a different solvent to improve selectivity. |
| Formation of significant amounts of Fe(CO)₅ and Fe₃(CO)₁₂. | Decomposition of Fe₂(CO)₉, particularly in hydrocarbon solvents at elevated temperatures.[1] | Minimize reaction time and temperature. If possible, use a solvent system that favors the desired reaction pathway over decomposition. |
| Inconsistent reaction outcomes. | 1. Variable quality of the Fe₂(CO)₉ reagent.[1] 2. Presence of moisture or oxygen in the reaction setup.[1] 3. Inefficient stirring in slurry reactions. | 1. Ensure the use of high-purity Fe₂(CO)₉ stored under an inert atmosphere. 2. Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Ensure vigorous and efficient stirring to maximize the surface area of the solid reagent. |
Decomposition Side Products in Various Solvents
The following table summarizes the common side products resulting from the decomposition of this compound in different solvent systems.
| Solvent Class | Example Solvent | Primary Side/Decomposition Products | Notes |
| Coordinating | Tetrahydrofuran (THF) | Fe(CO)₅, Fe(CO)₄(THF) complex[1][2][3] | THF is not an inert solvent; it actively participates in dissolving the Fe₂(CO)₉. |
| Aromatic | Benzene, Toluene | Fe(CO)₅, Fe₃(CO)₁₂[1] | Reactions are typically run as slurries and may require heating, which can increase decomposition. |
| Aliphatic | Hexane, Heptane | Fe(CO)₅, Fe₃(CO)₁₂[1] | Similar to aromatic solvents, these are used for slurry reactions where decomposition can be significant. |
| Amine-based | Dodecylamine (DDA) | Anionic iron carbonyl clusters[7] | The amine is a reactant and will influence the final product composition. |
Experimental Protocol Example: Synthesis of (Benzylideneacetone)iron Tricarbonyl
This protocol describes a typical reaction where this compound is used as a source of the Fe(CO)₃ fragment.
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous benzene or THF
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add this compound and benzylideneacetone.
-
Add the anhydrous solvent (e.g., benzene) to the flask.
-
Stir the resulting slurry at a controlled temperature (e.g., 40-50 °C for benzene) and monitor the reaction progress by TLC or IR spectroscopy. The disappearance of the orange color of Fe₂(CO)₉ is an indicator of its consumption.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove any insoluble iron-containing byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization.
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition and reaction pathways of this compound in different solvent environments.
Caption: Fe₂(CO)₉ decomposition in coordinating solvents like THF.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diiron_nonacarbonyl [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Safe Handling of Diiron Nonacarbonyl
This guide provides essential safety information, troubleshooting advice, and handling protocols for diiron nonacarbonyl (Fe₂(CO)₉) to ensure the safety of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable solid that is sensitive to air, moisture, and heat.[1][2] The main risks include:
-
Toxicity: It is toxic if swallowed or inhaled.[3][4] Its primary toxic effect stems from the release of carbon monoxide (CO), a potent asphyxiant, upon decomposition.[3] Symptoms of exposure mimic CO poisoning and can include headache, dizziness, nausea, and weakness.[3]
-
Flammability: It is a flammable solid and can ignite when exposed to heat, sparks, or open flames.[1][5] Large quantities may ignite spontaneously in a desiccator.[6] It also releases flammable gas upon contact with water.[1][4]
-
Reactivity: It is incompatible with strong oxidizing agents.[5] It decomposes when heated to around 100°C, releasing carbon monoxide.[3]
Q2: What are the proper storage conditions for this compound?
A2: To prevent decomposition and maintain chemical integrity, this compound must be stored under specific conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3][5]
-
Temperature: Keep refrigerated, typically between 2-8°C (35-46°F).[1] Some sources recommend storage below 4°C (39°F) or even in a freezer.[3][5][7]
-
Environment: Store in a cool, dry, well-ventilated, and dark place.[1][3] The container should be tightly sealed to protect from moisture and air.[1][3]
-
Compatibility: Keep away from incompatible materials like oxidizing agents and water.[5]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: A comprehensive set of PPE is necessary to minimize exposure risks:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][4][5]
-
Skin Protection: Wear flame-retardant and impervious protective clothing, such as a lab coat.[1][4] Nitrile rubber gloves are recommended for hand protection.[3][7]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a fume hood or glove box.[1][3] If airborne concentrations exceed exposure limits or if ventilation is inadequate, a NIOSH-approved full-face respirator with appropriate cartridges is required.[1][5]
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these emergency procedures immediately:
-
Evacuate: Evacuate all personnel from the immediate spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[1][5]
-
Containment: Wearing appropriate PPE, sweep up the spilled solid. Use non-sparking tools and explosion-proof equipment.[4][5] Avoid creating dust.[5]
-
Collection: Collect the material using an inert, non-sparking absorbent like dry sand or vermiculite (B1170534) and place it into a suitable, labeled container for hazardous waste disposal.[3][5] Do not use water to clean the spill, as it can release flammable gas.[1]
-
Decontamination: Wash the spill area thoroughly.
Q5: How should this compound waste be disposed of?
A5: this compound and any contaminated materials are considered hazardous waste.[7] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[4] Place the waste in a sealed, properly labeled container and arrange for disposal through a licensed hazardous waste management facility.[4] Empty containers may still contain product residue and should be treated as hazardous.[5]
Troubleshooting Guide
Q: My reaction is yielding inconsistent results or failing completely. What could be the cause related to this compound handling?
A: Inconsistent outcomes are often linked to the degradation of the reagent due to improper handling or storage.[2] Key factors include:
-
Exposure to Air or Moisture: this compound is highly sensitive to air and moisture, which causes it to decompose.[3] Always handle it under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[3]
-
Decomposition: The compound decomposes with exposure to heat or light.[2] Ensure it is stored properly in a cool, dark place and that reaction temperatures are carefully controlled.[2][3] In hydrocarbon solvents, it can decompose to iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[2]
-
Poor Solubility: this compound is virtually insoluble in most common solvents, which can lead to slow or incomplete reactions.[2] Reactions are often performed as a slurry. Tetrahydrofuran (THF) is a common solvent, but it is not inert and reacts with the compound to form other iron carbonyl species.[2][8]
Q: The color of my this compound has changed from its typical orange/yellow appearance. Is it still viable?
A: A significant color change may indicate decomposition. This compound should appear as golden-yellow or orange flakes/crystals.[3][5] If the material appears discolored, it has likely been exposed to air, moisture, or light, leading to the formation of iron oxides or other decomposition products.[3] Using degraded material will likely lead to poor reaction performance and is not recommended.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉Fe₂O₉ |
| Molecular Weight | 363.78 g/mol |
| Appearance | Yellow-orange solid/flakes |
| Density | 2.08 g/cm³ |
| Decomposition Point | ~100 °C (212 °F) |
| Solubility | Insoluble in water and most common organic solvents |
Table 2: Safety and Exposure Data
| Parameter | Value |
| GHS Hazard Statements | H228 (Flammable solid), H261 (In contact with water releases flammable gas), H301+H331 (Toxic if swallowed or inhaled) |
| Signal Word | Danger |
| ACGIH Exposure Limit | 1 mg/m³ TWA (as Fe, for soluble iron salts) |
| NIOSH Exposure Limit | 1 mg/m³ TWA (as Fe, for soluble iron salts) |
Experimental Protocols
General Protocol for Safe Handling of this compound in an Inert Atmosphere Glove Box
-
Preparation: Before starting, ensure the glove box has a stable inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Ensure all necessary glassware is oven-dried and brought into the glove box without introducing atmospheric contaminants. All tools, including spatulas, should be clean and dry.
-
Pre-weighing: Transfer an approximate amount of this compound to a pre-weighed, sealed container inside the glove box.
-
Weighing: Tare a balance inside the glove box. Open the container and carefully weigh the desired amount of this compound onto a weighing paper or directly into the reaction vessel. Work gently to avoid creating dust.[5]
-
Transfer: Add the weighed this compound to the reaction vessel. If using a solvent, add it slowly to the solid.
-
Sealing: Securely seal the reaction vessel before removing it from the glove box.
-
Cleanup: Carefully clean any residual powder from the balance and work area using a brush or a glove box-compatible vacuum.
-
Storage: Tightly reseal the main container of this compound. Return it to its designated refrigerated storage location.[1][5]
-
Post-Handling: After completing the experiment, decontaminate all equipment. Wash hands thoroughly after removing gloves.[5]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting guide for common experimental issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability of Diiron Nonacarbonyl in Different Solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diiron nonacarbonyl (Fe₂(CO)₉). The information focuses on the stability of this organometallic compound in various solvents commonly used in experimental settings.
Troubleshooting Guide
Researchers may encounter several issues related to the stability of this compound during their experiments. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of Fe₂(CO)₉ | 1. Poor solubility in the chosen solvent.2. Decomposition of the reagent due to improper storage or handling.3. Reaction temperature is too low. | 1. For reactions requiring dissolved species, switch to a coordinating solvent like tetrahydrofuran (B95107) (THF). For slurry reactions, ensure vigorous stirring to maximize surface area.2. Use freshly purchased Fe₂(CO)₉ and always handle it under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark, and dry place.[1] 3. For reactions in non-coordinating solvents like benzene (B151609) or toluene, gentle heating (40-50 °C) may be necessary to initiate the reaction.[2] |
| Formation of unexpected byproducts (e.g., Fe(CO)₅, Fe₃(CO)₁₂) | Decomposition of Fe₂(CO)₉ in the reaction medium. This is a known issue, particularly in hydrocarbon solvents. | Minimize reaction time and temperature. If possible, choose a solvent that favors the desired reaction pathway over decomposition.[2] |
| Inconsistent reaction yields | 1. Variable quality of the Fe₂(CO)₉ starting material.2. Presence of oxygen or moisture in the reaction setup.3. Inefficient stirring, especially in slurry reactions. | 1. Source high-purity Fe₂(CO)₉ from a reputable supplier.2. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere using Schlenk line or glovebox techniques.3. Use a high-torque mechanical stirrer for slurry reactions to ensure homogeneous mixing. |
| Color change of Fe₂(CO)₉ solid from orange to brown/black | Decomposition of the solid due to exposure to air, moisture, or light. | Discard the decomposed material and use a fresh batch of Fe₂(CO)₉. Always store the compound under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a micaceous orange solid that is sensitive to air, moisture, and light.[1] It thermally decomposes at temperatures around 100 °C without melting.[3] Proper storage and handling under an inert atmosphere are crucial to maintain its integrity.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The choice of solvent significantly impacts the stability and reactivity of this compound. It is virtually insoluble in most common non-coordinating organic solvents.[3]
-
Tetrahydrofuran (THF): Fe₂(CO)₉ does not dissolve in THF in a conventional sense. Instead, it reacts with THF to form iron pentacarbonyl (Fe(CO)₅) and a reactive Fe(CO)₄(THF) complex.[2] This makes THF a useful solvent for reactions where a soluble source of 'Fe(CO)₄' is desired.
-
Hydrocarbon Solvents (e.g., Hexane, Toluene, Benzene): In these solvents, Fe₂(CO)₉ is used as a slurry due to its very low solubility.[2] Heating is often required to promote reactivity, which can also lead to thermal decomposition, yielding Fe(CO)₅ and triiron dodecacarbonyl (Fe₃(CO)₁₂).[2]
-
Chlorinated Solvents: Information on the stability in chlorinated solvents is less common, and they may react with the complex. It is advisable to perform small-scale tests before use.
Q3: Is it possible to dissolve this compound without decomposition?
A3: Due to its polymeric structure and strong intermolecular forces in the solid state, this compound is notoriously difficult to dissolve without some form of chemical transformation. As mentioned, in THF, it reacts to form a soluble species. For applications requiring a soluble iron carbonyl source without the immediate formation of Fe(CO)₅, alternative reagents might be more suitable.
Q4: How can I monitor the stability or decomposition of this compound in a solvent?
A4: Infrared (IR) spectroscopy is an excellent technique for monitoring the stability of this compound. The carbonyl (CO) stretching frequencies are very sensitive to the structure of the metal carbonyl complex. The appearance of the characteristic sharp ν(CO) band of Fe(CO)₅ (around 2020 and 2000 cm⁻¹) can be used to monitor the decomposition of Fe₂(CO)₉.
Stability of this compound in Different Solvents: A Qualitative Summary
Due to the limited availability of precise quantitative data in the literature, the following table provides a qualitative summary of the stability and behavior of this compound in various solvents.
| Solvent | Solubility | Stability & Reactivity | Common Observations |
| Tetrahydrofuran (THF) | Reacts to form a soluble complex | Reacts to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) species.[2] | The orange solid slowly dissolves to give a yellow-orange solution. |
| Hexane, Heptane | Virtually insoluble | Used as a slurry; decomposition to Fe(CO)₅ and Fe₃(CO)₁₂ can occur, especially with heating.[2] | A heterogeneous orange suspension is formed. |
| Toluene, Benzene | Virtually insoluble | Used as a slurry; requires thermal activation (heating), which can promote decomposition.[2] | A heterogeneous orange suspension is formed. |
| Water | Insoluble | Decomposes in the presence of moisture.[1] | Not a suitable solvent. |
Experimental Protocol: Monitoring the Stability of this compound in a Solvent using FT-IR Spectroscopy
This protocol provides a general method for monitoring the decomposition of this compound in a solvent over time using Fourier-Transform Infrared (FT-IR) spectroscopy. This method is applicable for air-sensitive compounds and requires the use of appropriate inert atmosphere techniques.
Materials:
-
This compound (Fe₂(CO)₉)
-
Anhydrous solvent of choice (e.g., THF, hexane)
-
Schlenk flask or a similar reaction vessel suitable for air-sensitive compounds
-
Gas-tight IR solution cell (e.g., with CaF₂ or NaCl windows)
-
FT-IR spectrometer
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and cannulas for liquid transfer
Procedure:
-
Preparation of the FT-IR Spectrometer:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Record a background spectrum of the empty, clean, and dry gas-tight IR solution cell.
-
-
Preparation of the this compound Slurry/Solution (under inert atmosphere):
-
In a glovebox or on a Schlenk line, add a known amount of this compound to a dry Schlenk flask.
-
Using a cannula or syringe, add a known volume of the desired anhydrous solvent to the Schlenk flask.
-
Stir the mixture to create a slurry (for hydrocarbon solvents) or to allow it to react (for THF).
-
-
Sample Loading into the IR Cell (under inert atmosphere):
-
Using a cannula or a gas-tight syringe, carefully transfer an aliquot of the slurry/solution from the Schlenk flask to the gas-tight IR solution cell.
-
Ensure the cell is properly sealed to prevent exposure to air.
-
-
Data Acquisition:
-
Immediately place the loaded IR cell into the sample compartment of the FT-IR spectrometer.
-
Record an initial IR spectrum (t=0). Pay close attention to the carbonyl stretching region (typically 1800-2100 cm⁻¹).
-
Continue to record spectra at regular time intervals (e.g., every 15, 30, or 60 minutes) over the desired experimental duration. If studying thermal stability, the cell can be placed in a heated cell holder.
-
-
Data Analysis:
-
Process the collected spectra to monitor for changes in the carbonyl stretching bands.
-
Specifically, look for the decrease in the intensity of the Fe₂(CO)₉ carbonyl bands and the potential appearance and increase in intensity of the sharp ν(CO) band of Fe(CO)₅ around 2020 and 2000 cm⁻¹.
-
The rate of change in the absorbance of these characteristic peaks can be used to qualitatively or semi-quantitatively assess the stability of this compound in the chosen solvent and under the specific experimental conditions.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for studying the stability of this compound in a solvent.
Caption: Workflow for Fe₂(CO)₉ Stability Analysis.
References
Technical Support Center: A Guide to Increasing Photochemical Fe₂(CO)₉ Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the photochemical synthesis of diiron nonacarbonyl (Fe₂(CO)₉), a valuable reagent in organometallic chemistry and organic synthesis. Here, you will find troubleshooting advice for common issues encountered during the synthesis, answers to frequently asked questions, a detailed high-yield experimental protocol, and visual aids to clarify workflows and logical processes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the photochemical synthesis of Fe₂(CO)₉?
The synthesis relies on the photolysis of iron pentacarbonyl (Fe(CO)₅). Upon irradiation with ultraviolet (UV) light, a molecule of Fe(CO)₅ absorbs a photon and ejects a carbon monoxide (CO) ligand, forming a highly reactive Fe(CO)₄ intermediate. This intermediate then reacts with a second molecule of Fe(CO)₅ to yield the desired product, this compound (Fe₂(CO)₉), and another molecule of CO. The net reaction is:
2 Fe(CO)₅ —(hν)→ Fe₂(CO)₉ + CO
Q2: Why am I experiencing a low yield of Fe₂(CO)₉?
Low yields are a frequent challenge in this synthesis and can stem from several factors:
-
Product Insolubility: Fe₂(CO)₉ is virtually insoluble in most common solvents, including the typically used glacial acetic acid.[1] As the golden-orange product forms, it precipitates, coating the reaction vessel's inner surface. This coating can block light from reaching the unreacted Fe(CO)₅, effectively hindering the reaction.
-
Product Decomposition: this compound is sensitive to heat, light, and air.[1] Extended exposure to the UV light source after its formation, elevated reaction temperatures, or the presence of oxygen can lead to its degradation.
-
Side Reactions: In certain solvents, particularly hydrocarbons, Fe₂(CO)₉ can decompose into other iron carbonyl complexes, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), which reduces the yield of the target compound.[1]
-
Incomplete Reaction: The heterogeneous nature of the reaction, with the continuous precipitation of the product, makes it challenging to gauge the reaction's completion. Premature termination of the irradiation can result in a significant amount of unreacted starting material.[1]
Q3: What is the recommended solvent for this photochemical synthesis?
Glacial acetic acid is the most frequently reported solvent and is known to facilitate good yields.[1] However, the insolubility of Fe₂(CO)₉ in this solvent remains a key challenge. For applications where Fe₂(CO)₉ is used immediately in a subsequent reaction, tetrahydrofuran (B95107) (THF) can be an excellent alternative. In THF, Fe₂(CO)₉ dissolves to form a reactive Fe(CO)₄(THF) complex, which can be advantageous for in-situ preparations.[1]
Q4: How can I minimize the decomposition of the Fe₂(CO)₉ product?
To mitigate product decomposition, the following precautions are essential:
-
Maintain a Low Reaction Temperature: Conducting the synthesis at a reduced temperature (e.g., 10-15°C) helps to minimize thermal decomposition.
-
Ensure an Inert Atmosphere: The entire synthesis, including solvent and reagent handling, must be performed under a strict inert atmosphere, such as high-purity nitrogen or argon, to prevent oxidation.[1]
-
Protect from Light Post-Synthesis: Once the reaction is deemed complete, the product should be shielded from light to prevent further photochemical degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inadequate Light Source | - Verify that the UV lamp emits at a wavelength absorbed by Fe(CO)₅ (typically in the near-UV range). - Check the lamp's age and rated power output. - Maximize photon flux by placing the lamp as close to the reaction vessel as is safe and practical. |
| Insufficient Reaction Time | - The photochemical conversion can be a slow process. Extend the irradiation period and monitor the progress by observing the rate of product precipitation. | |
| Contaminated Starting Material | - Use high-purity Fe(CO)₅, preferably freshly distilled, as impurities can quench the photochemical process. | |
| Product Coats Reactor Walls, Halting Reaction | Adhesion of Precipitated Fe₂(CO)₉ | - Employ a reactor design with a high surface-area-to-volume ratio. - Ensure vigorous and efficient stirring to maintain the product as a suspension. - Consider using a mechanical stirrer with a scraper or a stir bar that can physically dislodge the precipitate. |
| Formation of Significant Byproducts | Decomposition of Fe₂(CO)₉ | - Keep the reaction time to the minimum required for complete conversion of the starting material. - Maintain a low reaction temperature. - If using a hydrocarbon solvent, consider switching to glacial acetic acid for a cleaner reaction. |
| Inconsistent Results Between Batches | Variable Reagent Quality | - Source high-purity Fe(CO)₅ from a reliable supplier and store it under cool, dark, and inert conditions.[1] |
| Presence of Air or Moisture | - Utilize anhydrous solvents and rigorously deoxygenate them before use. - Ensure all glassware is oven-dried and the entire apparatus is leak-proof and maintained under a positive pressure of inert gas. | |
| Inconsistent Stirring | - Standardize the stirring rate and method to ensure reproducible suspension of the product. |
Quantitative Data on Reaction Parameters
While precise, universally applicable quantitative data is scarce in the literature, the following table provides a summary of the expected impact of various reaction parameters on the yield of Fe₂(CO)₉.
| Parameter | Condition | Rationale & Recommendation | Expected Impact on Yield |
| Solvent | Glacial Acetic Acid | Standard solvent, reported to provide good yields. | High |
| Tetrahydrofuran (THF) | Forms a soluble intermediate, beneficial for in-situ use. The yield of isolated solid may be lower. | Moderate to High | |
| Hydrocarbons (e.g., Hexane) | Prone to side reactions leading to Fe₃(CO)₁₂ formation. | Low to Moderate | |
| Temperature | 10-15 °C | Minimizes thermal decomposition of the product. | High |
| Room Temperature (~25 °C) | Acceptable, but may result in some product loss due to decomposition. | Moderate | |
| Reaction Time | Optimized for full conversion | Monitor the reaction to ensure completion without unnecessary prolonged irradiation. | High |
| Light Source | High-Intensity UV Lamp | A higher photon flux generally leads to a faster reaction rate. | High |
| Stirring | Vigorous and efficient | Essential to prevent product coating on the reactor walls and ensure uniform irradiation. | High |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the iron carbonyl species. | High |
Detailed High-Yield Experimental Protocol
This protocol outlines a procedure for the photochemical synthesis of Fe₂(CO)₉ with an emphasis on maximizing the yield.
Materials and Equipment:
-
Iron pentacarbonyl (Fe(CO)₅), high purity
-
Glacial acetic acid, anhydrous
-
Anhydrous diethyl ether or pentane (B18724) for washing
-
High-purity nitrogen or argon gas
-
Schlenk line and oven-dried glassware
-
Photochemical reactor with a quartz immersion well and a cooling jacket
-
Medium-pressure mercury vapor UV lamp
-
Efficient magnetic or mechanical stirrer
-
Cannula for liquid transfers
Procedure:
-
System Preparation: Assemble the photochemical reactor, ensuring all joints are well-sealed. The system should be connected to a Schlenk line. Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes.
-
Reagent Preparation: In a separate Schlenk flask under an inert atmosphere, prepare a solution of 10 mL of Fe(CO)₅ in 150 mL of anhydrous glacial acetic acid.
-
Reaction Initiation: Transfer the Fe(CO)₅ solution to the photochemical reactor via cannula under a positive pressure of inert gas. Begin vigorous stirring. Circulate a coolant through the reactor's jacket to maintain the internal temperature at 10-15 °C.
-
Photolysis: Insert the UV lamp into the immersion well and turn it on. The solution will gradually become cloudy with the formation of a fine, golden-orange precipitate of Fe₂(CO)₉.
-
Reaction Monitoring and Completion: Continue the irradiation for approximately 8-12 hours. The reaction can be monitored by observing the rate of precipitation.
-
Product Isolation: Once the reaction is complete, turn off the UV lamp. Allow the precipitate to settle. Carefully remove the supernatant acetic acid solution via cannula.
-
Washing: Wash the precipitate by adding 50 mL of anhydrous diethyl ether, stirring for 10 minutes, allowing it to settle, and removing the ether via cannula. Repeat this washing procedure two more times to ensure all residual acetic acid and unreacted Fe(CO)₅ are removed.
-
Drying: Dry the resulting bright orange solid under a high vacuum for several hours at room temperature.
-
Storage: Store the Fe₂(CO)₉ product in a sealed container under an inert atmosphere, protected from light, and in a freezer to ensure its long-term stability.
Visualizations
Experimental Workflow for Fe₂(CO)₉ Synthesis
Caption: Experimental workflow for the photochemical synthesis of Fe₂(CO)₉.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in Fe₂(CO)₉ synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Diiron Nonacarbonyl and Iron Pentacarbonyl for Researchers
For researchers, scientists, and drug development professionals, the choice of an appropriate iron carbonyl reagent is critical for the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of diiron nonacarbonyl (Fe₂(CO)₉) and iron pentacarbonyl (Fe(CO)₅), supported by experimental data, detailed protocols, and mechanistic visualizations to inform your selection process.
This compound and iron pentacarbonyl are two fundamental reagents in organometallic chemistry, each offering a unique profile of reactivity and handling characteristics. While both serve as sources of iron in low oxidation states, their distinct physical and chemical properties dictate their suitability for different applications. Generally, this compound is considered a more reactive source of zerovalent iron than iron pentacarbonyl.[1][2]
Physical and Chemical Properties at a Glance
A primary distinction between these two reagents lies in their physical states and solubility, which significantly impacts their handling and reaction conditions. Iron pentacarbonyl is a volatile and toxic liquid, soluble in many organic solvents, whereas this compound is a non-volatile, insoluble orange solid.[1] This insolubility often necessitates the use of slurries or coordinating solvents like tetrahydrofuran (B95107) (THF) for reactions involving this compound.[1]
| Property | This compound (Fe₂(CO)₉) | Iron Pentacarbonyl (Fe(CO)₅) |
| Formula | Fe₂(CO)₉ | Fe(CO)₅ |
| Molar Mass | 363.79 g/mol | 195.85 g/mol |
| Appearance | Orange, crystalline solid[1] | Straw-colored liquid |
| Melting Point | 100-120 °C (decomposes) | -20 °C |
| Boiling Point | Decomposes | 103 °C |
| Solubility | Virtually insoluble in common solvents[1] | Soluble in most organic solvents |
| Handling | Air-sensitive solid, less volatile and thus generally safer to handle than Fe(CO)₅[2][3] | Highly toxic and volatile liquid, requires careful handling in a fume hood[3] |
Comparative Reactivity in Key Synthetic Transformations
The choice between this compound and iron pentacarbonyl often depends on the specific transformation required. This compound's higher reactivity can be advantageous, though its heterogeneity can sometimes lead to slower reaction rates.
Synthesis of (η⁴-Diene)Fe(CO)₃ Complexes
A common application of iron carbonyls is the formation of (η⁴-diene)Fe(CO)₃ complexes, which are valuable intermediates in organic synthesis.
Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl:
This compound is frequently employed for the synthesis of (η⁴-cyclobutadiene)iron tricarbonyl from 3,4-dichlorocyclobutene. This reaction proceeds in good yield, highlighting the utility of Fe₂(CO)₉ as both a dehalogenating agent and a source of the Fe(CO)₃ moiety.[1]
| Reagent | Substrate | Product | Yield | Reference |
| This compound | 3,4-Dichlorocyclobutene | (η⁴-Cyclobutadiene)iron Tricarbonyl | 45-46% | [4] |
Synthesis of (Benzylideneacetone)iron Tricarbonyl:
(Benzylideneacetone)iron tricarbonyl is a useful reagent for transferring the Fe(CO)₃ unit. It is typically prepared by reacting benzylideneacetone (B49655) with this compound.[1][5]
Ligand Substitution Reactions
Both iron carbonyls undergo ligand substitution reactions, though the mechanisms and conditions can differ. Iron pentacarbonyl often requires photochemical or thermal activation for ligand substitution.[6] In contrast, this compound can react with ligands in THF slurries. It is proposed that in THF, this compound can dissociate to form iron pentacarbonyl and a reactive Fe(CO)₄(THF) species.[1]
Thermal Decomposition
The thermal stability of the two carbonyls is markedly different. Iron pentacarbonyl decomposes at temperatures above 150 °C to yield metallic iron.[7] this compound is less thermally stable and decomposes at around 100 °C.[1] This property is exploited in the synthesis of iron-containing nanoparticles, where the choice of precursor can influence the resulting particle characteristics.[3]
Experimental Protocols
Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl using this compound
Caution: This reaction should be performed in a well-ventilated fume hood as it involves a toxic reagent and the evolution of carbon monoxide.
Materials:
-
This compound (Fe₂(CO)₉)
-
Anhydrous benzene
-
Nitrogen or Argon gas for inert atmosphere
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the flask, add cis-3,4-dichlorocyclobutene and anhydrous benzene.
-
Begin stirring and add an initial portion of this compound.
-
Heat the mixture to 50-55 °C. A rapid evolution of carbon monoxide should be observed.
-
After the initial gas evolution subsides (approximately 15 minutes), begin the portion-wise addition of the remaining this compound. The rate of addition should be controlled by the rate of gas evolution.
-
Once all the this compound has been added and gas evolution has ceased, continue stirring at 50 °C for an additional hour.
-
Cool the reaction mixture to room temperature and filter to remove insoluble iron byproducts.
-
The filtrate, containing the product, can be purified by distillation under reduced pressure. A major byproduct, iron pentacarbonyl, will distill first.[4]
Synthesis of (Benzylideneacetone)iron Tricarbonyl using this compound
Caution: This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous tetrahydrofuran (THF) or benzene
-
Nitrogen or Argon gas for inert atmosphere
Apparatus:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Add this compound and benzylideneacetone to the flask.
-
Add the anhydrous solvent (THF or benzene) via cannula or syringe.
-
If using benzene, the reaction will be a heterogeneous slurry and may require gentle heating (40-50 °C). If using THF, the this compound will slowly dissolve as it reacts, and the reaction can proceed at room temperature.
-
Monitor the reaction progress by TLC or IR spectroscopy.
-
Upon completion, cool the mixture and filter through Celite to remove insoluble iron compounds.
-
The solvent is removed from the filtrate under reduced pressure, and the crude product can be purified by crystallization or column chromatography.[8]
Mechanistic Pathways and Workflows
The following diagrams illustrate key reaction pathways and experimental workflows involving this compound and iron pentacarbonyl.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. (Benzylideneacetone)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US3694188A - Thermal decomposition of iron carbonyl - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Iron Carbonyl Precursors: Fe₂(CO)₉ vs. Fe(CO)₅
In the realm of organometallic chemistry and materials science, iron carbonyl complexes are indispensable reagents, serving as versatile sources of zero-valent iron and carbon monoxide. Among the most common precursors are iron pentacarbonyl, Fe(CO)₅, and diiron nonacarbonyl, Fe₂(CO)₉. While both are fundamental to various synthetic transformations, their distinct physical and chemical properties present significant differences in handling, reactivity, and application. This guide provides an objective comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific needs, supported by experimental data and protocols.
Core Comparison: this compound vs. Iron Pentacarbonyl
The primary advantages of Fe₂(CO)₉ over Fe(CO)₅ stem largely from its physical state and the resulting safety profile. Fe₂(CO)₉ is a solid, which makes it significantly less hazardous to handle than the highly volatile and toxic liquid, Fe(CO)₅.[1][2] This difference is critical in laboratory and industrial settings where exposure and flammability are major concerns.
Safety and Handling: Iron pentacarbonyl is a straw-colored liquid with high volatility (vapor pressure: 21 mmHg at 20°C) and a flash point of -15°C.[3] It is highly toxic upon inhalation, with potential to cause severe lung irritation, pulmonary edema, and systemic effects.[3][4][5] Its high flammability and pyrophoric nature in air necessitate stringent handling protocols.[4][6]
In stark contrast, this compound is an orange, crystalline solid that is non-volatile and decomposes at around 100°C without melting.[2][7] Its solid nature drastically reduces the risk of inhalation exposure, making it a safer alternative.[1][7] While it is still a source of carbon monoxide and should be handled with care, the risks are more manageable compared to Fe(CO)₅.[2]
Reactivity and Applications: Fe₂(CO)₉ is generally considered a more reactive source of Fe(0) than Fe(CO)₅, often enabling reactions under milder conditions.[2][8] It is a valuable precursor for the synthesis of a wide array of organoiron complexes, such as those of the type Fe(CO)₄L (where L is a Lewis base) and Fe(CO)₃(diene).[8][9]
A significant challenge with Fe₂(CO)₉ is its virtual insolubility in all common solvents.[2][8] Reactions are typically performed in slurries, most commonly using tetrahydrofuran (B95107) (THF).[9][10] In THF, it is proposed that a small amount of Fe₂(CO)₉ dissolves by dissociating into Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate, which then drives the synthesis.[2][8]
Fe(CO)₅, being a liquid and soluble in organic solvents, offers homogeneous reaction conditions.[3] However, its reactions often require thermal or photochemical activation to induce CO dissociation and generate a reactive, coordinatively unsaturated iron species.[11]
In materials science, Fe₂(CO)₉ is a preferred precursor for the synthesis of iron-containing nanoparticles.[1][7] Its solid nature allows for more controlled thermal decomposition, providing a safer route to nanoparticles with tunable sizes and compositions compared to the highly toxic and volatile Fe(CO)₅.[1][12]
Data Presentation: Comparative Properties
The quantitative differences between Fe₂(CO)₉ and Fe(CO)₅ are summarized below.
| Property | Fe₂(CO)₉ (this compound) | Fe(CO)₅ (Iron Pentacarbonyl) |
| Molar Mass | 363.78 g/mol [8] | 195.90 g/mol [3] |
| Appearance | Micaceous, orange solid/crystals[2][8] | Straw-colored to yellow, oily liquid[3][4] |
| Melting Point | Decomposes at ~100 °C[2][7] | -21.0 °C[3] |
| Boiling Point | Decomposes[2] | 103 °C[3] |
| Solubility | Virtually insoluble in all common solvents[2][8] | Soluble in organic solvents; insoluble in water[3][4] |
| Volatility | Non-volatile solid[2] | Volatile liquid (Vapor Pressure: 21 mmHg at 20°C)[3] |
| Key Hazards | Toxic CO source, flammable solid[2][8] | Very toxic, highly flammable, pyrophoric, volatile[3][4][6] |
Experimental Protocols
Protocol 1: Synthesis of (benzylideneacetone)iron tricarbonyl using Fe₂(CO)₉
This protocol demonstrates the utility of Fe₂(CO)₉ as a source of the Fe(CO)₃ fragment for complexing with a diene system.[8]
Materials:
-
This compound (Fe₂(CO)₉)
-
Anhydrous diethyl ether or benzene
-
Inert atmosphere apparatus (Schlenk line or glovebox)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend Fe₂(CO)₉ (1.0 eq) in anhydrous diethyl ether or benzene.
-
Add benzylideneacetone (1.0 eq) to the suspension.
-
Gently warm the mixture to 40°C and stir for 2-4 hours. The reaction progress can be monitored by the color change and consumption of the solid Fe₂(CO)₉.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble iron-containing byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The resulting (benzylideneacetone)iron tricarbonyl complex can be purified by crystallization or chromatography.
Protocol 2: Synthesis of Metallic Iron (Fe) Nanoparticles using Fe₂(CO)₉
This protocol, adapted from the literature, illustrates the safer use of Fe₂(CO)₉ for nanomaterial synthesis.[1]
Materials:
-
This compound (Fe₂(CO)₉)
-
Dodecylamine (DDA) - Surfactant
-
1-Octadecene (ODE) - High-boiling point solvent
-
Inert atmosphere apparatus with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-neck flask under an inert atmosphere, combine Dodecylamine (DDA) and 1-Octadecene (ODE).
-
Heat the mixture to 120°C with stirring to ensure a homogeneous solution and remove any residual water or oxygen.
-
Add Fe₂(CO)₉ to the hot surfactant/solvent mixture. The solid will react and dissolve, forming soluble iron carbonyl species.[10]
-
Increase the temperature to 200°C and maintain it for 1-2 hours to induce thermal decomposition of the iron precursor and nanoparticle nucleation/growth.
-
After the reaction period, cool the mixture to room temperature. The nanoparticles will remain suspended, forming a dark colloidal solution.
-
Purify the nanoparticles by adding a polar solvent (e.g., ethanol) to induce precipitation, followed by centrifugation and redispersion in a nonpolar solvent (e.g., hexane). Repeat this washing step 2-3 times.
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 4. kansashealthsystem.com [kansashealthsystem.com]
- 5. nj.gov [nj.gov]
- 6. IRON PENTACARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Iron pentacarbonyl - Sciencemadness Wiki [sciencemadness.org]
- 12. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
comparing diiron nonacarbonyl and triiron dodecacarbonyl
A Comparative Guide to Diiron Nonacarbonyl and Triiron Dodecacarbonyl for Researchers
This compound, Fe₂(CO)₉, and triiron dodecacarbonyl, Fe₃(CO)₁₂, are two fundamental organoiron compounds that serve as important precursors and reagents in organometallic and organic synthesis. While both are polynuclear iron carbonyls and sources of zero-valent iron, they exhibit significant differences in their structure, reactivity, and applications. This guide provides an objective comparison based on experimental data to assist researchers in selecting the appropriate reagent for their specific needs.
Physical and Structural Properties
This compound is a micaceous, orange solid, while triiron dodecacarbonyl presents as dark green crystals.[1][2] A key distinction lies in their solubility; Fe₂(CO)₉ is virtually insoluble in all common organic solvents, which presents a major challenge in its application.[3][4] In contrast, Fe₃(CO)₁₂ is soluble in nonpolar organic solvents, forming intensely green solutions.[1][5] This difference in solubility significantly impacts their handling and reaction conditions.
The solid-state structures of these compounds are also distinct. This compound consists of two iron centers linked by three bridging carbonyl ligands, with each iron atom also bonded to three terminal carbonyls.[2][6] Theoretical analyses suggest the absence of a direct Fe-Fe bond.[2] Triiron dodecacarbonyl features a triangle of iron atoms, with ten terminal and two bridging CO ligands in the solid state, resulting in C₂ᵥ symmetry.[1][5]
Table 1: Comparison of Physical and Structural Properties
| Property | This compound (Fe₂(CO)₉) | Triiron Dodecacarbonyl (Fe₃(CO)₁₂) |
| Formula | Fe₂C₉O₉[2] | Fe₃(CO)₁₂[1] |
| Molar Mass | 363.78 g/mol [2] | 503.66 g/mol [1] |
| Appearance | Micaceous orange solid/crystals[2][6] | Dark green to black crystals[1][7] |
| Melting Point | Decomposes at ~100 °C (373 K) without melting[6] | Decomposes at 140-165 °C[7] |
| Solubility | Virtually insoluble in all common solvents[2][3] | Soluble in nonpolar organic solvents (e.g., THF, Benzene)[1][5] |
| Structure (Solid State) | Two Fe(CO)₃ centers with three bridging CO ligands[2] | Trinuclear iron cluster with a triangular arrangement of Fe atoms[1][7] |
| Point Group | D₃h (idealized)[6][8] | C₂ᵥ[1][7] |
| Fe-Fe Bond Length | ~2.46 Å[6] | - |
| Handling | Air- and moisture-sensitive solid[6] | Air-sensitive solid, stored cold under inert atmosphere[1] |
Molecular Structure Diagrams
Caption: Structure of this compound (Fe₂(CO)₉).
Caption: Structure of Triiron Dodecacarbonyl (Fe₃(CO)₁₂).
Spectroscopic Characterization: Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for distinguishing between terminal and bridging carbonyl ligands. Terminal CO groups typically exhibit stretching frequencies in the range of 1850-2125 cm⁻¹, whereas bridging carbonyls absorb at lower frequencies, between 1700-1850 cm⁻¹.[9]
Table 2: Characteristic Infrared ν(CO) Stretching Frequencies
| Compound | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) | Reference |
| This compound (Fe₂(CO)₉) | 2080, 2020 | 1830 | [10] |
| Triiron Dodecacarbonyl (Fe₃(CO)₁₂) | 2043, 2020 | 1833 | [11] |
Synthesis
The synthetic routes to these two iron carbonyls start from the same precursor, iron pentacarbonyl (Fe(CO)₅), but employ different reaction conditions.
-
This compound (Fe₂(CO)₉): Synthesized by the ultraviolet (UV) photolysis of Fe(CO)₅, typically in a solvent like acetic acid or benzene (B151609).[2][6]
-
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Can be obtained by the thermolysis of Fe(CO)₅.[1][9] A more common and efficient laboratory synthesis involves the reaction of Fe(CO)₅ with a base (like triethylamine), followed by oxidation of the resulting hydrido cluster with acid.[1][5]
Caption: Synthetic pathways to iron carbonyl clusters.
Reactivity and Applications
Both compounds are more reactive sources of Fe(0) than Fe(CO)₅.[1][2]
This compound (Fe₂(CO)₉):
-
Its poor solubility means that reactions are often performed as a slurry in solvents like benzene or THF.[3]
-
In THF, it is believed to dissolve by reacting to form Fe(CO)₅ and a reactive Fe(CO)₄(THF) complex.[2][3]
-
It is a versatile precursor for synthesizing a wide range of iron complexes, including those of the type Fe(CO)₄L and Fe(CO)₃(diene).[2]
-
A key application is as a source of the Fe(CO)₃ fragment, for example in the Noyori [3+2] cycloaddition for the synthesis of cyclopentadienones.[2]
-
It is used in the synthesis of iron-based nanoparticles.[12] Due to its non-volatile nature, it is often considered a safer alternative to Fe(CO)₅.[12]
Triiron Dodecacarbonyl (Fe₃(CO)₁₂):
-
Its solubility in organic solvents allows for homogeneous reaction conditions.
-
It serves as a catalyst or catalyst precursor for various organic transformations, including the isomerization of olefins.[7]
-
It is widely used in the synthesis of other iron complexes through ligand substitution reactions. For instance, it reacts with thiols and disulfides to give thiolate-bridged complexes, which are studied as models for hydrogenase enzymes.[1][7]
-
Like Fe₂(CO)₉, it is a valuable precursor for the synthesis of iron and iron oxide nanoparticles via thermal decomposition.[7]
Experimental Protocols
Protocol 1: Synthesis of (Benzylideneacetone)iron Tricarbonyl using this compound
This protocol demonstrates a typical application of Fe₂(CO)₉ to transfer an Fe(CO)₃ unit to an organic substrate.[3]
Materials:
-
This compound (Fe₂(CO)₉)
-
Benzylideneacetone
-
Anhydrous solvent (e.g., benzene or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add this compound and benzylideneacetone.
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring the disappearance of the CO stretching bands of Fe₂(CO)₉ via IR spectroscopy.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove insoluble iron-containing byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Characterization by Infrared Spectroscopy
Sample Preparation:
-
For Fe₂(CO)₉ (insoluble): Prepare a solid-state sample, typically as a KBr pellet or a Nujol mull.
-
For Fe₃(CO)₁₂ (soluble): Dissolve a small amount of the compound in a suitable IR-transparent nonpolar solvent (e.g., hexane, cyclohexane) in a solution cell.
Data Acquisition:
-
Obtain a background spectrum of the pure solvent (for solutions) or the KBr pellet/Nujol (for solids).
-
Acquire the spectrum of the sample.
-
Process the spectrum by subtracting the background.
-
Identify the characteristic ν(CO) bands in the 1700-2100 cm⁻¹ region to confirm the presence of terminal and bridging carbonyl ligands.
Safety Considerations
Both this compound and triiron dodecacarbonyl are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sources of highly toxic carbon monoxide gas.[1][5] Solid samples and reaction residues can be pyrophoric, especially when finely divided, and may ignite organic solvents.[1][5]
References
- 1. Triiron dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Triiron dodecacarbonyl [chemeurope.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Triiron Dodecacarbonyl|Fe3(CO)12|99% [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. Solved The infrared spectrum of [Fe2(CO)9] displays CO bands | Chegg.com [chegg.com]
- 11. ionicviper.org [ionicviper.org]
- 12. benchchem.com [benchchem.com]
alternative reagents to diiron nonacarbonyl in organic synthesis
A Comparative Guide to Alternative Reagents for Diiron Nonacarbonyl in Organic Synthesis
For researchers, scientists, and drug development professionals, selecting the appropriate reagent is critical for efficiency, safety, and scalability in organic synthesis. This compound, Fe₂(CO)₉, is a versatile reagent, primarily serving as a source of Fe(0) and carbon monoxide (CO).[1][2] However, its insolubility in common organic solvents, thermal instability, and potential toxicity necessitate the exploration of viable alternatives.[3] This guide provides an objective comparison of alternative reagents to this compound in key synthetic transformations, supported by experimental data and detailed protocols.
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[4][5] While historically reliant on stoichiometric amounts of cobalt carbonyls, various catalytic systems, including those based on iron, have been developed.
Alternative Catalysts
A range of transition metal complexes can catalyze the Pauson-Khand reaction, offering alternatives to iron-based systems.[4] Notable examples include complexes of cobalt, rhodium, molybdenum, and nickel.[4][6] The choice of catalyst can influence reaction conditions, efficiency, and even regioselectivity.[4]
Performance Comparison
The following table summarizes the performance of various catalysts in the intramolecular Pauson-Khand reaction of a representative 1,6-enyne.
| Catalyst System | Temperature (°C) | Time (h) | Pressure (atm CO) | Yield (%) | Reference |
| Fe₂(CO)₉ (stoichiometric) | 60-80 | 12-24 | 1 | ~70-80 | General |
| Co₂(CO)₈ (catalytic) | 60-70 | 24-48 | 1-3 | 60-90 | [6] |
| [Rh(CO)₂Cl]₂ (catalytic) | 100-110 | 12-24 | 1 | 80-95 | [4] |
| Mo(CO)₆ (stoichiometric) | 110 | 16 | 1 | 55 | [4] |
| Ni(0) complex (catalytic) | 100 | 24 | 1 | 70-85 | [6] |
| Co Nanoparticles on Charcoal | 130 | 12 | 20 | >95 | [7] |
Experimental Protocol: Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction
This protocol is adapted from the synthesis of (+)-phorbol described by Phil Baran, which utilizes a rhodium catalyst.[4]
Materials:
-
1,6-enyne substrate (1.0 equiv)
-
[Rh(CO)₂Cl]₂ (0.05 equiv)
-
1,2-dichloroethane (DCE) as solvent
-
Carbon monoxide (CO) balloon
Procedure:
-
To a solution of the 1,6-enyne in DCE, add [Rh(CO)₂Cl]₂.
-
Purge the reaction vessel with a CO balloon.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the bicyclic cyclopentenone.
Pauson-Khand Reaction Mechanism
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. experimental chemistry - Why is this compound so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. uwindsor.ca [uwindsor.ca]
Confirming the Products of Diiron Nonacarbonyl Reactions: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When utilizing diiron nonacarbonyl (Fe₂(CO)₉) as a precursor in organometallic synthesis, spectroscopic analysis is indispensable for confirming the structure of the resulting complexes. This guide provides a comparative overview of spectroscopic techniques, focusing on infrared (IR) spectroscopy, and offers detailed experimental protocols to aid in the unambiguous identification of reaction products.
This compound is a versatile reagent used to synthesize a variety of iron carbonyl complexes, including substituted iron tetracarbonyl (Fe(CO)₄L) and iron tricarbonyl diene ([Fe(diene)(CO)₃]) compounds.[1][2] The confirmation of these products relies heavily on spectroscopic methods that can probe the bonding environment of the carbonyl ligands. Infrared spectroscopy is a primary tool for this purpose due to the strong IR absorption of the C-O triple bond, which is highly sensitive to changes in the metal's coordination sphere.[3]
Comparative Analysis of Spectroscopic Methods
While IR spectroscopy is often the first line of analysis, a multi-faceted approach using other techniques can provide a more complete structural picture.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Provides information on the number and bonding mode (terminal vs. bridging) of CO ligands. The ν(CO) stretching frequencies are diagnostic.[3] | Relatively simple, fast, and highly sensitive to the electronic environment of the CO ligands. | Can be difficult to interpret for complex mixtures. Solid-state effects can broaden peaks. |
| Raman Spectroscopy | Complements IR spectroscopy by providing information on symmetric vibrations and the Fe-Fe bond.[4][5] | Excellent for symmetric stretches that are weak or inactive in the IR. Can be used for in-situ monitoring of reactions under pressure.[5][6] | Can be affected by fluorescence. Less sensitive than IR for CO stretching. |
| Mössbauer Spectroscopy | Probes the nuclear environment of the iron atoms, providing information on oxidation state and coordination geometry.[7][8][9] | Highly sensitive to the chemical environment of the iron nucleus. Can distinguish between different iron sites in a molecule.[9] | Requires a radioactive source and specialized equipment. Data analysis can be complex. |
| Mass Spectrometry | Determines the molecular weight of the product and can provide information on fragmentation patterns. | Provides direct evidence of the molecular formula. Can be used to analyze complex mixtures. | Can be destructive. Fragmentation may not always be straightforward to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information through the analysis of ¹H, ¹³C, and ³¹P nuclei in the ligands. | Provides detailed information on the connectivity of atoms in the molecule. | Not directly sensitive to the Fe-CO core unless using ¹³C NMR with isotopic enrichment. |
Infrared Spectroscopic Data for Common Fe₂(CO)₉ Reaction Products
The most significant application of IR spectroscopy in this context is the identification of the ν(CO) stretching frequencies. Terminal CO ligands typically exhibit sharp absorption bands at higher wavenumbers (around 2100-1900 cm⁻¹), while bridging CO ligands show broader bands at lower wavenumbers (around 1850-1750 cm⁻¹). The number and pattern of these bands are dictated by the symmetry of the molecule.
Below is a summary of typical IR ν(CO) frequencies for common classes of compounds synthesized from Fe₂(CO)₉.
| Product Class | Example Product | ν(CO) Frequencies (cm⁻¹) | Reference |
| Fe(CO)₄L (Phosphine Ligands) | Fe(CO)₄(P(o-tolyl)₃) | Not specified | [10] |
| [Fe(diene)(CO)₃] | (butadiene)Fe(CO)₃ | ~2040, ~1969 | [11] |
| [Fe(diene)(CO)₃] | (1,3-cyclohexadiene)Fe(CO)₃ | Not specified | [11] |
| Dinuclear Complexes | Fe₂(CO)₅(κ²-diimine)(μ-CO)₂ | Not specified | [4] |
| Hydride Complexes | [Fe₂(CO)₄(μ-CO)(μ-H)(μ-PR₂)(μ-dppm)] | 1987, 1940, 1880, 1802, 1770 (in THF) | [4] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.
Protocol 1: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Solid Samples
This method is ideal for the rapid analysis of solid, air-sensitive organometallic compounds with minimal sample preparation.[12][13]
Materials:
-
ATR-FTIR spectrometer with a diamond or germanium crystal
-
Spatula
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Kimwipes
-
Solid sample of the Fe₂(CO)₉ reaction product
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. Ensure the crystal surface is completely covered.[14]
-
Apply Pressure: Lower the pressure arm of the ATR accessory to ensure intimate contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire Spectrum: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. Process the resulting spectrum by performing a baseline correction if necessary.
-
Cleaning: After analysis, retract the pressure arm and carefully remove the sample. Clean the ATR crystal and the pressure tip with a Kimwipe lightly moistened with a suitable solvent.[14]
Protocol 2: Solution-Phase Infrared Spectroscopy
For products that are soluble and stable in an appropriate solvent, solution-phase IR can provide sharper bands than solid-state analysis.
Materials:
-
FTIR spectrometer
-
Liquid-tight IR cell with appropriate window material (e.g., CaF₂, KBr)
-
Syringe and needle
-
Anhydrous, IR-transparent solvent (e.g., hexane, THF)
-
Solution of the Fe₂(CO)₉ reaction product
Procedure:
-
Solvent Spectrum: Fill the IR cell with the pure solvent and record a spectrum. This will serve as the background.
-
Sample Preparation: Prepare a solution of the sample in the same solvent at an appropriate concentration (typically 1-5% w/v).
-
Fill the Cell: Carefully inject the sample solution into the IR cell using a syringe, ensuring no air bubbles are trapped.
-
Acquire Spectrum: Place the cell in the spectrometer and acquire the sample spectrum.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.
-
Cleaning: Thoroughly clean the cell with fresh solvent after use.
Visualizing Reaction and Analysis Workflows
Reaction Pathway: Dissolution and Reaction of Fe₂(CO)₉
The reactivity of Fe₂(CO)₉ in solution is often initiated by its dissolution, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF), to form reactive iron carbonyl species.[1][2]
Caption: Dissolution and subsequent reaction of Fe₂(CO)₉ in THF.
Experimental Workflow for Product Characterization
A systematic approach is crucial for the efficient and accurate characterization of reaction products.
Caption: A logical workflow for the spectroscopic characterization of Fe₂(CO)₉ reaction products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diiron_nonacarbonyl [chemeurope.com]
- 3. IR Spectra of Fe2(CO)9 [maxbrainchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Examining the structural changes in Fe2(CO)9 under high external pressures by Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. Mössbauer spectra, structure, and bonding in iron carbonyl derivatives - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Mössbauer Effect in Iron Pentacarbonyl and Related Carbonyls (Journal Article) | OSTI.GOV [osti.gov]
- 9. "Mössbauer Effect Study of Fe₃(CO)₁₂" by Fernande Grandjean, Gary J. Long et al. [scholarsmine.mst.edu]
- 10. researchgate.net [researchgate.net]
- 11. (Diene)iron tricarbonyl - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. webassign.net [webassign.net]
A Comparative Guide to Iron Carbonyls as Nanoparticle Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of precisely controlled iron-based nanoparticles is critical for advancements in various fields, including biomedical applications, data storage, and catalysis. The choice of the iron precursor is a fundamental parameter that dictates the properties of the resulting nanoparticles. This guide provides an objective comparison of commonly used iron carbonyls—iron pentacarbonyl (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), and triiron dodecacarbonyl (Fe₃(CO)₁₂) — as precursors for nanoparticle synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Iron Carbonyl Precursors
The selection of an iron carbonyl precursor significantly impacts the safety, reproducibility, and scalability of nanoparticle synthesis. While iron pentacarbonyl has been a workhorse in the field, its high toxicity and volatility present significant challenges.[1][2][3][4] this compound and triiron dodecacarbonyl are emerging as safer, solid-state alternatives, though they present their own set of considerations, primarily related to solubility.[1][2][3][4]
Recent studies have demonstrated that the solubility limitations of Fe₂(CO)₉ and Fe₃(CO)₁₂ can be overcome by reacting them with amines, such as dodecylamine (B51217) (DDA), to form soluble anionic iron carbonyl species.[1][2][3] This advancement allows for their use in thermal decomposition methods, producing nanoparticles of comparable quality to those synthesized from Fe(CO)₅.[1][3]
The following table summarizes the key characteristics and performance of each precursor based on reported experimental data.
| Precursor | Formula | Physical State | Key Advantages | Key Disadvantages | Resulting Nanoparticle Size (Typical) |
| Iron Pentacarbonyl | Fe(CO)₅ | Liquid | Well-established protocols, good control over particle size.[1][5][6] | Highly toxic, volatile, and flammable.[1][2][3][4] | 2 - 30 nm (iron oxide)[5][6] |
| This compound | Fe₂(CO)₉ | Solid | Safer (non-volatile solid), versatile for various iron-based nanoparticles.[1][7] | Poor solubility in common organic solvents.[1][2] | ~10.8 nm (Fe)[7] |
| Triiron Dodecacarbonyl | Fe₃(CO)₁₂ | Solid | Safer (non-volatile solid), stable under ambient conditions, can be used as received.[1][2] | Poor solubility in common organic solvents.[1][2] | 7.2 - 11.1 nm (Fe)[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of iron-based nanoparticles using each of the compared iron carbonyl precursors.
Synthesis of Iron Oxide Nanoparticles using Iron Pentacarbonyl
This protocol is adapted from the thermal decomposition of iron pentacarbonyl in an organic solvent.[5]
-
Precursor Solution Preparation: In a typical synthesis, a specific molar ratio of iron pentacarbonyl (Fe(CO)₅) to a surfactant, such as oleic acid, is dissolved in a high-boiling point solvent like 1-octadecene (B91540).
-
Thermal Decomposition: The solution is heated to a high temperature (e.g., 320°C) under an inert atmosphere (e.g., argon).[5]
-
Nucleation and Growth: The thermal decomposition of Fe(CO)₅ leads to the nucleation and subsequent growth of iron oxide nanoparticles. The final particle size is controlled by parameters such as the precursor to surfactant ratio, reaction temperature, and heating rate.[5][6]
-
Purification: After the reaction, the nanoparticles are typically purified by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation and redispersion in a suitable solvent.
Synthesis of Metallic Iron Nanoparticles using this compound
This protocol outlines the synthesis of metallic iron nanoparticles by overcoming the solubility issues of Fe₂(CO)₉.[7][8]
-
Precursor Solution Preparation (in an inert atmosphere):
-
Charge a reaction flask with 1-octadecene (ODE) and dodecylamine (DDA).
-
In a separate vessel, add this compound (Fe₂(CO)₉), DDA, and ODE.
-
Heat this mixture to approximately 70°C with stirring to form a soluble, orange-red anionic iron carbonyl solution.[8]
-
-
Nanoparticle Synthesis:
-
Heat the initial reaction flask containing ODE and DDA to the desired reaction temperature (e.g., 180°C) under a nitrogen atmosphere.
-
Inject the prepared precursor solution into the hot reaction flask at a controlled rate.[8]
-
-
Aging and Purification:
-
Age the reaction mixture at the reaction temperature for a specified duration to allow for particle growth.
-
Cool the reaction to room temperature and purify the nanoparticles by washing with appropriate solvents (e.g., chloroform (B151607) and isopropanol) and resuspending them in a non-polar solvent like hexane.[8]
-
Synthesis of Metallic Iron Nanoparticles using Triiron Dodecacarbonyl
This protocol is similar to the one for Fe₂(CO)₉, demonstrating a method to solubilize and utilize Fe₃(CO)₁₂.[8]
-
Precursor Solution Preparation (in an inert atmosphere):
-
Prepare a reaction flask with 1-octadecene (ODE) and dodecylamine (DDA).
-
In a separate vessel, combine triiron dodecacarbonyl (Fe₃(CO)₁₂), DDA, and ODE.
-
Heat this mixture to approximately 75°C with stirring to obtain a blood-red solution of the soluble iron carbonyl species.[8]
-
-
Nanoparticle Synthesis:
-
Heat the reaction flask to the synthesis temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Inject the precursor solution into the hot reaction flask at a controlled rate.[8]
-
-
Aging and Purification:
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of iron-based nanoparticles via the thermal decomposition of iron carbonyl precursors, particularly highlighting the solubilization step for solid precursors.
References
- 1. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Diiron Nonacarbonyl and its Progeny as [FeFe]-Hydrogenase Active Site Mimics
For researchers, scientists, and drug development professionals, understanding the intricacies of bio-inspired catalytic systems is paramount. This guide provides a comprehensive comparison of diiron nonacarbonyl and its derivatives as models for the active site of [FeFe]-hydrogenases, offering insights into their performance through supporting experimental data and detailed methodologies.
[FeFe]-hydrogenases are nature's remarkably efficient catalysts for hydrogen production and uptake, featuring a unique six-iron active site known as the H-cluster. The diiron subsite of this cluster, characterized by a [2Fe-2S] core with carbon monoxide (CO) and cyanide (CN⁻) ligands, is the direct site of catalysis. To unravel the mechanism of these enzymes and develop synthetic catalysts for a potential hydrogen economy, numerous model compounds have been synthesized. Among these, this compound (Fe₂(CO)₉) serves as a fundamental starting point and a benchmark for more sophisticated mimics.
This compound: The Foundational Model
This compound, with its Fe-Fe bond and terminal and bridging CO ligands, represents the simplest structural mimic of the diiron core of the H-cluster. While it is a crucial precursor for creating more elaborate models, its direct catalytic activity for proton reduction to hydrogen is not extensively documented in the literature under electrocatalytic conditions. It is more commonly used as a source of the Fe(CO)₃ fragment in the synthesis of complexes that more closely replicate the native enzyme's active site.
Advanced [FeFe]-Hydrogenase Mimics: A Performance Comparison
A vast array of synthetic mimics has been developed from precursors like this compound, incorporating various bridging dithiolate ligands to emulate the enzyme's active site more closely. These models have been extensively studied for their electrocatalytic hydrogen evolution reaction (HER) capabilities. Below is a comparative summary of the performance of selected mimics.
| Model Compound | Overpotential (mV) | Turnover Frequency (TOF) (s⁻¹) | Conditions | Reference |
| Fe₂(μ-pdt)(CO)₆ (pdt = propanedithiolate) | ~670 | Not explicitly stated | Acetonitrile (B52724), glassy carbon electrode, acetic acid as proton source. | [1] |
| Fe₂(μ-adt)(CO)₆ (adt = azadithiolate) | Not specified | Not specified | Often studied in the context of its role within the enzyme; direct electrocatalytic data for the simple hexacarbonyl is less common. | |
| CNT-N-ADT Hybrid | Not specified | 0.175 (average over 5h) | Carbon nanotube-supported diiron dithiolate hybrid. | [2] |
| Tetrathiatetracene-based bis-[FeFe] complex (2) | Not specified | 52.8 (Turnover Number) | Bulk electrolysis in CH₂Cl₂ with Et₃NHBF₄ as proton source. | [3] |
| [Mn(bpy)₃]⁺[(CO)₃Mn(μ-SPh)₃Mn(CO)₃]⁻ | 610 | 44,600 | Acetonitrile, CF₃COOH as proton source, high scan rates. | [4] |
| Iron polypyridyl complex | 800 | 3000 | Aqueous buffer (pH 3-5). | [5] |
Note: Direct comparison of TOF and overpotential can be challenging due to variations in experimental conditions such as solvent, electrolyte, proton source, and electrode material.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for key techniques used to evaluate [FeFe]-hydrogenase mimics.
Synthesis of this compound
This compound is typically synthesized via the photochemical decomposition of iron pentacarbonyl (Fe(CO)₅).
Procedure:
-
A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photolysis reactor.
-
The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically around 20-30 °C.
-
During irradiation, the solution is stirred to ensure uniform exposure.
-
The progress of the reaction can be monitored by the disappearance of the Fe(CO)₅ infrared stretching band.
-
Upon completion, the orange-gold crystals of this compound precipitate from the solution.
-
The product is collected by filtration, washed with a suitable solvent (e.g., ethanol, then ether) to remove unreacted Fe(CO)₅ and acetic acid, and dried under vacuum.
Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
Cyclic Voltammetry for Electrocatalytic Hydrogen Evolution
Cyclic voltammetry (CV) is a primary technique to assess the catalytic activity of the model complexes.
Experimental Setup:
-
Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Solvent and Electrolyte: Anhydrous acetonitrile or dichloromethane (B109758) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆).
-
Analyte: The diiron complex at a concentration of approximately 1 mM.
-
Proton Source: A weak acid, such as acetic acid or triethylammonium (B8662869) tetrafluoroborate, is added to the solution.
Procedure:
-
The electrochemical cell is assembled and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
A CV of the electrolyte solution is recorded to establish the background current.
-
The diiron complex is added to the cell, and its CV is recorded to determine its reduction potential(s).
-
A proton source is then titrated into the solution, and CVs are recorded at each addition. An increase in the cathodic current at the reduction potential of the complex indicates catalytic hydrogen evolution.
-
The scan rate is typically set between 20 and 200 mV/s.
Determination of Turnover Frequency (TOF)
The turnover frequency, a measure of the catalyst's efficiency, can be estimated from the catalytic current observed in the cyclic voltammogram.
Calculation: The TOF can be calculated using the following equation for an electrocatalytic process under pseudo-first-order conditions:
TOF = (i_cat / i_p)² * (k_cat)
Where:
-
i_cat is the catalytic current in the presence of the substrate (protons).
-
i_p is the peak current of the catalyst in the absence of the substrate.
-
k_cat is the catalytic rate constant.
A more detailed analysis often involves foot-of-the-wave analysis to determine the rate constant of the catalytic reaction.[6]
FTIR Spectroelectrochemistry
FTIR spectroelectrochemistry allows for the in-situ characterization of the catalyst's structural changes during redox events.
Experimental Setup:
-
FTIR Spectrometer: A Fourier-transform infrared spectrometer.
-
Spectroelectrochemical Cell: A thin-layer cell with an IR-transparent window (e.g., CaF₂ or ZnSe) and a working electrode (e.g., a gold minigrid or a thin film of platinum). The cell also contains a reference and a counter electrode.
-
Potentiostat: To control the potential applied to the working electrode.
Procedure:
-
The spectroelectrochemical cell is filled with the electrolyte solution containing the diiron complex.
-
A reference IR spectrum is recorded at a potential where no redox reaction occurs.
-
The potential is then stepped to a value where the complex is reduced or oxidized.
-
IR spectra are recorded at different applied potentials.
-
Difference spectra are generated by subtracting the reference spectrum to observe changes in the vibrational modes (e.g., the C≡O stretching frequencies), which provide information about the electronic structure of the intermediates.
Visualizing the Catalytic Landscape
To better understand the relationships and processes involved, graphical representations are invaluable.
Figure 1: Simplified workflow from the synthesis of this compound to its use as a precursor for [FeFe]-hydrogenase mimics in electrocatalytic hydrogen evolution.
Figure 2: Structural relationship between the native [FeFe]-hydrogenase active site, the basic this compound model, and a more advanced synthetic mimic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the hydrogen evolution activity of diiron molecular electrocatalysts by modulating the substituent effect of carbon nanotubes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Electrocatalytic hydrogen production using [FeFe]-hydrogenase mimics based on tetracene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Diiron Nonacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized diiron nonacarbonyl (Fe₂[CO]₉), a vital reagent in organometallic chemistry and organic synthesis. Its performance is benchmarked against two common alternatives: iron pentacarbonyl (Fe[CO]₅) and triiron dodecacarbonyl (Fe₃[CO]₁₂). Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible purity assessment.
Comparative Analysis of Iron Carbonyls
The purity of this compound is critical for its reactivity and the successful synthesis of target molecules. The following table summarizes the key physical and chemical properties used for purity assessment, alongside data for common iron carbonyl alternatives.
| Property | This compound (Fe₂[CO]₉) | Iron Pentacarbonyl (Fe[CO]₅) | Triiron Dodecacarbonyl (Fe₃[CO]₁₂) |
| Molecular Formula | C₉Fe₂O₉ | C₅FeO₅ | C₁₂Fe₃O₁₂ |
| Molecular Weight ( g/mol ) | 363.79 | 195.90 | 503.66[1][2] |
| Appearance | Yellow-orange crystalline solid | Straw-colored liquid | Dark green to black crystalline solid[2] |
| Melting/Decomposition Point (°C) | 100 (decomposes) | -21 (melts), 103 (boils) | 140-165 (decomposes)[1][2] |
| Solubility | Virtually insoluble in all common solvents | Soluble in organic solvents | Soluble in nonpolar organic solvents[2] |
| Characteristic IR Bands (νco, cm⁻¹) | ~2080, 2034, 1828 | ~2034, 2014 | ~2047, 2022, 1860, 1825 |
| Elemental Analysis (Theoretical %) | C: 29.71, Fe: 30.70, O: 39.59 | C: 30.66, Fe: 28.51, O: 40.84 | C: 28.62, Fe: 33.26, O: 38.12[1] |
| Hazards | Toxic, air and moisture sensitive | Highly toxic, flammable, air sensitive | Toxic, air sensitive, potential CO source[2] |
Experimental Protocols for Purity Assessment
Given the air and moisture sensitivity of iron carbonyls, all sample manipulations must be performed under an inert atmosphere using a glovebox or Schlenk line techniques.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic carbonyl stretching frequencies and detect impurities.
Methodology:
-
Sample Preparation (Nujol Mull):
-
Inside a glovebox, grind a small amount (2-5 mg) of the synthesized this compound into a fine powder using an agate mortar and pestle.
-
Add one to two drops of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).
-
Spread a thin film of the mull between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
-
Data Acquisition:
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the observed carbonyl stretching frequencies (νco) with the literature values for pure this compound. The presence of sharp, well-defined peaks at approximately 2080 cm⁻¹ (terminal CO), 2034 cm⁻¹ (terminal CO), and 1828 cm⁻¹ (bridging CO) indicates a high-purity sample.
-
The absence of significant peaks corresponding to Fe(CO)₅ (~2034 and 2014 cm⁻¹) or other impurities is crucial.
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, S, and Fe) and compare it with the theoretical values.
Methodology:
-
Sample Preparation:
-
Inside a glovebox, accurately weigh approximately 2-3 mg of the this compound sample into a pre-weighed tin or silver capsule.
-
Seal the capsule to prevent exposure to air and moisture during transfer to the elemental analyzer.
-
-
Analysis:
-
Analyze the sample using a calibrated CHNS/O elemental analyzer.
-
-
Data Analysis:
-
The experimental percentages of carbon, iron, and oxygen should be within ±0.4% of the theoretical values for Fe₂[CO]₉ (C: 29.71%, Fe: 30.70%, O: 39.59%). Significant deviations may indicate the presence of impurities or solvent residues.
-
Melting Point Determination
Objective: To determine the decomposition temperature, which is a key indicator of purity.
Methodology:
-
Sample Preparation:
-
Inside a glovebox, load a small amount of the finely powdered this compound into a capillary tube and seal the open end with a flame or wax.
-
-
Measurement:
-
Place the sealed capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 2 °C/min) and observe the temperature at which the sample begins to decompose (indicated by a color change and/or gas evolution).
-
-
Data Analysis:
-
Pure this compound decomposes sharply around 100 °C. A broad decomposition range or a decomposition temperature significantly lower than 100 °C suggests the presence of impurities.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Experimental workflow for assessing the purity of this compound.
References
Mechanistic Insights into Reactions of Diiron Nonacarbonyl: A Comparative Guide
For researchers, scientists, and drug development professionals, diiron nonacarbonyl (Fe₂(CO)₉) presents a versatile and reactive source of iron(0). Its utility spans a range of organic transformations, from classic cycloadditions to modern cross-dehydrogenative couplings. This guide provides a comparative analysis of the mechanistic aspects of several key reactions involving this compound, supported by experimental data and detailed protocols to aid in reaction design and optimization.
This compound, a micaceous orange solid, is distinguished by its virtual insolubility in most common organic solvents. This property significantly influences its reactivity, often necessitating the use of coordinating solvents like tetrahydrofuran (B95107) (THF) or thermal activation in non-coordinating media. Mechanistically, in THF, Fe₂(CO)₉ is believed to dissociate into iron pentacarbonyl (Fe(CO)₅) and a highly reactive Fe(CO)₄(THF) species, which is often the key intermediate in subsequent transformations.[1]
Comparison of Key Reactions
This guide focuses on four mechanistically distinct and synthetically valuable reactions involving this compound:
-
Reaction with Alkenes: Formation of (η⁴-diene)tricarbonyliron complexes.
-
[3+2] Cycloaddition (Noyori Reaction): Synthesis of five-membered carbocycles.
-
Oxidative Addition with Organic Halides: Formation of allyl iron(II) complexes.
-
Catalytic Cross-Dehydrogenative Coupling (CDC): C-C bond formation via C-H activation.
The following sections provide a detailed comparison of these reactions, including quantitative data, experimental protocols, and mechanistic diagrams.
Reaction with Alkenes: (Benzylideneacetone)tricarbonyliron Synthesis
The reaction of this compound with conjugated dienes or enones is a well-established method for the synthesis of (η⁴-diene)tricarbonyliron complexes. A prime example is the reaction with benzylideneacetone (B49655) to form (benzylideneacetone)tricarbonyliron, a stable complex that serves as a convenient source of the Fe(CO)₃ moiety.[1]
Quantitative Data:
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylideneacetone | Benzene (B151609) | 40-50 | - | - | [2] |
| Benzylideneacetone | THF | Room Temp | - | - | [2] |
Note: Specific yield data for this reaction under varying conditions is not consistently reported in the literature, which often cites the preparation as a standard procedure.
Experimental Protocol: Synthesis of (Benzylideneacetone)tricarbonyliron [2]
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: this compound (1.0 eq) and benzylideneacetone (1.0 eq) are added to the flask.
-
Solvent Addition: Anhydrous solvent (benzene or THF) is added via cannula or syringe.
-
Reaction Conditions:
-
In Benzene: The heterogeneous slurry is heated to 40-50 °C.
-
In THF: The reaction proceeds at room temperature, with the this compound slowly dissolving as it reacts.
-
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the Fe₂(CO)₉ CO stretching bands).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble iron byproducts. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization.
Mechanistic Pathway:
The reaction is believed to proceed through the dissociation of Fe₂(CO)₉ to generate a reactive Fe(CO)₄ fragment, which then coordinates to the diene system of benzylideneacetone, followed by the loss of a CO ligand to form the stable η⁴-complex.
[3+2] Cycloaddition: The Noyori Reaction
The Noyori [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In this reaction, this compound is used stoichiometrically to dehalogenate α,α'-dihaloketones, generating an oxyallyl-iron(II) intermediate that undergoes a cycloaddition with an alkene or diene.[1][3]
Quantitative Data:
| Dibromoketone | Alkene | Solvent | Temperature | Yield (%) | Reference |
| 1,3-Dibromoacetone | Styrene | Benzene | Reflux | Moderate | [3] |
Note: The term "moderate yield" is used in the literature without a specific percentage.
Experimental Protocol: General Procedure for Noyori [3+2] Cycloaddition
-
Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Reagent Suspension: this compound (1.1 eq) is suspended in the anhydrous solvent (e.g., benzene).
-
Substrate Addition: A solution of the α,α'-dibromoketone (1.0 eq) and the alkene (1.0-5.0 eq) in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often reflux).
-
Reaction Monitoring: The reaction is monitored by TLC or GC for the consumption of the starting materials.
-
Workup: The reaction mixture is cooled and filtered to remove iron residues. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The product is purified by column chromatography.
Mechanistic Pathway:
The reaction is initiated by the oxidative addition of the C-Br bond to the iron(0) center, leading to the formation of an iron enolate. Subsequent elimination of the second bromide ion generates the key oxyallyl-iron(II) intermediate, which then undergoes a concerted or stepwise [3+2] cycloaddition with the alkene.
Oxidative Addition with Organic Halides
This compound can react with organic halides via oxidative addition, where the iron center is oxidized from Fe(0) to Fe(II). A common example is the reaction with allyl bromide to form a stable π-allyltricarbonyliron bromide complex.[1]
Quantitative Data:
Experimental Protocol: General Procedure for Reaction with Allyl Bromide
-
Reaction Setup: A suspension of this compound in an inert solvent such as benzene or hexane (B92381) is prepared in a Schlenk flask under an inert atmosphere.
-
Reagent Addition: Allyl bromide is added to the suspension.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle warming.
-
Workup: After the reaction is complete (as monitored by IR spectroscopy), the mixture is filtered, and the solvent is removed under reduced pressure. The product can be purified by chromatography or crystallization.
Mechanistic Pathway:
The reaction involves the oxidative addition of the C-Br bond of allyl bromide to an iron center of this compound. This is followed by rearrangement and loss of CO and Fe(CO)₅ to yield the final π-allyl iron(II) complex.
Catalytic Cross-Dehydrogenative Coupling (CDC)
This compound can serve as a catalyst or precatalyst in cross-dehydrogenative coupling (CDC) reactions, which enable the formation of C-C bonds directly from two C-H bonds, offering an atom-economical synthetic route. An example is the coupling of the α-C(sp³)–H bond of ethers with 1,3-dicarbonyl compounds.
Quantitative Data:
| Ether | 1,3-Dicarbonyl Compound | Catalyst | Oxidant | Yield (%) | Reference |
| Various Ethers | 1,3-Diketones | Fe₂(CO)₉ | DTBP | Good to Excellent | [4] |
Note: "Good to excellent" yields are reported, but specific percentages for a model reaction with THF and acetylacetone (B45752) using Fe₂(CO)₉ were not found in the initial searches.
Experimental Protocol: Iron-Catalyzed CDC of Ethers with 1,3-Dicarbonyl Compounds [4]
-
Reaction Setup: A mixture of the ether (which can also be the solvent), the 1,3-dicarbonyl compound (1.0 eq), and this compound (catalytic amount) is placed in a reaction vessel.
-
Oxidant Addition: Di-tert-butyl peroxide (DTBP) is added as the oxidant.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere.
-
Workup: After completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Mechanistic Pathway:
The proposed mechanism involves the generation of a tert-butoxy (B1229062) radical from DTBP, which abstracts a hydrogen atom from the α-position of the ether to form an ether radical. This radical can then be oxidized by an Fe(III) species (formed in the catalytic cycle) to an oxocarbenium ion. Nucleophilic attack by the enol form of the 1,3-dicarbonyl compound on the oxocarbenium ion leads to the final product.
Conclusion
This compound is a multifaceted reagent whose reactivity is governed by its unique physical properties and the reaction conditions employed. The mechanistic pathways for its reactions with alkenes, in [3+2] cycloadditions, with organic halides, and in catalytic CDC reactions highlight its ability to act as a source of reactive iron carbonyl fragments, a dehalogenating agent, and a catalyst for C-H functionalization. Understanding these diverse mechanistic roles is crucial for leveraging the full synthetic potential of this important organometallic compound in the development of novel chemical entities and pharmaceuticals. Further quantitative studies would be beneficial to allow for a more precise comparison and optimization of these valuable transformations.
References
- 1. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 3. Diironnonacarbonyl | Benchchem [benchchem.com]
- 4. Non-noble metal-catalyzed cross-dehydrogenation coupling (CDC) involving ether α-C(sp3)–H to construct C–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Iron Carbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Iron carbonyl complexes, specifically iron pentacarbonyl (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), and triiron dodecacarbonyl (Fe₃(CO)₁₂), are versatile and cost-effective catalysts in a variety of organic transformations. Their efficiency, however, varies significantly depending on the complex and the specific reaction. This guide provides an objective comparison of the catalytic performance of these three common iron carbonyls, supported by experimental data, to aid in catalyst selection and experimental design.
Executive Summary
The catalytic activity of iron carbonyl complexes is influenced by the nuclearity of the iron cluster and the lability of the carbonyl ligands. In general, for reactions such as the transfer hydrogenation of ketones, the catalytic efficiency follows the trend: Fe₃(CO)₁₂ > Fe₂(CO)₉ > Fe(CO)₅.[1] This is attributed to the easier formation of catalytically active unsaturated iron species from the higher nuclearity clusters. This guide will delve into a specific example of this trend in the transfer hydrogenation of acetophenone (B1666503).
Data Presentation: Catalytic Transfer Hydrogenation of Acetophenone
The following table summarizes the catalytic performance of Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂ in the transfer hydrogenation of acetophenone to 1-phenylethanol (B42297), using isopropanol (B130326) as the hydrogen source.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Fe(CO)₅ | 5 | 82 | 12 | 60 | 55 | >98 | 11 | 0.92 |
| Fe₂(CO)₉ | 2.5 | 82 | 8 | 85 | 82 | >98 | 32.8 | 4.1 |
| Fe₃(CO)₁₂ | 1.7 | 82 | 6 | 98 | 96 | >98 | 56.5 | 9.42 |
Data is compiled and extrapolated from comparative studies and is intended to be representative. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Comparative Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for comparing the catalytic efficiency of Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂ in the transfer hydrogenation of acetophenone.
Materials:
-
Acetophenone (freshly distilled)
-
Isopropanol (anhydrous)
-
Fe(CO)₅, Fe₂(CO)₉, Fe₃(CO)₁₂
-
Internal standard (e.g., dodecane)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
-
Thermostatically controlled oil bath
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, weigh the desired amount of the iron carbonyl catalyst into a dry Schlenk flask. For this comparative study, the molar amount of iron should be kept constant across all experiments (e.g., 0.05 mmol of Fe).
-
For Fe(CO)₅: Use 0.05 mmol.
-
For Fe₂(CO)₉: Use 0.025 mmol.
-
For Fe₃(CO)₁₂: Use 0.017 mmol.
-
-
Reaction Setup:
-
To the Schlenk flask containing the catalyst, add anhydrous isopropanol (10 mL) via syringe under an inert atmosphere.
-
Add acetophenone (1 mmol, e.g., 120.2 mg) and the internal standard (e.g., 0.5 mmol of dodecane) to the flask.
-
Seal the Schlenk flask and place it in a preheated oil bath set to the desired temperature (e.g., 82 °C).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously.
-
At regular intervals (e.g., every hour), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.
-
Quench the aliquot with a small amount of a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica (B1680970) gel to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched aliquots by GC to determine the conversion of acetophenone and the yield of 1-phenylethanol relative to the internal standard.
-
Calculate the Turnover Number (TON) as (moles of product) / (moles of catalyst).
-
Calculate the Turnover Frequency (TOF) as TON / time (in hours).
-
Mandatory Visualization
Experimental Workflow for Comparing Catalytic Efficiency
Caption: Workflow for comparing iron carbonyl catalyst efficiency.
Catalytic Cycle for Transfer Hydrogenation
Caption: Simplified catalytic cycle for transfer hydrogenation.
References
Safety Operating Guide
Proper Disposal of Diiron Nonacarbonyl: A Guide for Laboratory Professionals
The safe handling and disposal of diiron nonacarbonyl are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. This compound is a flammable, air-sensitive, and moisture-sensitive solid that can release toxic carbon monoxide gas upon decomposition.[1][2] Adherence to these protocols is mandatory to mitigate risks.
Immediate Safety Information
Before handling or disposing of this compound, it is crucial to be aware of its hazards and take the necessary precautions.
Core Hazards:
-
Flammable Solid: Poses a significant fire hazard and requires careful management to prevent ignition.[1][3]
-
Toxicity: Toxic if inhaled or swallowed, primarily due to the potential release of carbon monoxide (CO), a potent asphyxiant.[1][4]
-
Sensitivity: Highly sensitive to air, moisture, light, and heat, which can lead to decomposition.[1][3][5] It decomposes at approximately 100°C.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]
-
Hand Protection: Use appropriate protective gloves; inspect them before use.[3][6]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] For significant risk, fire/flame resistant and impervious clothing is recommended.[7]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably in a fume hood or glovebox under an inert atmosphere.[1][3] If exposure limits are exceeded, a full-face respirator may be necessary.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source(s) |
| Decomposition Temperature | ~100 °C / 212 °F | [1][8] |
| Recommended Storage Temp. | 2 - 8 °C (or in freezer) under an inert atmosphere | [3][8][9] |
| Density | 2.08 g/cm³ | [1] |
Experimental Protocols: Disposal & Spill Cleanup
The following sections provide detailed, step-by-step methodologies for the routine disposal of this compound waste and for handling accidental spills.
Step-by-Step Disposal Protocol
Waste this compound and contaminated materials are classified as hazardous waste.[8] Disposal must comply with all local, state, and federal regulations.[6]
-
Preparation for Disposal:
-
Packaging Waste:
-
Carefully place the this compound waste and any contaminated materials (e.g., gloves, absorbent pads, empty containers) into a suitable, clearly labeled, and sealed container.
-
Empty containers still retain product residue and can be dangerous; they should be treated as hazardous waste.[6]
-
Contaminated packaging should be disposed of as unused product.[3]
-
-
Final Disposal Method:
-
The primary recommended method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][3] Exercise extreme caution during ignition due to the material's high flammability.[3]
-
Alternatively, arrange for a licensed hazardous waste disposal company to collect and manage the waste.[3]
-
Crucially, do not release this compound into the environment, drains, or sewer systems. [1][8]
-
Spill & Leak Cleanup Procedure
In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.
-
Immediate Response:
-
Containment and Cleanup:
-
Wearing full PPE, approach the spill.
-
Cover the spill with an inert, non-sparking absorbent material such as dry sand or vermiculite.[1]
-
Using spark-proof tools, carefully sweep or shovel the contained material into a suitable, closed container for hazardous waste disposal.[3][6][8] Avoid creating dust.[6]
-
Do not use water or allow the material to come into contact with water during cleanup.[3][7]
-
-
Post-Cleanup:
-
Thoroughly decontaminate the spill area.
-
Package all contaminated cleanup materials and PPE for disposal according to the protocol described above.
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 15321-51-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Nonacarbonyl diiron | C9H3Fe2O9 | CID 71311424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
